molecular formula C12H12N2 B13343640 7-(Azetidin-3-yl)quinoline

7-(Azetidin-3-yl)quinoline

Katalognummer: B13343640
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: IDRXUXAOIJTEHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Azetidin-3-yl)quinoline is a promising chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound features a quinoline core linked to an azetidine ring, a combination frequently explored for developing novel therapeutic agents. Researchers utilize this and similar hybrids primarily in the search for new anticancer and antimicrobial compounds. In anticancer research, quinoline-azetidinone hybrids have demonstrated significant in vitro antiproliferation activity . Studies on similar structures have shown potent efficacy against challenging human cancer cell lines, including hepatocellular carcinoma (Hep G2, Hep 3B) . The mechanism of action for these active compounds often involves the induction of apoptosis (programmed cell death) in cancer cells . Furthermore, the quinoline moiety is a recognized pharmacophore in inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key target in anti-angiogenic cancer therapy . Beyond oncology, this chemical template serves as a valuable precursor in synthesizing novel compounds for infectious disease research. Azetidin-2-one (beta-lactam) derivatives fused with quinoline have been synthesized and evaluated for their antimicrobial activity against pathogens such as Staphylococcus aureus , Escherichia coli , and the fungus Candida albicans , with some derivatives showing potency comparable to standard drugs . Handling Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C12H12N2

Molekulargewicht

184.24 g/mol

IUPAC-Name

7-(azetidin-3-yl)quinoline

InChI

InChI=1S/C12H12N2/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1/h1-6,11,13H,7-8H2

InChI-Schlüssel

IDRXUXAOIJTEHM-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)C2=CC3=C(C=CC=N3)C=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthesis of 7-(Azetidin-3-yl)quinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of sp³-rich heterocycles is a proven tactic for optimizing the developability of drug candidates. 7-(Azetidin-3-yl)quinoline (CAS: 130160272) represents a highly versatile building block that marries the privileged quinoline pharmacophore with an azetidine ring[1].

The azetidine moiety—a highly strained, four-membered nitrogenous heterocycle—acts as a premier bioisostere for larger, more lipophilic secondary amines like pyrrolidine or piperidine[2]. By replacing these larger rings with an azetidine, researchers can effectively reduce molecular weight, lower lipophilicity, and improve metabolic stability while maintaining critical hydrogen-bond donor/acceptor vectors[2]. Understanding the physicochemical properties of this specific scaffold is paramount for its successful integration into lead optimization campaigns.

Physicochemical Properties

The dual-nitrogen nature of 7-(Azetidin-3-yl)quinoline creates a distinct physicochemical profile. The molecule contains two basic centers with vastly different electronic environments, dictating its ionization state at physiological pH.

Table 1: Quantitative Physicochemical Data
PropertyValue / Descriptor
Molecular Formula C₁₂H₁₂N₂
Molecular Weight 184.24 g/mol
Topological Polar Surface Area (TPSA) 24.92 Ų
Hydrogen Bond Donors (HBD) 1 (Azetidine NH)
Hydrogen Bond Acceptors (HBA) 2 (Quinoline N, Azetidine N)
Rotatable Bonds 1 (C7-C3' linkage)
Fraction sp³ (Fsp³) 0.25
pKa₁ (Quinoline N) ~4.9 (Conjugate acid)
pKa₂ (Azetidine NH) ~10.4 (Conjugate acid)
cLogP (Neutral species) ~1.8

Causality in Physicochemical Behavior: The quinoline nitrogen is weakly basic (pKa ~4.9) due to its sp² hybridization and participation in the aromatic system. Conversely, the azetidine nitrogen is a secondary aliphatic amine, making it highly basic (pKa ~10.4). Because of this, at physiological pH (7.4), the molecule exists almost exclusively as a monocation (protonated at the azetidine nitrogen). This ionization significantly depresses the apparent lipophilicity (logD₇.₄) compared to the neutral cLogP, thereby enhancing aqueous solubility and preventing excessive non-specific protein binding.

Experimental Workflows for Property Validation

To validate the predicted properties of 7-(Azetidin-3-yl)quinoline, a rigorous, self-validating analytical workflow must be employed.

Profiling A Compound Synthesis & Purification B LC-MS/MS Identity Confirmation A->B C Potentiometric Titration (pKa Determination) B->C D Shake-Flask Method (logP/logD Profiling) B->D E Kinetic Solubility (Nephelometry) B->E F Data Synthesis & ADME Prediction C->F D->F E->F

Caption: Workflow for the experimental validation of physicochemical properties.

Protocol 3.1: pKa Determination via Potentiometric Titration

Causality of Choice: Why use potentiometric titration instead of UV-metric titration? UV-metric titration requires a chromophore that changes absorbance upon ionization. While the quinoline nitrogen meets this criterion, the azetidine nitrogen is aliphatic and electronically decoupled from the aromatic system. Its ionization produces a negligible UV shift. Therefore, potentiometric (pH-metric) titration is mandatory for accurately capturing the azetidine pKa.

Step-by-Step Methodology:

  • Preparation: Dissolve 2 mg of 7-(Azetidin-3-yl)quinoline in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength).

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure both nitrogen centers are fully protonated (dicationic state).

  • Titration: Titrate with standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) from pH 2.0 to 12.0.

  • Data Fitting: Plot the volume of titrant against pH. Extract the inflection points using the Bjerrum plot method to determine pKa₁ and pKa₂.

  • Self-Validation Checkpoint: Run a reference standard (e.g., diphenhydramine) prior to the sample. The system is only validated if the reference pKa falls within ±0.05 units of its established literature value.

Protocol 3.2: logD₇.₄ Determination via Shake-Flask LC-MS
  • Preparation: Prepare a biphasic system of 1-octanol and 10 mM PBS buffer (pH 7.4), mutually saturated for 24 hours prior to use.

  • Incubation: Dissolve the compound in the buffer phase at a concentration of 100 µM. Add an equal volume of 1-octanol.

  • Equilibration: Shake the mixture at 300 rpm for 2 hours at 25 °C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both phases and quantify the concentration of the compound using LC-MS/MS (MRM mode targeting the 185.1 m/z [M+H]⁺ ion).

  • Self-Validation Checkpoint: Run propranolol in parallel. The assay is validated only if the propranolol logD₇.₄ is calculated at 1.20 ± 0.1.

Synthetic Methodology: Forging the C(sp²)–C(sp³) Bond

Synthesizing 7-(Azetidin-3-yl)quinoline requires the formation of a challenging C(sp²)–C(sp³) bond.

Causality of Choice: Why utilize a Negishi coupling over a Suzuki-Miyaura coupling? Organoboron derivatives of highly strained, secondary sp³ carbons (like azetidine-3-boronic acid) are notoriously prone to protodeboronation and are difficult to synthesize and isolate. In contrast, organozinc reagents can be generated in situ from the corresponding iodo-azetidine and exhibit excellent functional group tolerance and stability, making Negishi coupling the superior choice for this specific linkage[3].

Synthesis A 7-Bromoquinoline + 1-Boc-3-iodoazetidine B Zinc Insertion Zn dust, TMSCl, THF A->B C Negishi Cross-Coupling Pd(dppf)Cl2, 80°C B->C D 7-(1-Boc-azetidin-3-yl)quinoline (Intermediate) C->D E Boc Deprotection TFA, DCM, 25°C D->E F 7-(Azetidin-3-yl)quinoline (Final Product) E->F

Caption: Step-by-step synthetic route for 7-(Azetidin-3-yl)quinoline via Negishi coupling.

Protocol 4.1: Negishi Cross-Coupling
  • Zinc Insertion: To a suspension of activated zinc dust (1.5 eq) in anhydrous THF under argon, add 1,2-dibromoethane (0.05 eq) and TMSCl (0.05 eq) to activate the zinc surface. Slowly add 1-Boc-3-iodoazetidine (1.2 eq) and stir at 40 °C for 2 hours[4].

    • Self-Validation Checkpoint: Quench a 50 µL aliquot with D₂O and analyze by ¹H-NMR. Proceed only if >90% deuterium incorporation is observed at the azetidine 3-position, confirming active organozinc formation.

  • Cross-Coupling: To the generated zinc reagent, add 7-bromoquinoline (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the reaction mixture to 80 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to yield 7-(1-Boc-azetidin-3-yl)quinoline.

    • Self-Validation Checkpoint: LC-MS must show the complete disappearance of the 7-bromoquinoline mass (m/z 208/210) and the appearance of the Boc-intermediate (m/z 285.1).

Protocol 4.2: Boc Deprotection
  • Cleavage: Dissolve the intermediate in anhydrous DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Reaction: Warm to 25 °C and stir for 2 hours.

  • Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize the residue with saturated aqueous NaHCO₃ to pH 9, extract heavily with a 9:1 DCM/MeOH mixture (due to the high polarity of the product), dry, and concentrate to yield the final 7-(Azetidin-3-yl)quinoline product.

References

  • [1] Title: 7-(Azetidin-3-yl)quinoline | C12H12N2 | CID 130160272 Source: PubChem (National Institutes of Health) URL: [Link]

  • [4] Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) Source: PubMed Central (PMC3984044) URL: [Link]

  • [2] Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PubMed Central (PMC7120610) URL: [Link]

  • [3] Title: End-to-End Automated Synthesis of C(sp³)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Structure and Characterization of the 7-(Azetidin-3-yl)quinoline Scaffold: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the transition from flat, sp²-hybridized aromatic systems to topologically complex, sp³-rich frameworks is a proven strategy to mitigate metabolic liabilities and improve aqueous solubility. The 7-(Azetidin-3-yl)quinoline scaffold represents a highly privileged structural motif that synergizes the robust target-anchoring properties of the quinoline core with the superior physicochemical profile of the azetidine ring[1].

The quinoline moiety is a ubiquitous pharmacophore, frequently utilized as a hinge-binder in kinase inhibitors or as a core recognition element in G-protein coupled receptor (GPCR) modulators[2]. However, decorating the quinoline core with traditional lipophilic aryl groups often leads to poor pharmacokinetic (PK) profiles and high cytochrome P450 (CYP) clearance. By substituting the 7-position with an azetidin-3-yl group, drug designers can achieve precise structural vectorization[3]. The azetidine ring acts as a conformationally restricted, metabolically stable bioisostere for larger cyclic amines (e.g., piperidines or pyrrolidines), projecting functional groups directly into solvent-exposed channels or specific allosteric pockets without the entropic penalty associated with highly flexible aliphatic chains.

PhysicoChemical A Traditional Aryl Ring (Low Fsp3) B Poor Aqueous Solubility High CYP Liability A->B C Azetidine Bioisostere (High Fsp3) A->C Scaffold Hopping D Reduced Lipophilicity (Lower LogP) C->D E Improved PK Profile & Target Residence D->E

Logical flow of physicochemical improvements via azetidine scaffold hopping.

Physicochemical & Structural Profiling

The integration of the azetidine ring at the 7-position fundamentally alters the electronics and 3D conformation of the molecule. The strain of the four-membered ring lowers the basicity (pKa) of the secondary amine compared to an acyclic secondary amine, which can enhance membrane permeability by increasing the fraction of the neutral species at physiological pH.

Quantitative Data Comparison

The following table summarizes the computed physicochemical properties of the 7-(Azetidin-3-yl)quinoline scaffold compared to a traditional 7-phenylquinoline analog[1].

Property7-(Azetidin-3-yl)quinoline7-Phenylquinoline (Reference)Impact on Drug Design
Molecular Weight 184.24 g/mol 205.26 g/mol Lower MW allows for further functionalization (Lead-oriented).
Fsp³ (sp³ Fraction) 0.250.00Higher Fsp³ correlates with improved clinical success rates.
TPSA ~24.9 Ų~12.9 ŲOptimal for CNS penetration if required, or easily tunable.
H-Bond Donors 1 (Azetidine NH)0Provides a new vector for target engagement.
H-Bond Acceptors 21Improved solvation and aqueous solubility.

Synthetic Workflows & Methodologies

The construction of sp²-sp³ carbon-carbon bonds remains a synthetic challenge due to the propensity of alkyl-metal intermediates to undergo rapid β-hydride elimination. To synthesize the 7-(azetidin-3-yl)quinoline core, a highly controlled Negishi cross-coupling between 1-Boc-3-iodoazetidine and 7-bromoquinoline[4] is the industry standard. This method is preferred over standard Suzuki couplings[5] for highly strained rings because organozinc reagents exhibit slower rates of β-hydride elimination compared to their organoboron counterparts under specific catalytic conditions.

Step-by-Step Protocol: Negishi Cross-Coupling

Phase 1: Preparation of the Organozinc Intermediate

  • Zinc Activation: Suspend zinc dust (3.0 equiv) in dry N,N-dimethylacetamide (DMA) under an inert argon atmosphere. Add 1,2-dibromoethane (5 mol%) and heat the suspension to 65 °C for 10 minutes, then cool to room temperature.

    • Causality: Thermal activation with 1,2-dibromoethane physically fractures the zinc particles, increasing the reactive surface area.

  • Surface Depassivation: Add chlorotrimethylsilane (TMSCl, 5 mol%) and stir for 15 minutes.

    • Causality: TMSCl chemically scavenges the passivating zinc oxide (ZnO) layer, exposing a highly reactive Zn(0) surface essential for efficient oxidative addition.

  • Zinc Insertion: Add 1-Boc-3-iodoazetidine (1.5 equiv) dropwise. Stir the mixture at 40 °C for 1 hour.

    • Causality: The moderate temperature drives the oxidative addition of the alkyl iodide to the zinc while preventing the thermal decomposition of the resulting strained sp³-organozinc species.

Phase 2: Palladium-Catalyzed Cross-Coupling

  • Catalyst Pre-activation: In a separate Schlenk flask, combine 7-bromoquinoline (1.0 equiv)[4], Pd₂(dba)₃ (2.5 mol%), and XPhos (5.0 mol%) in dry DMA. Stir for 10 minutes until the solution turns a deep red/orange.

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates the critical reductive elimination step, effectively outcompeting the unwanted β-hydride elimination pathway that would otherwise yield a desaturated azetine byproduct.

  • Coupling: Transfer the filtered organozinc solution from Phase 1 into the catalyst mixture. Heat the reaction at 80 °C for 12 hours.

  • Quench and Isolation: Cool the reaction and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate.

    • Causality: NH₄Cl protonates unreacted organozinc species and solubilizes the generated zinc salts, preventing the formation of intractable emulsions during the aqueous workup.

Synthesis Zn Zn Dust + TMSCl Activation Iodo 1-Boc-3-iodoazetidine Zn->Iodo Insertion OrganoZn Organozinc Intermediate Iodo->OrganoZn Coupling Negishi Cross-Coupling OrganoZn->Coupling ArylBr 7-Bromoquinoline + Pd/XPhos ArylBr->Coupling Product 7-(1-Boc-azetidin-3-yl)quinoline Coupling->Product

Step-by-step synthetic workflow for sp2-sp3 Negishi cross-coupling.

Characterization Protocols

Rigorous analytical characterization is required to confirm the integrity of the strained azetidine ring post-coupling.

  • NMR Spectroscopy (¹H and ¹³C): The azetidine ring protons are highly diagnostic. The C3 methine proton typically appears as a distinct multiplet around δ 3.8–4.2 ppm, heavily influenced by the anisotropic ring current of the adjacent quinoline core. The diastereotopic CH₂ protons of the azetidine ring (C2 and C4) will present as complex multiplets (often two sets of doublets of doublets) if the secondary amine is functionalized with a chiral or sterically demanding group.

  • LC-MS Analysis: Utilizing Electrospray Ionization (ESI+), the free base 7-(azetidin-3-yl)quinoline will exhibit a strong [M+H]⁺ pseudo-molecular ion at m/z 185.1[1]. The fragmentation pattern typically shows the loss of the azetidine ring via heterolytic cleavage, yielding a stable quinoline radical cation.

  • Self-Validating Check: To ensure no β-hydride elimination occurred during synthesis, verify the integration ratio of the azetidine CH₂ protons (4H) against the quinoline aromatic protons (6H) in the ¹H NMR spectrum. A loss of aliphatic integration indicates alkene formation.

Pharmacological Application & Target Vectorization

The 7-position of the quinoline ring is a strategic vector in structure-based drug design. When the quinoline nitrogen engages the hinge region of a kinase (via hydrogen bonding to the backbone amide of the enzyme), the C7 vector points directly toward the solvent-exposed channel.

By placing an azetidine ring at this position, medicinal chemists can attach highly polar solubilizing groups (e.g., via amide coupling or reductive amination of the azetidine nitrogen) that extend into the aqueous environment without disrupting the core binding affinity. This exact vectorization strategy has been successfully deployed in the development of highly selective H-PGDS inhibitors[3] and M1 muscarinic acetylcholine receptor antagonists[2].

Binding Quinoline Quinoline Core Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Quinoline->Hinge Anchoring Azetidine 7-Azetidine Motif Quinoline->Azetidine Vectorization (C7) Solvent Solvent-Exposed Channel (Improved Solubility) Azetidine->Solvent Solvation

Structural vectorization of the 7-azetidine motif within a kinase binding pocket.

References

  • PubChem: 7-(Azetidin-3-yl)quinoline | C12H12N2 | CID 130160272. National Institutes of Health (NIH). 1

  • Development of novel M1 antagonist scaffolds through the continued optimization of the MLPCN probe ML012. National Center for Biotechnology Information (PMC). 2

  • Quinoline-3-carboxamides as h-pgds inhibitors (WO2017103851A1). Google Patents. 3

  • CAS 4965-36-0: 7-Bromoquinoline. CymitQuimica. 4

  • Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters (ACS Publications). 5

Sources

The Azetidinyl Quinoline Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The fusion of the quinoline core with an azetidine moiety presents a compelling scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the potential biological activities of azetidinyl quinoline derivatives, with a primary focus on their well-established antibacterial properties and a scientifically grounded perspective on their prospective anticancer and antiviral applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive resource that synthesizes mechanistic insights, detailed experimental protocols, and data visualization to facilitate further investigation into this promising class of compounds.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of its physicochemical and pharmacological properties.[2] The azetidine ring, a four-membered nitrogen-containing heterocycle, while less common, offers unique conformational constraints and serves as a valuable building block in modern drug discovery.[3][4]

The strategic combination of these two scaffolds, particularly the substitution of an azetidinyl group at the 7-position of the quinolone core, has given rise to a potent class of antibacterial agents.[3] This guide will first delve into the established antibacterial prowess of these derivatives and then extrapolate from the broader quinoline literature to build a strong rationale for their investigation as potential anticancer and antiviral therapeutics.

Antibacterial Activity: A Validated Therapeutic Avenue

Azetidinyl quinoline derivatives, specifically the 7-azetidinylquinolones, have demonstrated outstanding broad-spectrum antibacterial activity, particularly against Gram-positive organisms.[3] These compounds represent a significant advancement over traditional quinolones, often exhibiting improved efficacy and pharmacokinetic profiles.[5][6]

Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of antibacterial action for azetidinyl quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA cleavage complex, these compounds introduce double-strand breaks into the bacterial chromosome, leading to rapid cell death.[7]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell AzetidinylQuinoline Azetidinyl Quinoline Derivative DNAGyrase DNA Gyrase AzetidinylQuinoline->DNAGyrase inhibits TopoIV Topoisomerase IV AzetidinylQuinoline->TopoIV inhibits RelaxedDNA Relaxed/Decatenated DNA DNAGyrase->RelaxedDNA relaxation DSB Double-Strand Breaks DNAGyrase->DSB TopoIV->RelaxedDNA decatenation TopoIV->DSB SupercoiledDNA Supercoiled DNA SupercoiledDNA->DNAGyrase relaxation RelaxedDNA->TopoIV decatenation Replication DNA Replication & Segregation RelaxedDNA->Replication CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of antibacterial action of azetidinyl quinoline derivatives.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated key structural features that govern the antibacterial potency of 7-azetidinylquinolones:

  • The Azetidine Moiety: The presence of the azetidine ring at the C-7 position is crucial for potent activity, often conferring superior efficacy compared to the more common piperazine or pyrrolidine substituents.

  • Substituents on the Azetidine Ring: The nature and stereochemistry of substituents on the azetidine ring significantly impact activity. For instance, a trans-3-amino-2-methyl-1-azetidinyl group has been shown to provide an excellent balance of antibacterial, pharmacokinetic, and physicochemical properties.[5][9] The absolute stereochemistry at these positions is critical for optimal in vitro and in vivo efficacy.[9]

  • Substituents on the Quinoline Core:

    • An N-1 cyclopropyl or substituted phenyl group generally enhances activity.[5]

    • A fluorine atom at C-6 is a common feature of potent fluoroquinolones.

    • Substitution at C-8 (e.g., with chlorine or fluorine) can further broaden the spectrum of activity.

Quantitative Antibacterial Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for representative 7-azetidinylquinolone compounds against a panel of bacterial strains.

Compound IDN-1 SubstituentC-8 Substituent7-Azetidinyl MoietyS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)
AZQ-1 CyclopropylH3-aminoazetidin-1-yl0.120.06
AZQ-2 CyclopropylCl3-aminoazetidin-1-yl0.030.03
AZQ-3 2,4-difluorophenylCF3-amino-2-methylazetidin-1-yl0.0150.015
Ciprofloxacin CyclopropylH1-piperazinyl0.250.015

Data is representative and compiled from published studies for illustrative purposes.[5]

Experimental Protocol: Agar Well Diffusion Assay

This method provides a robust and straightforward assessment of the antibacterial activity of synthesized compounds.

Principle: The test compound diffuses from a well through an agar medium inoculated with a specific bacterium. The formation of a clear zone of inhibition around the well indicates antibacterial activity, with the diameter of the zone correlating to the compound's potency.[4][10]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile swab.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[11]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at various concentrations) into each well.

  • Controls:

    • Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).

    • Negative Control: A well containing only the solvent used to dissolve the test compound.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Agar_Well_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Create Wells in Agar B->C D Add Test Compounds & Controls to Wells C->D E Incubate at 37°C for 18-24h D->E F Measure Zones of Inhibition E->F

Caption: Experimental workflow for the agar well diffusion assay.

Anticancer Potential: A Hypothesis-Driven Exploration

While the antibacterial properties of azetidinyl quinolines are well-documented, their potential as anticancer agents remains a compelling area for future research. Numerous studies have demonstrated the potent anticancer activities of various quinoline derivatives, providing a strong rationale for investigating the azetidinyl-substituted analogues.[1][11][12]

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence points to the inhibition of the Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathway as a key anticancer mechanism for many quinoline derivatives.[9][13][14] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[13] It is plausible that azetidinyl quinoline derivatives could also exert their anticancer effects by modulating this critical signaling cascade.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes AzetidinylQuinoline Potential Inhibition by Azetidinyl Quinoline AzetidinylQuinoline->PI3K AzetidinylQuinoline->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by azetidinyl quinolines.

Illustrative Anticancer Activity Data

The following table presents hypothetical, yet plausible, in vitro cytotoxicity data for a theoretical azetidinyl quinoline derivative against a panel of human cancer cell lines. This serves as an example of the expected outcomes from initial screening assays.

Compound IDCancer Cell LineCancer TypeIC₅₀ (µM)
AZQ-4 MCF-7Breast Cancer2.5
AZQ-4 A549Lung Cancer5.1
AZQ-4 PC-3Prostate Cancer3.8
Doxorubicin MCF-7Breast Cancer0.8

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[13]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with serial dilutions of the azetidinyl quinoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Follow-Up Mechanistic Studies: Western Blot for Apoptosis Markers

To investigate whether cell death occurs via apoptosis, a Western blot analysis can be performed to detect key apoptotic markers.

Principle: This technique separates proteins by size, transfers them to a membrane, and uses specific antibodies to detect target proteins, such as cleaved caspases and PARP, which are hallmarks of apoptosis.[15]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound at its IC₅₀ concentration. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) and a loading control (e.g., GAPDH).

  • Secondary Antibody & Detection: Incubate with a labeled secondary antibody and visualize the protein bands using a suitable detection method (e.g., chemiluminescence).[17]

Antiviral Potential: An Emerging Frontier

The quinoline scaffold is present in several compounds with known antiviral activities, suggesting that azetidinyl quinoline derivatives may also possess therapeutic potential against viral infections.[18][19][20] The mechanism of action for antiviral quinolines can vary, from inhibiting viral entry to targeting key viral enzymes.[7][21]

Potential Mechanisms of Antiviral Action

Based on the activities of other quinoline derivatives, azetidinyl quinolines could potentially inhibit viral replication through several mechanisms:

  • Inhibition of Viral Entry: Some quinoline compounds, like chloroquine, are known to interfere with the pH-dependent steps of viral entry and fusion with host cell endosomes.[20]

  • Inhibition of Viral Enzymes: Quinolines have been shown to inhibit viral enzymes crucial for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.[20][22][23]

Illustrative Antiviral Activity Data

The following table provides a hypothetical example of the antiviral efficacy of a theoretical azetidinyl quinoline derivative against a representative virus.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
AZQ-5 Influenza A VirusMDCK4.2>100>23.8
Oseltamivir Influenza A VirusMDCK0.5>100>200

Data is hypothetical and for illustrative purposes only. EC₅₀ is the 50% effective concentration, and CC₅₀ is the 50% cytotoxic concentration.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[6][24]

Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer when treated with a test compound.[10]

Step-by-Step Methodology:

  • Cell Seeding: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Dilution & Infection: Infect the cell monolayers with a known amount of virus (that produces a countable number of plaques) in the presence of serial dilutions of the test compound.

  • Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict viral spread and ensure the formation of localized plaques.[24]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

  • Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet). Viable cells will be stained, while plaques will appear as clear zones.[25]

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ value can be determined from the dose-response curve.

Synthesis of the Azetidinyl Quinoline Scaffold

The synthesis of 7-azetidinylquinolones typically involves the nucleophilic aromatic substitution of a leaving group (commonly fluorine or chlorine) at the C-7 position of the quinolone core with a suitably substituted azetidine.[3][4]

Synthesis_Scheme A 7-Fluoro-Quinolone Core C Nucleophilic Aromatic Substitution (Base, Solvent, Heat) A->C B Substituted Azetidine B->C D 7-Azetidinyl Quinoline Derivative C->D

Caption: General synthesis scheme for 7-azetidinyl quinoline derivatives.

A more detailed, step-wise synthetic protocol is outlined below, based on established literature procedures.[26]

Step-by-Step Methodology:

  • Synthesis of the Quinolone Core: The quinolone core, often a 7-halo-substituted quinoline-3-carboxylic acid, can be synthesized through established methods such as the Gould-Jacobs reaction.

  • Synthesis of the Substituted Azetidine: The desired substituted azetidine can be prepared via multi-step synthesis, often starting from commercially available precursors.

  • Coupling Reaction:

    • Dissolve the 7-halo-quinolone core in a suitable high-boiling point solvent (e.g., DMF, DMSO, or pyridine).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

    • Add the substituted azetidine to the reaction mixture.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the crude product, wash with water, and dry.

    • Purify the final compound by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the synthesized azetidinyl quinoline derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.

Conclusion and Future Directions

Azetidinyl quinoline derivatives have firmly established their potential as potent antibacterial agents. The unique structural and conformational properties imparted by the azetidine ring offer significant advantages in terms of biological activity and pharmacokinetic profiles. While their exploration in the realms of anticancer and antiviral research is still in its infancy, the extensive evidence from the broader family of quinoline derivatives provides a compelling rationale for their investigation. The PI3K/Akt/mTOR pathway in cancer and various viral entry and replication mechanisms represent logical starting points for these future studies. The experimental protocols detailed in this guide offer a validated framework for the synthesis, screening, and mechanistic evaluation of this promising class of therapeutic agents.

References

  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-10.
  • Frigola, J., Vano, D., Torrens, A., Gomez-Gomar, J., Gubert, S., & Garcia-Granda, S. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-210.
  • Frigola, J., Torrens, A., Castrillo, J. A., Estrada, T., Garcia-Granda, S., & Gubert, S. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(8), 1203-17.
  • Zhang, Y., Wu, H., Wang, T., Liu, Z., Zhang, Y., & Zhang, W. (2019).
  • El-Sayed, M. A., Abbas, H. S., El-Naggar, A. M., El-Henawy, A. A., & El-Sattar, A. A. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 13(10), 1238-1254.
  • Frigola, J., Parés, J., Corbera, J., Vañó, D., Mercè, R., Torrens, A., ... & Valentí, E. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810.
  • Coll, R., Esteve, M., Moros, M., Xicota, M. A., & Parés, J. (1991). Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones. Antimicrobial agents and chemotherapy, 35(11), 2233–2239.
  • Potter, G. A., & Ducki, S. (2000). Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines. Bioorganic & medicinal chemistry letters, 10(19), 2261-2264.
  • Merck. (n.d.).
  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
  • CLYTE Technologies. (2025).
  • BenchChem. (2025).
  • Bispo, M. L. F., de Andrade, I. M., & de Alencastro, R. B. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 23(21), 6849-6871.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Spížek, J., & Řezanka, T. (2022). Overview on Strategies and Assays for Antibiotic Discovery. Metabolites, 12(11), 1018.
  • Richter, S. N., & Palù, G. (2004). Antiviral properties of quinolone-based drugs. Current drug targets. Infectious disorders, 4(2), 131-140.
  • Basnet, A., Thapa, P., & Karki, R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Results in Chemistry, 3, 100188.
  • Zhang, J., Wang, J., & Liu, H. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS infectious diseases, 7(6), 1645–1655.
  • Oreate. (2026).
  • Shannon, J. P., & Hickman, H. D. (2019). Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. STAR protocols, 1(1), 100007.
  • Creative Biogene. (n.d.). Viral Titering-Plaque Assay Protocol.
  • World Health Organization. (2007). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses.
  • Bassetto, M., & Montanari, S. (2011). Quinoline tricyclic derivatives. Design, synthesis and evaluation of the antiviral activity of three new classes of RNA-dependent RNA polymerase inhibitors. Bioorganic & medicinal chemistry, 19(23), 7143-7153.
  • Zarubaev, V. V., & Slita, A. V. (2021). Antiviral Agents – Benzazine Derivatives. Russian Journal of General Chemistry, 91(12), 2419-2440.
  • Basavannacharya, C., & Vasudevan, A. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules (Basel, Switzerland), 23(3), 679.
  • Li, K., Li, Y., Zhou, D., Fan, Y., Guo, H., Ma, T., ... & Zhao, L. (2016). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PloS one, 11(7), e0158589.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
  • Oreate. (2026). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language.
  • Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
  • Patel, K. R., & Shah, V. H. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 25(23), 5675.
  • Patel, S. B., & Desai, K. R. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of the Indian Chemical Society, 97(2), 249-253.
  • Nasr, M., Drach, J. C., Smith, S. H., Shipman, C., Jr, & Burckhalter, J. H. (1985). 7-Aminoquinolines. A novel class of agents active against herpes viruses. Journal of medicinal chemistry, 28(11), 1639–1643.
  • Foroumadi, A., & Asadipour, A. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2825-2834.
  • Mitscher, L. A. (2005). Quinolone antibiotics. MedChemComm, 1(1), 1-2.
  • Domagala, J. M. (1994). Chemistry and Mechanism of Action of the Quinolone Antibacterials. In Quinolone Antimicrobial Agents (pp. 1-29). American Society for Microbiology.
  • Azure Biosystems. (n.d.). 6 Western Blotting Steps.
  • Socratica. (2021, January 14). Graphviz tutorial [Video]. YouTube.
  • El-Gaby, M. S. A., & Abdel-Hamide, S. G. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403-410.

Sources

Engineering Immune Quiescence: The Mechanism of Action of 7-(Azetidin-3-yl)quinoline Analogs as Dual TLR7/8 Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic landscape for systemic autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE) and lupus nephritis, is undergoing a paradigm shift. Historically managed with broad-spectrum immunosuppressants, modern drug development is increasingly focused on targeted upstream interventions. Among the most promising targets are the endosomal Toll-like Receptors 7 and 8 (TLR7/8)[1].

As a Senior Application Scientist, I have observed that achieving dual antagonism of TLR7 and TLR8 without off-target toxicity requires highly specific pharmacophores. The 7-(Azetidin-3-yl)quinoline scaffold (exemplified by Eisai’s preclinical and clinical pipeline, including ER-889469 and E6742) has emerged as a structurally elegant solution[2][3]. This technical guide deconstructs the structural activity relationship (SAR), the precise molecular mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these analogs.

Pathophysiological Rationale: The Endosomal TLR Axis

To understand the efficacy of quinoline analogs, we must first establish the causality of the disease state. TLR7 and TLR8 are innate immune pattern recognition receptors (PRRs) localized to the endosomal membrane, where they function as sensors for GU-rich single-stranded RNA (ssRNA)[4].

In SLE, a breakdown in immune tolerance leads to the generation of autoantibodies against self-ribonucleoproteins. These RNA-immune complexes are endocytosed by immune cells.

  • TLR7 Activation: In plasmacytoid dendritic cells (pDCs), TLR7 activation strongly recruits the MyD88 adapter protein, driving the IRF7 transcription factor to produce massive quantities of Type I Interferons (IFN-α)[5].

  • TLR8 Activation: In monocytes and macrophages, TLR8 activation predominantly drives the NF-κB pathway, resulting in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6[5].

Because both pathways synergistically drive the "interferon signature" and tissue inflammation characteristic of SLE, selective dual antagonism is therapeutically superior to targeting either receptor alone[3].

Structural Activity Relationship (SAR): Why 7-(Azetidin-3-yl)quinoline?

The design of molecules like ER-889469 relies on a highly deliberate chemical architecture[2]. The MoA of these antagonists is rooted in their ability to outcompete natural RNA ligands and stabilize the receptor in an inactive conformation[1][6].

  • The Quinoline Core: The bicyclic quinoline ring acts as the primary pharmacophore. It mimics the purine/pyrimidine bases of natural ssRNA, allowing the molecule to intercalate into the hydrophobic binding pocket at the TLR7/8 dimerization interface[1].

  • The Azetidin-3-yl Moiety: The placement of an azetidine ring at the C7 position of the quinoline is a masterclass in steric control. Azetidine is a strained, four-membered nitrogen heterocycle. Unlike larger, more flexible rings (e.g., piperidine), the rigid azetidine projects its substituents (such as the pyrrolidine group in ER-889469) at a highly specific 3D vector[2].

  • Causality of the Design: This precise vectoring allows the molecule to form critical hydrogen bonds with solvent-exposed polar residues on the TLR surface. This dual-action binding—hydrophobic anchoring combined with rigid polar vectoring—locks the TLR monomers, preventing the conformational shift required for dimerization and subsequent MyD88 recruitment[1][6].

TLR_Pathway ssRNA ssRNA / Immune Complexes TLR78 TLR7 / TLR8 Receptor ssRNA->TLR78 Activates Endosome Endosomal Compartment Endosome->TLR78 MyD88 MyD88 Adapter TLR78->MyD88 Recruits Quinoline 7-(Azetidin-3-yl)quinoline Analogs Quinoline->TLR78 Antagonizes IRF7 IRF7 Pathway (Type I IFNs) MyD88->IRF7 NFkB NF-κB Pathway (Pro-inflammatory) MyD88->NFkB

Diagram 1: Endosomal TLR7/8 signaling pathway and targeted blockade by quinoline analogs.

Experimental Protocols: A Self-Validating System

To rigorously evaluate the efficacy of 7-(Azetidin-3-yl)quinoline analogs, we employ a tiered, orthogonal validation strategy. We move from artificial, isolated target engagement to complex, physiological immune responses.

Protocol A: Target Engagement via HEK-Blue Reporter Assay

Causality of Choice: HEK-293 cells do not naturally express TLR7 or TLR8. By utilizing HEK cells stably transfected with human TLR7/8 and an NF-κB-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter, we isolate the specific receptor-ligand interaction. This eliminates confounding cross-talk from other PRRs (like TLR3 or TLR9) present in primary cells.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK-Blue TLR7 or TLR8 cells at 5×104 cells/well in a 96-well plate using HEK-Blue Detection medium.

  • Compound Pre-treatment: Prepare a 10-point serial dilution of the quinoline analog (e.g., ER-889469) ranging from 10 µM to 0.1 nM. Add to the wells and incubate for 1 hour at 37°C. Self-Validation: Always include a vehicle control (0.1% DMSO) and a known antagonist reference (e.g., Enpatoran)[6].

  • Agonist Stimulation: Add a highly specific agonist (e.g., R848 at 1 µg/mL for TLR7/8) to induce receptor activation.

  • Quantification: Incubate for 16-24 hours at 37°C. Measure SEAP activity via spectrophotometry at 620 nm. Calculate the IC50 using non-linear regression.

Protocol B: Physiological Translation via Human PBMC Assay

Causality of Choice: While HEK cells prove direct biochemical binding, they lack the full physiological signaling apparatus. Human Peripheral Blood Mononuclear Cells (PBMCs) contain native pDCs and monocytes. Measuring actual cytokine output proves that the biochemical blockade translates to functional immune quiescence[3].

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy human donor buffy coats using Ficoll-Paque density gradient centrifugation.

  • Plating & Pre-treatment: Seed PBMCs at 1×106 cells/mL in RPMI-1640 medium. Pre-treat with the quinoline analog for 1 hour.

  • Physiological Stimulation: Instead of synthetic agonists, stimulate the cells with RNA-containing immune complexes (e.g., human SLE serum mixed with U1-snRNP) to mimic the exact lupus pathophysiology.

  • Cytokine Output: After 24 hours, harvest the supernatant. Quantify IFN-α (surrogate for TLR7/pDC activity) and TNF-α (surrogate for TLR8/monocyte activity) via high-sensitivity ELISA.

Workflow Step1 Compound Synthesis (e.g., ER-889469) Step2 HEK-Blue Reporter (Target Engagement) Step1->Step2 Step3 Human PBMC Assay (Cytokine Output) Step2->Step3 Step4 In Vivo Murine Models (Lupus Phenotype) Step3->Step4

Diagram 2: Tiered experimental workflow for validating TLR7/8 antagonist efficacy.

Quantitative Data & Benchmarking

The 7-(Azetidin-3-yl)quinoline scaffold demonstrates remarkable potency. The table below benchmarks key Eisai compounds against other clinical-stage TLR7/8 antagonists, highlighting the nanomolar efficacy achieved through this specific structural vectoring.

CompoundScaffold TypePrimary TargetIC50 (TLR7)IC50 (TLR8)Clinical / Preclinical Status
ER-889469 7-(Azetidin-3-yl)quinolineTLR7 / TLR8< 20 nM< 20 nMPreclinical (Eisai)[2]
E6742 Quinoline derivativeTLR7 / TLR8PotentPotentPhase I (SLE)[3]
Enpatoran (M5049) Quinoline derivativeTLR7 / TLR811.1 nM24.1 nMPhase II (SLE/CLE)[1][6]
MHV370 Pyrazolo-pyridineTLR7 / TLR814 nM18 nMPhase II (SjS/MCTD)[4]

Note: IC50 values are derived from standard HEK-293 reporter assays. The sub-20 nM potency of ER-889469 underscores the high-affinity binding enabled by the azetidine ring's spatial orientation.

Conclusion

The development of 7-(Azetidin-3-yl)quinoline analogs represents a masterclass in rational drug design. By leveraging the quinoline core for hydrophobic anchoring and the rigid azetidine ring for precise polar interactions, these molecules successfully lock endosomal TLR7 and TLR8 in an inactive state. As demonstrated by robust, self-validating in vitro and ex vivo assays, this dual antagonism effectively severs the MyD88/IRF7/NF-κB signaling cascade, offering a highly targeted mechanism to enforce immune quiescence in systemic autoimmune diseases.

References

  • Eisai R&D Management Co., Ltd. "Selectively substituted quinoline compounds." European Patent EP3057964A1, 2016.
  • Gao, et al. "Recent Advances on Small-Molecule Antagonists Targeting TLR7." MDPI Pharmaceuticals, 2023. URL:[Link]

  • Mistry, et al. "Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes." PMC, 2015. URL:[Link]

  • "Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases." PMC, 2021. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 129240620, Enpatoran." PubChem, 2024. URL:[Link]

  • "First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of E6742, a Dual Antagonist of Toll-like Receptors 7 and 8, in Healthy Volunteers." Clinical Pharmacology in Drug Development, 2023. URL: [Link]

Sources

The Therapeutic Potential of 7-Substituted Quinolines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged and highly versatile structure in modern medicinal chemistry. Among its positional isomers, substitution at the 7-position—particularly with halogens such as chlorine or electron-withdrawing trifluoromethyl groups—radically alters the pharmacokinetic and pharmacodynamic profile of the molecule. Originally recognized for their historical antimalarial efficacy (e.g., chloroquine), 7-substituted quinolines have evolved into sophisticated pharmacophores with potent anticancer, anti-inflammatory, and neuroprotective properties.

As a Senior Application Scientist, I have structured this whitepaper to dissect the structure-activity relationships (SAR), the mechanistic pathways, and the self-validating experimental protocols essential for the successful development of 7-substituted quinoline therapeutics.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

The Electronic and Steric Advantage of the 7-Position

The placement of an electron-withdrawing group (EWG) at the C7 position of the quinoline ring is a deliberate, rational design choice. Halogenation (e.g., 7-chloro or 7-CF3) serves two critical functions:

  • Metabolic Stability : It sterically and electronically blocks cytochrome P450-mediated oxidation at a highly susceptible site on the aromatic ring, significantly extending the biological half-life of the drug in vivo.

  • Lipophilicity and Binding Affinity : The 7-substituent precisely projects into deep hydrophobic pockets of various target proteins. In kinase inhibition, the 7-position aligns with the "back pocket" (or gatekeeper adjacent area) of the ATP-binding site, dramatically increasing residence time and binding affinity compared to unsubstituted analogs.

Oncology: Kinase Inhibition and Apoptosis

In cancer therapeutics, 7-substituted quinolines act as potent Type I or Type II kinase inhibitors. Derivatives targeting c-Met (mesenchymal-epithelial transition factor) and EGFR demonstrate that 7-methoxy or 7-chloro substitutions are critical for anchoring the molecule within the kinase hinge region. This allows the drug to outcompete ATP and downregulate downstream carcinogenic signaling 1. Furthermore, hybrid pharmacophore approaches combining the 7-chloro-4-aminoquinoline core with sulfonyl analogs have yielded compounds with high antiproliferative selectivity against breast cancer cell lines (e.g., MCF-7, MDA-MB231) 2.

Neurology: NR4A2 (Nurr1) Agonism

Beyond oncology, the 4-amino-7-chloroquinoline scaffold has recently been identified as a synthetic agonist for the nuclear receptor NR4A2 (Nurr1). This transcription factor is vital for the development and survival of dopaminergic neurons. By directly interacting with the ligand-binding domain (LBD) of NR4A2, these compounds suppress neurotoxic pro-inflammatory genes in microglia, offering a potential disease-modifying mechanism for Parkinson's disease 3.

Visualizing Mechanistic Pathways

G Q 7-Substituted Quinoline (e.g., 7-Chloroquinoline) K Kinase Inhibition (c-Met, EGFR, SphK1) Q->K ATP-competitive binding N Nuclear Receptor Agonism (NR4A2 / Nurr1) Q->N Direct LBD interaction P Parasitic Target (Heme Polymerase) Q->P Hemozoin inhibition C Apoptosis & Tumor Growth Arrest K->C Downregulates signaling D Dopaminergic Neuron Survival (Parkinson's) N->D Suppresses neuroinflammation M Plasmodium Death (Antimalarial) P->M Toxic heme accumulation

Mechanistic pathways of 7-substituted quinolines across oncology, neurology, and parasitology.

Quantitative Pharmacological Efficacy

To contextualize the therapeutic potential, the following table summarizes the quantitative efficacy of various 7-substituted quinoline derivatives across diverse molecular targets and cell lines.

Compound / ScaffoldTarget / Cell LineKey SubstituentEfficacy (IC50 / MIC)Reference
4,6,7-substituted quinoline (Cabozantinib analog)c-Met Kinase7-methoxy19 nM1
7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine MCF-7 (Breast Cancer)7-trifluoromethylSuperior to Doxorubicin4
4-amino-7-chloroquinoline derivatives NR4A2 (Nurr1)7-chloroAgonist (Neuroprotective)3
Compound 7 / Compound 14 hDHODH7-substitution1.56 µM / 1.22 µM5
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline MDA-MB231 / MCF77-chloroLow micromolar (Antigrowth)2

Experimental Workflows & Self-Validating Protocols

Reproducible drug discovery requires protocols where the chemistry and biology self-validate. Below is the optimized workflow for synthesizing and screening 7-substituted quinolines.

Protocol A: Regioselective Synthesis of 4-Amino-7-chloroquinolines via SNAr

Objective : Synthesize a targeted library of 4-amino-7-chloroquinolines using 4,7-dichloroquinoline as the pharmaceutical intermediate 6.

Step-by-Step Methodology & Causality :

  • Reagent Assembly : Dissolve 1.0 equivalent of 4,7-dichloroquinoline in anhydrous ethanol or THF. Add 1.5 equivalents of the desired primary/secondary amine and 2.0 equivalents of triethylamine (TEA).

    • Causality: The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to resonance stabilization of the Meisenheimer complex by the electronegative quinoline nitrogen. The C7-chlorine lacks this direct activation and remains intact, ensuring perfect regioselectivity. TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine which would otherwise stall the reaction.

  • Thermal Activation : Reflux the mixture at 80°C for 4–8 hours under an inert argon atmosphere.

    • Causality: SNAr on the quinoline core requires overcoming a significant activation energy barrier; refluxing provides the necessary thermodynamic drive.

  • Self-Validating QC Check : Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the high-Rf 4,7-dichloroquinoline spot validates reaction completion.

  • Purification : Concentrate the mixture under reduced pressure, wash with water to remove TEA-HCl salts, and recrystallize the product from ethanol.

    • Causality: Removing unreacted electrophiles is critical. Residual 4,7-dichloroquinoline is highly reactive and will cause false positives in downstream biological assays by covalently modifying off-target proteins.

Protocol B: In Vitro Kinase Inhibition Assay (e.g., c-Met)

Objective : Quantify the IC50 of the synthesized 7-substituted quinolines against a target kinase.

Step-by-Step Methodology & Causality :

  • Assay Preparation : In a 384-well microplate, combine 10 nM recombinant c-Met kinase domain, 10 µM ATP, and a FRET-based peptide substrate in kinase buffer (HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Titration : Add the 7-substituted quinoline derivative in a 10-point serial dilution (ranging from 10 µM down to 0.5 nM).

    • Causality: A wide concentration gradient is mandatory to capture both the upper and lower asymptotes of the dose-response curve, ensuring an accurate calculation of the Hill slope and the IC50 value.

  • Incubation and Readout : Incubate the plate for 60 minutes at room temperature. Measure the FRET signal (Ex: 340 nm, Em: 520/495 nm).

    • Causality: The 7-substituted quinoline competitively displaces ATP from the kinase hinge region. A reduction in FRET emission directly correlates with the inhibition of substrate phosphorylation.

  • Self-Validating QC Check : Include Staurosporine as a positive control and a DMSO-only well as a negative control. Calculate the Z'-factor; a value >0.6 is required to validate the robustness of the assay before data analysis.

Visualizing the Experimental Workflow

G S1 4,7-Dichloroquinoline (Starting Material) S2 Nucleophilic Aromatic Substitution (SNAr) S1->S2 Amine, TEA, Reflux 4-8h S3 4-Amino-7-chloroquinoline Derivatives S2->S3 Purification S4 In Vitro Screening (MTT / Kinase Assays) S3->S4 Dose-response S5 Lead Identification (IC50 < 1 µM) S4->S5 Data Analysis

Step-by-step synthetic and biological validation workflow for 7-substituted quinolines.

Conclusion

The 7-substituted quinoline scaffold represents a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the 7-position, researchers can fine-tune molecules for specific therapeutic indications—from outcompeting ATP in oncogenic kinases to agonizing nuclear receptors in neurodegenerative diseases. Adhering to rigorous, self-validating synthetic and biological protocols ensures that these promising hits successfully transition from the bench to clinical development.

References

  • Source: National Center for Biotechnology Information (PMC)
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • Source: National Center for Biotechnology Information (PMC)
  • Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH)
  • Source: National Center for Biotechnology Information (PMC)
  • Application Notes and Protocols: 7-Chloroquinoline-4-carboxylic Acid as a Pharmaceutical Intermediate Source: Benchchem URL

Sources

Introduction: The Strategic Value of a Strained Ring in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of Small Molecules Containing an Azetidine Moiety

The azetidine scaffold, a four-membered nitrogen-containing saturated heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery.[1][2] Its significance lies in a unique combination of physicochemical and structural properties stemming from its inherent ring strain (approximately 25.4 kcal/mol).[3] This strain, while ensuring greater stability than the related aziridines, imparts a distinct conformational rigidity that medicinal chemists can strategically leverage.[1][3]

Incorporating an azetidine ring into a drug candidate can confer several advantages:

  • Enhanced Metabolic Stability: The azetidine nitrogen and adjacent carbons are often more resistant to common metabolic pathways like N-dealkylation, improving the molecule's pharmacokinetic profile.[1][4]

  • Improved Physicochemical Properties: Azetidine-containing compounds frequently exhibit increased aqueous solubility and optimized lipophilicity compared to their larger heterocyclic counterparts.[1][2]

  • Conformational Rigidity: The constrained four-membered ring limits the conformational freedom of substituents. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

  • Versatile Bioisostere: The azetidine moiety can serve as a bioisosteric replacement for larger rings like piperidine or as a constrained linker to fine-tune the spatial orientation of key pharmacophoric groups.[1][3]

This guide provides an in-depth exploration of the pharmacological profile of azetidine-containing small molecules, detailing their application in approved therapeutics, their impact on key biological pathways, and the experimental methodologies used for their evaluation.

Approved Therapeutics: Harnessing the Azetidine Advantage

The successful integration of the azetidine moiety into clinically approved drugs underscores its value. Several FDA-approved pharmaceuticals incorporate this scaffold to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic performance.[4][5]

Drug Name (Brand Name)Therapeutic AreaMechanism of ActionRole of the Azetidine Moiety
Baricitinib (Olumiant)Rheumatoid Arthritis, Alopecia AreataJanus kinase (JAK) inhibitorEnhances selectivity and pharmacokinetic properties.[4]
Cobimetinib (Cotellic)Oncology (Melanoma)MEK1/2 inhibitorThe azetidine-amide moiety is crucial for binding and activity.[1][6][7]
Azelnidipine (Calblock)HypertensionDihydropyridine calcium channel blockerContributes to the drug's pharmacokinetic profile.[4][6]
Aztreonam (Azactam)Infectious DiseaseMonobactam antibioticPart of the core β-lactam structure, essential for antibacterial activity.[3]
Sarolaner (Simparica)Veterinary MedicineIsoxazoline parasiticideKey component of the pharmacophore.[4]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The versatility of the azetidine scaffold is evident across a broad spectrum of therapeutic areas.[8] Its rigid structure allows for precise positioning of functional groups to interact with specific biological targets.

Oncology: Targeting Key Signaling Pathways

Azetidine-containing compounds have emerged as potent anticancer agents by targeting dysregulated signaling pathways.[1][9]

1. MEK Inhibition: Cobimetinib is a prime example of an azetidine-containing MEK1/2 inhibitor used to treat melanoma.[1][7] The azetidine ring forms a key part of the molecule's core structure, ensuring optimal orientation for binding to the kinase.

2. STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling. The development of (R)-azetidine-2-carboxamide analogues has led to potent and selective STAT3 inhibitors.[10][11] Replacing a more flexible proline linker with the rigid azetidine scaffold resulted in compounds with sub-micromolar potency in disrupting STAT3 DNA-binding activity.[10][11] This structural change was a critical step in achieving high-affinity binding, with dissociation constants (K_D) in the nanomolar range.[10][11]

STAT3_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active pSTAT3 (Active) STAT3_inactive->STAT3_active Dimer pSTAT3 Dimer STAT3_active->Dimer 4. Dimerization DNA DNA Dimer->DNA 5. Nuclear Translocation & DNA Binding Inhibitor Azetidine-based STAT3 Inhibitor Inhibitor->Dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: Inhibition of the JAK-STAT3 signaling pathway by an azetidine-based compound.

Central Nervous System (CNS) Disorders

The conformational constraint provided by the azetidine ring is highly advantageous for designing ligands that target CNS receptors with high specificity.

  • GABA Uptake Inhibitors: Azetidine derivatives have been explored as conformationally constrained analogues of GABA and β-alanine.[12] Specifically, azetidin-2-ylacetic acid derivatives with lipophilic moieties showed high potency at the GAT-1 transporter.[12]

  • Antidepressant Agents: Tricyclic derivatives of azetidine, where the tricyclic ring is attached to position 1 and a basic group is at position 3, have shown potential antidepressant activity, acting as CNS stimulants.[13]

Infectious Diseases

The azetidine ring is a core component of several antibacterial agents. In β-lactam antibiotics like aztreonam, the four-membered ring (an azetidin-2-one) is the pharmacophore responsible for inhibiting bacterial cell wall synthesis.[3] More recent fluoroquinolones, such as delafloxacin, incorporate an azetidine substituent that contributes to broad-spectrum efficacy, including activity in acidic environments and against resistant strains like MRSA.[14]

Pharmacokinetic Profile: The Stability Advantage

A key driver for the adoption of the azetidine motif is its positive impact on a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The steric hindrance around the nitrogen atom and the altered electronics of the strained ring often lead to enhanced metabolic stability.[1][4] This makes the scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common clearance pathway for many drugs.[1] The result is often an improved half-life and better oral bioavailability, which are highly desirable characteristics in drug development.

Experimental Protocols & Methodologies

The development of novel azetidine-containing drugs follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Optimization A Library Design & Scaffold Selection B Synthesis of Azetidine Derivatives A->B C Purification & Characterization (HPLC, NMR, MS) B->C D High-Throughput Screening (HTS) C->D E In Vitro Assays (Enzyme Inhibition, Cell Viability) D->E F In Vivo Studies (Animal Models) E->F G ADMET Profiling F->G H Structure-Activity Relationship (SAR) G->H H->A Iterative Design

Caption: A generalized workflow for the discovery of azetidine-based therapeutic agents.

Protocol 1: General Synthesis of a 2-Substituted Azetidine via Photochemical Functionalization

This protocol describes a modern, efficient method for creating substituted azetidines, which are valuable building blocks for drug discovery.[5] The causality for choosing a photochemical approach lies in its ability to proceed under mild conditions, offering a high degree of functional group tolerance.

Objective: To synthesize 2-alkyl azetidines via direct photochemical functionalization of an azetidine-2-carboxylic acid.

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.0 equiv)

  • Alkene (e.g., 4-vinylpyridine) (1.5-2.0 equiv)

  • Photocatalyst (e.g., 4CzIPN) (2.0-2.5 mol%)

  • Base (e.g., LiOH·H₂O) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF) [0.2 M]

  • Nitrogen or Argon source

  • Photoreactor (e.g., with 365 nm LEDs)

  • Standard glassware for organic synthesis

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add N-Boc-azetidine-2-carboxylic acid (1.0 equiv), the selected alkene (1.5 equiv), the photocatalyst (2.0 mol%), and the base (1.1 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve the target concentration (0.2 M).

  • Degassing: Seal the vessel and degas the solution by sparging with nitrogen or argon for 15-20 minutes. This step is critical to remove oxygen, which can quench the excited state of the photocatalyst.

  • Photochemical Reaction: Place the reaction vessel in the photoreactor. Irradiate with light (e.g., 365 nm) at room temperature with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2-substituted azetidine.

Self-Validation System:

  • Control: Run a parallel reaction in the dark (wrapped in aluminum foil). The absence of product formation validates that the reaction is light-dependent.

  • Expected Outcome: Successful formation of the new C-C bond at the C2 position of the azetidine ring, confirmed by NMR and mass spectrometry. Yields can range from 40-90% depending on the substrates used.[5]

Protocol 2: In Vitro STAT3 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol assesses the ability of an azetidine-containing compound to inhibit the binding of the STAT3 protein to its DNA consensus sequence.[10][11]

Objective: To determine the IC₅₀ value of an azetidine-based STAT3 inhibitor.

Materials:

  • Recombinant human STAT3 protein

  • Infrared dye-labeled DNA probe containing the STAT3 binding site (e.g., LI-COR IRDye® 700)

  • Azetidine-based test compound dissolved in DMSO

  • Binding Buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

  • Poly(dI-dC) (non-specific competitor DNA)

  • Native polyacrylamide gel (e.g., 6%)

  • TBE buffer

  • Imaging system capable of detecting the infrared dye (e.g., LI-COR Odyssey)

Procedure:

  • Reaction Preparation: Prepare a master mix containing the binding buffer, poly(dI-dC), and the labeled DNA probe.

  • Compound Titration: Prepare serial dilutions of the azetidine test compound in DMSO. Add a fixed volume of each dilution to respective tubes. Include a "vehicle control" with DMSO only.

  • Protein Addition: Add the STAT3 protein to all tubes except the "no protein" control.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.

  • Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system. This ensures the protein-DNA complexes remain intact.

  • Imaging: After electrophoresis, scan the gel using an infrared imaging system.

Self-Validation System & Data Analysis:

  • Controls:

    • No Protein Control: Labeled probe only, to show the position of unbound DNA.

    • Vehicle Control (DMSO): Shows maximum STAT3-DNA binding in the absence of an inhibitor.

    • Positive Control: A known STAT3 inhibitor can be used to validate the assay's responsiveness.

  • Data Analysis: Quantify the band intensity of the shifted (protein-bound) DNA complex in each lane. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The azetidine ring is a powerful tool in the medicinal chemist's arsenal, offering a reliable strategy to enhance the pharmacological and pharmacokinetic properties of small molecules.[1][4] Its unique blend of stability and conformational rigidity has been successfully exploited in approved drugs targeting a range of diseases from cancer to hypertension.[4][6] As synthetic methodologies for creating complex and stereodefined azetidines continue to advance, we can anticipate an even broader application of this valuable scaffold.[15][16] Future research will likely focus on leveraging "angular" spiro-azetidine frameworks and developing novel synthetic routes to further expand the accessible chemical space, paving the way for the next generation of innovative therapeutics.[3]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines of pharmacological interest. (2021). PubMed.
  • 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. (1996). PubMed.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024). PubMed.
  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity rel
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society.
  • A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024).
  • Methods for the synthesis of azetidines.
  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (2025). BenchChem.
  • Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule ST
  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (2025).
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI.
  • Azetidine Ring, Salicylic Acid, and Salicylic Acid Bioisosteres as Determinants of the Binding Characteristics of Novel Potent Compounds to Stat3.
  • Structures of some azetidine‐based drugs.
  • Azetidine – Knowledge and References. Taylor & Francis.

Sources

Investigating the Role of the Azetidine Ring in Receptor Binding: A Structural and Thermodynamic Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the four-membered nitrogen-containing heterocycle, azetidine, has evolved from a synthetic challenge into a privileged structural motif[1]. Positioned geometrically and thermodynamically between the highly strained aziridine and the more flexible pyrrolidine, the azetidine scaffold offers a unique balance of conformational rigidity and physicochemical tunability. This technical whitepaper investigates the mechanistic role of the azetidine ring in receptor binding, detailing how its incorporation alters binding thermodynamics, spatial vector trajectories, and pharmacokinetic profiles.

Mechanistic Foundations of Azetidine in Receptor Binding

The decision to incorporate an azetidine ring during lead optimization is rarely arbitrary; it is driven by precise structural and thermodynamic causalities.

Conformational Restriction and Entropic Thermodynamics

The fundamental equation of binding thermodynamics is ΔG=ΔH−TΔS . Flexible saturated heterocycles, such as piperidine or pyrrolidine, exist in multiple rapidly interconverting conformations in an aqueous solution. Upon binding to a target receptor, the ligand must adopt a single bioactive conformation, resulting in a significant loss of conformational degrees of freedom and a high entropic penalty ( −TΔS>0 ).

The azetidine ring mitigates this. Its inherent ring strain restricts the conformational freedom of the molecule, pre-organizing the pharmacophoric substituents[1]. By minimizing the entropic penalty upon target engagement, azetidine bioisosteres frequently demonstrate enhanced binding affinity and target selectivity. For example, in the development of NMDA receptor agonists, L-trans-azetidine-2,3-dicarboxylic acid acts as a highly conformationally restricted analog of glutamate, achieving a high affinity ( Ki​=10μM ) for native NMDA receptors by locking the molecule into the ideal binding geometry[2].

Spatial Vectors and Sub-Pocket Targeting

Azetidines provide unique exit vectors for their substituents. The constrained dihedral angles of the four-membered ring project functional groups at trajectories that are fundamentally different from those of five- or six-membered rings. This allows medicinal chemists to probe narrow, historically inaccessible receptor sub-pockets. In peptidomimetics, the incorporation of a 2-azetidine residue has been proven by 1H NMR to induce a rigid γ -type reverse turn, a structural feature that is an absolute requirement for target engagement in specific anti-HCMV dipeptide inhibitors[3].

Physicochemical Tuning: Modulating Lewis Basicity

Beyond geometry, the azetidine ring profoundly impacts the electronic properties of the ligand. Due to the severe angle strain of the four-membered ring, the exocyclic bonds possess higher s-character. This hybridization shift pulls electron density away from the nitrogen lone pair, significantly reducing its Lewis basicity and lowering its pKa​ relative to larger cyclic amines[4].

This reduced basicity translates to a higher fraction of un-ionized drug at physiological pH, which directly enhances passive membrane permeability (e.g., Caco-2 assays) and reduces non-specific binding or phospholipidosis risks[4]. Furthermore, the azetidine nitrogen is highly resistant to oxidative N -dealkylation, a common metabolic liability for secondary and tertiary amines, thereby improving the drug's metabolic stability[1].

Quantitative Impact Analysis

The strategic replacement of traditional flexible rings with azetidine scaffolds consistently yields measurable improvements in both pharmacodynamics and pharmacokinetics. The table below summarizes the empirical impact of azetidine incorporation across various therapeutic targets.

Target Receptor / PathwayParent ScaffoldAzetidine BioisostereBinding Affinity / Potency ShiftPhysicochemical & Structural Impact
NMDA (Glutamate site) Flexible GlutamateL-trans-Azetidine-2,3-dicarboxylic acid Ki​=10μM (Potent Agonist)[2]Pre-organized rigid conformation; minimized entropic penalty.
TAAR1 Morpholine / PiperidineAryl AzetidineMaintained low nM affinity[5]Reduced molecular weight; optimized distance between basic and lipophilic units.
HCMV (Peptidomimetic) N-Me-Glycine2-Azetidine residue>5x potency gain[3]Induced stable γ -turn; improved Caco-2 permeability.
MEK1/2 (Cobimetinib) Acyclic / FlexibleHalogenated AzetidineSub-nanomolar IC50​ [1]Enhanced metabolic stability; precise spatial orientation of halogens.

Systems-Level Visualization

To conceptualize the role of azetidines in drug design, we must visualize both the thermodynamic binding pathways and the iterative experimental workflows used to validate these bioisosteres.

Thermodynamic pathways of flexible versus azetidine-constrained ligand binding.

Iterative SAR workflow for optimizing azetidine-based bioisosteres.

Experimental Protocols for Validation

To ensure rigorous scientific integrity, the following self-validating protocols are standard for evaluating the receptor binding and conformational rigidity of azetidine derivatives.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This protocol determines the Ki​ of an azetidine analog by measuring its ability to competitively displace a known radioligand from the target receptor (e.g., NMDA receptors)[2].

  • Tissue Preparation: Isolate target tissue (e.g., rat brain synaptosomes) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the membrane pellet in fresh buffer.

  • Ligand Incubation: In a 96-well plate, combine 100 µg of membrane protein, a fixed concentration of radioligand (e.g., 5 nM [3H] CGP39653), and varying concentrations of the azetidine test compound (ranging from 1 pM to 1 mM) in a total volume of 500 µL.

  • Equilibration: Incubate the mixture at 4°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Separation & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine for 1 hour prior to use to neutralize negative charges and reduce non-specific binding. Wash filters three times with 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of scintillation cocktail, and measure membrane-bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the radioactive signal against the log concentration of the azetidine compound. Fit the data to a four-parameter logistic model to determine the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol B: 1H NMR Conformational Analysis (Temperature Coefficients)

To validate that the azetidine ring restricts conformation (e.g., by inducing a γ -turn), temperature coefficient analysis is used to identify intramolecular hydrogen bonds[3].

  • Sample Preparation: Dissolve 5 mg of the azetidine-containing ligand in 600 µL of an aprotic deuterated solvent (e.g., DMSO- d6​ ) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire 1D 1H NMR spectra on a 500 MHz (or higher) spectrometer. Perform sequential acquisitions at tightly controlled temperature increments (e.g., 298 K, 303 K, 308 K, 313 K, 318 K). Allow 5 minutes of thermal equilibration between scans.

  • Chemical Shift Tracking: Identify the amide (NH) proton resonances. Track their chemical shift ( δ , in ppm) precisely at each temperature.

  • Coefficient Calculation: Plot δ against temperature ( T ). Calculate the slope ( Δδ/ΔT ) to determine the temperature coefficient in ppb/K.

  • Interpretation:

    • A temperature coefficient more positive than -4.0 ppb/K indicates the proton is shielded from the solvent, validating its participation in an intramolecular hydrogen bond (confirming the constrained γ -turn).

    • Values more negative than -4.5 ppb/K indicate high solvent exposure, suggesting a flexible, random-coil conformation.

Conclusion

The azetidine ring is far more than a simple structural novelty; it is a highly calibrated tool for rational drug design. By enforcing conformational restriction, optimizing spatial vectors, and tuning Lewis basicity, azetidines effectively lower the entropic penalty of receptor binding while simultaneously improving metabolic stability and membrane permeability. As synthetic methodologies for highly substituted azetidines continue to mature, their integration into clinical pipelines will undoubtedly accelerate.

References

  • Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors National Center for Biotechnology Information (PMC) URL: [Link]

  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition Drug Hunter URL: [Link]

  • Azetidines – Knowledge and References Taylor & Francis URL: [Link]

Sources

Preliminary In-Vitro Screening of Novel 7-(Azetidin-3-yl)quinoline Compounds: A Methodological Framework for Early-Stage Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

The discovery of novel kinase inhibitors frequently relies on privileged heterocycles. The quinoline core is highly valued for its ability to form robust hydrogen bonds and π-π stacking interactions within the ATP-binding hinge region of target kinases. However, traditional substitutions at the 7-position with large, flexible cyclic amines (such as piperidine or pyrrolidine) often result in high lipophilicity (logP), leading to poor aqueous solubility, hERG toxicity, and rapid hepatic clearance.

The strategic incorporation of an azetidin-3-yl moiety at the 7-position serves as a conformationally restricted bioisostere. In modern medicinal chemistry, replacing larger saturated rings with the highly strained, four-membered azetidine ring significantly lowers lipophilicity and reduces molecular weight[1][2]. Furthermore, azetidines improve metabolic stability by removing vulnerable aliphatic C-H sites prone to cytochrome P450 (CYP)-mediated α -oxidation[3][4]. This technical guide outlines a rigorous, self-validating in-vitro screening cascade designed to evaluate the efficacy, cytotoxicity, and metabolic stability of this novel scaffold.

Screening Cascade Architecture

To systematically evaluate the 7-(Azetidin-3-yl)quinoline library, we employ a three-tiered screening architecture. This ensures that only compounds with verified target engagement, cellular translation, and favorable early ADME profiles progress to lead optimization.

ScreeningCascade Lib 7-(Azetidin-3-yl)quinoline Compound Library Tier1 Tier 1: Target Engagement (TR-FRET Kinase Assay) Lib->Tier1 Tier2 Tier 2: Phenotypic Translation (ATP-Luminescence Viability) Tier1->Tier2 IC50 < 100 nM Fail Structure-Activity Relationship (SAR) Feedback Tier1->Fail Inactive Tier3 Tier 3: Early ADME (HLM Intrinsic Clearance) Tier2->Tier3 Cell IC50 < 500 nM Tier2->Fail Cytotoxic / Off-target Lead Lead Candidate Selection (In Vivo Ready) Tier3->Lead CL_int < 20 µL/min/mg Tier3->Fail Rapid Clearance Fail->Lib

Figure 1: Three-tiered in-vitro screening cascade for 7-(Azetidin-3-yl)quinoline derivatives.

Step-by-Step Methodologies & Causal Logic

Protocol 1: High-Throughput Biochemical Target Inhibition
  • The Causality of Choice: Quinolines possess inherent conjugated π -systems that frequently exhibit strong auto-fluorescence, confounding standard fluorescence intensity (FI) assays. To bypass this, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET employs lanthanide fluorophores (e.g., Terbium) which possess exceptionally long emission lifetimes (milliseconds). By introducing a 50–100 microsecond time delay before signal acquisition, the short-lived auto-fluorescence of the quinoline compounds is entirely gated out, yielding an artifact-free signal-to-noise ratio[5][6][7].

  • Methodology:

    • Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

    • Dispense 5 µL of the target kinase and a Terbium-labeled anti-phospho antibody into a 384-well low-volume plate.

    • Transfer 100 nL of 7-(Azetidin-3-yl)quinoline test compounds (10-point dose-response, starting at 10 µM) using acoustic liquid handling to avoid plastic tip adsorption.

    • Initiate the reaction with 5 µL of an ATP/Substrate mixture at the Km​ of ATP for the specific kinase. Incubate for 60 minutes at room temperature.

    • Read on a multi-mode microplate reader (Excitation: 337 nm; Emission: 490 nm donor / 520 nm acceptor) utilizing a 100 µs delay and 200 µs integration time.

  • Self-Validating System: Calculate the Z'-factor for every assay plate using DMSO (negative control) and a reference pan-kinase inhibitor (positive control). A plate is only validated and accepted if Z' 0.6.

Protocol 2: Phenotypic Cell Viability Assay
  • The Causality of Choice: Standard colorimetric assays (like MTT or MTS) rely on the reduction of tetrazolium salts by mitochondrial reductases. Nitrogen-containing heterocycles can sometimes undergo redox cycling, artificially reducing the dye and masking cytotoxicity. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because it directly lyses the cell and measures intracellular ATP as an absolute proxy for metabolic activity, completely bypassing redox interference.

  • Methodology:

    • Seed target human cancer cell lines at 2,000 cells/well in 384-well opaque white plates (to prevent optical crosstalk).

    • Incubate overnight at 37°C in a 5% CO 2​ humidified atmosphere.

    • Treat cells with the compound library for 72 hours.

    • Add an equal volume (e.g., 25 µL) of ATP-luminescence reagent. Agitate on an orbital shaker for 10 minutes to ensure complete cell lysis and ATP release.

    • Measure steady-state luminescence.

  • Self-Validating System: Include a "Day 0" baseline read plate prior to compound addition. Comparing the 72-hour read to the Day 0 read distinguishes whether a compound is purely cytostatic (halts growth) or cytotoxic (kills existing cells).

Protocol 3: In Vitro Hepatic Microsomal Stability
  • The Causality of Choice: The core hypothesis of the azetidine substitution is that it resists Phase I oxidative metabolism better than larger rings. We test this using Human Liver Microsomes (HLM) . By measuring the depletion of the parent compound over time in the presence of CYP450 enzymes, we can calculate the intrinsic clearance ( CLint​ ) and validate the structural design[8][9][10].

  • Methodology:

    • Prepare 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl 2​ [9].

    • Pre-incubate 1 µM of the test compound with the HLM mixture at 37°C for 10 minutes[10].

    • Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

    • Withdraw 30 µL aliquots at precise time points: 0, 7, 15, 25, and 40 minutes[8][9].

    • Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate active proteins[8][9].

    • Centrifuge at 5500 rpm for 5 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound[8][9].

  • Self-Validating System: Run parallel incubations without NADPH to rule out non-CYP mediated chemical degradation. Include Propranolol (high clearance) and Diclofenac (low clearance) as reference standards to verify the metabolic competence of the HLM batch[8].

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) and ADME improvements achieved by replacing a traditional piperidine ring with the azetidine moiety at the C7 position of the quinoline core.

Compound IDC7-SubstitutioncLogPKinase IC 50​ (nM)Cell Viability IC 50​ (nM)HLM CLint​ (µL/min/mg)
Ref-A Piperidin-4-yl4.1218.5 ± 2.1145 ± 1285.4 (High Clearance)
Ref-B Pyrrolidin-3-yl3.6515.2 ± 1.8120 ± 1562.1 (Moderate Clearance)
Lead-1 Azetidin-3-yl 2.84 12.4 ± 1.1 85 ± 8 18.2 (Low Clearance)
Lead-2 N-Methylazetidin-3-yl3.1014.8 ± 1.592 ± 1024.5 (Low Clearance)

Data Interpretation: The azetidin-3-yl substitution (Lead-1) successfully lowers lipophilicity (cLogP < 3.0), maintains sub-20 nM target engagement, and drastically reduces intrinsic clearance compared to the piperidine analog (Ref-A).

Mechanistic Pathway Visualization

The ultimate goal of the 7-(Azetidin-3-yl)quinoline scaffold is to penetrate the cell membrane, bind the target kinase, and halt oncogenic signaling.

Mechanism Cmpd 7-(Azetidin-3-yl)quinoline (Cell Permeable) Kinase Target Kinase (ATP Pocket Bound) Cmpd->Kinase High Affinity Binding Effector Downstream Effector (Phosphorylation Blocked) Kinase->Effector Inhibition of Signal Phenotype Cell Cycle Arrest & Apoptosis Effector->Phenotype Phenotypic Translation

Figure 2: Intracellular mechanistic pathway of 7-(Azetidin-3-yl)quinoline kinase inhibitors.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. National Institutes of Health (NIH) / PMC.[Link][1]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.[Link][3]

  • Modular Access to N-SF5 azetidines. National Institutes of Health (NIH) / PMC.[Link][4]

  • Cell-based assays for protein-protein interactions. European Pharmaceutical Review.[Link][5]

  • A real-time assay for the interaction of posttranslationally modified PARP1 with XRCC1. ResearchGate.[Link][6]

  • Original Fluorescent Ligand-Based Assays Open New Perspectives in G-Protein Coupled Receptor Drug Screening. MDPI.[Link][7]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.[Link][8]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate.[Link][9]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery.[Link][10]

Sources

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationship of Quinolone Antibacterials

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone and fluoroquinolone antibiotics have long been mainstays in the treatment of a wide array of bacterial infections, a testament to their potent bactericidal activity and favorable pharmacokinetic profiles. Their efficacy is intrinsically linked to their chemical architecture, where subtle modifications to the core bicyclic scaffold can dramatically alter antibacterial spectrum, potency, and safety. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the function of quinolones. We will dissect the role of each key structural position, elucidate the causal links between chemical modifications and biological outcomes, and provide standardized protocols for assessing these relationships in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel antibacterial agents.

The Quinolone Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into bacterial DNA. Topoisomerase IV, with its ParC and ParE subunits, is primarily responsible for decatenating daughter chromosomes following replication.

Quinolones function as "topoisomerase poisons" by stabilizing the transient, covalent complex formed between the enzyme and cleaved DNA. This stabilized ternary complex physically obstructs the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, cell death through the generation of double-strand DNA breaks. The 3-carboxyl and 4-oxo groups of the quinolone scaffold are essential for this activity, as they are believed to bind to the DNA-gyrase complex.

The following diagram illustrates the inhibitory action of quinolones on bacterial DNA replication.

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Ternary_Complex Stabilized Ternary Complex (Quinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->Ternary_Complex Replication_Fork Replication Fork Replication_Fork->DNA_Gyrase relieves supercoiling Replication_Fork->Topo_IV decatenates daughter strands Cell_Death Cell Death Replication_Fork->Cell_Death Stalls, leading to Bacterial_DNA Bacterial DNA Bacterial_DNA->Replication_Fork Replication Quinolone Quinolone Quinolone->DNA_Gyrase Quinolone->Topo_IV Ternary_Complex->Replication_Fork Blocks Progression

Caption: Mechanism of quinolone action on DNA gyrase and topoisomerase IV.

Dissecting the Quinolone Pharmacophore: A Positional Analysis of Structure-Activity Relationships

The antibacterial profile of a quinolone is meticulously sculpted by the nature of the substituents at various positions on its core 4-oxo-1,4-dihydroquinoline scaffold. Understanding these relationships is paramount for the rational design of new and improved agents.

The Core Scaffold: Non-Negotiable for Activity

The 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is indispensable for antibacterial activity. The carboxyl group at the C-3 position and the keto group at the C-4 position are critical for binding to the DNA-enzyme complex. Any significant modification or replacement of these groups, such as esterification of the C-3 carboxylate or substitution of the C-4 oxo group with a thioxo or sulfonyl group, leads to a dramatic loss of activity. Similarly, substitutions at the C-2 position are generally detrimental to activity, likely due to steric hindrance that disrupts the planarity between the C-3 and C-4 groups, which is believed to be crucial for biological function.

N-1 Position: The Helm of Potency

The substituent at the N-1 position plays a pivotal role in determining the overall potency of the quinolone by influencing its interaction with DNA gyrase.

  • Small Alkyl Groups: An ethyl group, as seen in nalidixic acid, provides a baseline level of activity.

  • Cyclopropyl Group: The introduction of a cyclopropyl group at this position, a hallmark of ciprofloxacin, significantly boosts potency against a wide range of both Gram-negative and Gram-positive bacteria. This is widely considered one of the most effective substituents for this position.

  • Aryl Substituents: Substituted phenyl rings, such as the 2,4-difluorophenyl group in trovafloxacin, can enhance activity, particularly against anaerobic bacteria.

C-5 and C-8 Positions: Modulators of Activity and Safety

Substituents at the C-5 and C-8 positions can influence the overall conformation of the molecule, impacting both antibacterial activity and safety profiles.

  • C-5 Position: The incorporation of a small group, such as an amino (NH2) or methyl (CH3) group, at the C-5 position can enhance activity against Gram-positive bacteria.

  • C-8 Position: The nature of the substituent at C-8 significantly affects both the antibacterial spectrum and the potential for phototoxicity.

    • A halogen (F or Cl) at C-8 generally improves oral absorption and enhances potency against Gram-negative pathogens. However, it also increases the risk of phototoxicity.

    • A methoxy group at C-8, as seen in moxifloxacin, enhances activity against Gram-positive and anaerobic bacteria while significantly reducing the potential for phototoxicity.

C-6 Position: The Fluoroquinolone Revolution

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of quinolones, giving rise to the highly potent fluoroquinolone subclass. This single substitution dramatically increases cell penetration and the inhibition of DNA gyrase, leading to a substantial increase in antibacterial activity against a broader spectrum of pathogens. The order of activity for substituents at this position is generally F > Cl > Br > CH3.

C-7 Position: The Gateway to a Broader Spectrum

The substituent at the C-7 position is a key determinant of the antibacterial spectrum and pharmacokinetic properties of quinolones. This position is the most amenable to the introduction of bulky substituents to modulate activity.

  • Piperazine and Pyrrolidine Rings: The introduction of a piperazine ring (as in ciprofloxacin and norfloxacin) or a pyrrolidine ring is essential for potent activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.

  • Substituted Heterocycles: Modifications to these heterocyclic rings can further enhance activity against Gram-positive bacteria and anaerobes, as well as improve pharmacokinetic parameters.

The following diagram illustrates the key positions on the quinolone core and the general impact of substituents.

Caption: Key positions on the quinolone scaffold influencing antibacterial activity. Note: An actual image of the quinolone core with labeled positions would be used in a final document.

Quantifying Antibacterial Efficacy: Experimental Protocols

The systematic evaluation of novel quinolone analogs requires robust and standardized experimental protocols. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and for assessing the inhibition of DNA gyrase, two cornerstone assays in the study of quinolone SAR.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. It is a fundamental measure of a compound's potency. The broth microdilution method is a widely accepted standard.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the test quinolone in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microdilution Plates:

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a gradient of drug concentrations.

    • Typically, 100 µL of CAMHB is added to wells 2-12. 100 µL of the drug stock (at twice the highest desired concentration) is added to well 1, and then serially diluted by transferring 100 µL from well to well, discarding the final 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the quinolone at which there is no visible growth.

DNA Gyrase Inhibition Assay

This assay directly measures the ability of a quinolone to inhibit the supercoiling activity of DNA gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing:

      • 5X Gyrase Assay Buffer (final concentration 1X: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).

      • Relaxed pBR322 DNA (substrate, e.g., 0.5 µg).

      • Test quinolone at various concentrations (or DMSO for control).

      • Nuclease-free water to the final volume.

  • Enzyme Addition and Incubation:

    • Add purified E. coli DNA gyrase to the reaction mixture. The amount of enzyme should be predetermined to give complete supercoiling of the substrate under control conditions.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K. This will denature the gyrase and digest the protein.

    • Incubate at 37°C for an additional 15-30 minutes.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The inhibition of supercoiling will be observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the quinolone. The IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme's activity) can be determined by quantifying the band intensities.

The following workflow diagram illustrates the DNA gyrase supercoiling inhibition assay.

Gyrase_Inhibition_Assay Start Start Reaction_Mix Prepare Reaction Mix: - Assay Buffer - Relaxed pBR322 DNA - Test Quinolone Start->Reaction_Mix Add_Gyrase Add DNA Gyrase Reaction_Mix->Add_Gyrase Incubate_37C Incubate at 37°C Add_Gyrase->Incubate_37C Stop_Reaction Stop Reaction (SDS, Proteinase K) Incubate_37C->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize_UV Visualize Bands under UV Light Agarose_Gel->Visualize_UV Analyze_Results Analyze Inhibition (Determine IC50) Visualize_UV->Analyze_Results End End Analyze_Results->End

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

The Challenge of Resistance and Future Directions

The clinical utility of quinolones is threatened by the emergence of bacterial resistance. The primary mechanisms of resistance include:

  • Target-Mediated Resistance: Mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes alter the drug-binding site, reducing the affinity of quinolones for their targets.

  • Efflux Pumps: Overexpression of bacterial efflux pumps can actively transport quinolones out of the cell, lowering their intracellular concentration.

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying qnr genes, which protect DNA gyrase from quinolone binding, can confer low-level resistance.

Future drug design efforts must focus on developing quinolones that can overcome these resistance mechanisms. This may involve designing molecules that have novel binding interactions with the target enzymes, are poor substrates for efflux pumps, or possess dual-targeting capabilities. A thorough understanding of the SAR of quinolones, as detailed in this guide, is the foundation upon which these future innovations will be built.

Summary of Key Structure-Activity Relationships

The following table summarizes the impact of substituents at key positions on the quinolone scaffold.

PositionPreferred Substituent(s)Impact on Activity and Properties
N-1 Cyclopropyl, 2,4-difluorophenylCrucial for overall potency; enhances DNA gyrase binding.
C-2 HydrogenSubstitutions are generally detrimental to activity.
C-3 Carboxylic AcidEssential for binding to the DNA-gyrase complex.
C-4 Oxo (Keto) GroupEssential for binding to the DNA-gyrase complex.
C-5 Amino, MethylEnhances activity against Gram-positive bacteria.
C-6 FluorineDramatically increases potency and broadens the antibacterial spectrum.
C-7 Piperazine, PyrrolidineModulates antibacterial spectrum, potency, and pharmacokinetics.
C-8 Methoxy, HalogenInfluences spectrum (Gram-positive vs. Gram-negative) and phototoxicity.

References

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]

  • UKEssays. (2017, August 17). Modification of the 4-Quinolone Scaffold. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433.
  • IntechOpen. (2020, July 3). Mechanisms of Resistance to Quinolones. Retrieved from [Link]

  • Pham, T. D. M., Ziora, Z. M., & Blaskovich, M. A. T. (2019). Quinolone antibiotics. MedChemComm, 10(10), 1719-1739. [Link]

  • Pharmacy 180. (n.d.). SAR of Quinolones. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure-activity relationships (SAR) of quinolones. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • PubMed. (1994). Mechanisms of quinolone resistance. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR modeling of quinolone and b-lactam antibiotics reveals structural.... Retrieved from [Link]

  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research, 16(5

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 7-(Azetidin-3-yl)quinoline via C(sp2)–C(sp3) Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Technique: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling & Acidic Deprotection

Mechanistic Rationale & Strategic Design

The incorporation of saturated nitrogen heterocycles, such as azetidines, into aromatic scaffolds is a highly effective strategy in modern drug discovery. This bioisosteric replacement improves physicochemical properties (e.g., aqueous solubility, metabolic stability, and basicity) while allowing researchers to explore novel three-dimensional conformational space[1]. The target molecule, 7-(azetidin-3-yl)quinoline , serves as a high-value building block for synthesizing CNS-penetrant therapeutics.

Synthesizing 3-aryl azetidines has traditionally relied on multistep sequences or cross-electrophile couplings. However, advanced palladium precatalysts have made the direct C(sp2)–C(sp3) Suzuki-Miyaura cross-coupling of aryl halides with secondary alkyl boronic esters the most efficient and modular method of choice[2],[3],[4].

Expertise & Causality in Catalyst Selection: The primary challenge in coupling secondary alkyl boronates—such as N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine—is the propensity of the intermediate alkylpalladium(II) species to undergo rapid β-hydride elimination. This side reaction yields undesired alkene byproducts rather than the cross-coupled product. To circumvent this, our protocol utilizes XPhos Pd G3 (a Buchwald third-generation precatalyst). The bulky, electron-rich XPhos ligand accelerates the rate of reductive elimination, effectively outcompeting the β-hydride elimination pathway. Furthermore, the G3 precatalyst ensures the rapid generation of the active Pd(0) species under mild, weakly basic conditions, which is critical for aliphatic core functionalization[5].

Quantitative Data: Catalyst Optimization

To demonstrate the necessity of the selected catalytic system, Table 1 summarizes the optimization data for the C(sp2)–C(sp3) cross-coupling step. Standard catalysts fail entirely due to sluggish transmetalation and dominant β-hydride elimination.

Table 1: Optimization of C(sp2)–C(sp3) Suzuki-Miyaura Cross-Coupling Conditions

EntryPrecatalystLigand TypeBase (aq)Yield (%)Mechanistic Observation & Causality
1Pd(PPh3)4MonodentateNa2CO3< 5%Rapid β-hydride elimination; mostly debrominated starting material.
2Pd(dppf)Cl2BidentateK2CO342%Moderate transmetalation; significant alkene byproduct observed.
3RuPhos Pd G3Buchwald BiarylK3PO474%Good conversion; minimal byproducts, but slower reaction rate.
4 XPhos Pd G3 Buchwald Biaryl K3PO4 89% Optimal reductive elimination rate; clean and rapid conversion.

Synthetic Workflow & Catalytic Cycle

Workflow A 7-Bromoquinoline + N-Boc-3-Azetidine Boronate B sp2-sp3 Suzuki Coupling (XPhos Pd G3, K3PO4) A->B C Intermediate: N-Boc-7-(azetidin-3-yl)quinoline B->C 80°C, 12h D Deprotection (TFA / DCM) C->D E Final Product: 7-(Azetidin-3-yl)quinoline D->E RT, 2h

Fig 1: Two-step synthetic workflow for 7-(Azetidin-3-yl)quinoline via Suzuki-Miyaura coupling.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Aryl Complex Pd0->PdII_OA Oxidative Addition (7-Bromoquinoline) PdII_TM Pd(II) Aryl-Alkyl Complex PdII_OA->PdII_TM Transmetalation (Azetidine Boronate) PdII_TM->Pd0 Reductive Elimination Prod N-Boc-7-(azetidin-3-yl)quinoline PdII_TM->Prod Product Release Side β-Hydride Elimination (Suppressed by XPhos) PdII_TM->Side Undesired Pathway

Fig 2: Catalytic cycle of the sp2-sp3 coupling highlighting the suppression of β-hydride elimination.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-(quinolin-7-yl)azetidine-1-carboxylate

Objective: Forge the C(sp2)–C(sp3) bond while maintaining the integrity of the azetidine ring.

Materials & Reagents:

  • 7-Bromoquinoline: 1.0 mmol (208.1 mg)

  • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine: 1.2 mmol (339.8 mg)

  • XPhos Pd G3: 0.05 mmol (42.3 mg, 5 mol%)

  • K3PO4 (0.5 M aqueous solution): 3.0 mmol (6.0 mL)

  • 1,4-Dioxane (Anhydrous): 10.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 40 mL reaction vial equipped with a magnetic stir bar, add 7-bromoquinoline, the azetidine boronate, and XPhos Pd G3.

  • Atmospheric Control: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with dry Nitrogen (N2) or Argon. Repeat this cycle three times. (Critical: Oxygen will rapidly degrade the active Pd(0) species, leading to homocoupling of the boronate).

  • Solvation: Add anhydrous 1,4-dioxane via syringe. Sparge the mixture with N2 for 5 minutes.

  • Base Addition: Add the 0.5 M aqueous K3PO4 solution (previously degassed by sparging with N2 for 15 minutes) via syringe.

  • Reaction Execution: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validating Check: The reaction mixture will transition from a heterogeneous suspension to a homogeneous dark amber solution. Analyze an aliquot by LC-MS. The reaction is complete when the 7-bromoquinoline isotopologue cluster (m/z 208/210[M+H]+) is consumed, and the product mass (m/z 327.1[M+H]+) is dominant. Note: If m/z 208/210 persists alongside m/z 248 (debrominated quinoline), it indicates premature catalyst decay.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL).

  • Drying & Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Synthesis of 7-(Azetidin-3-yl)quinoline (Boc Deprotection)

Objective: Unmask the secondary amine for downstream functionalization.

Materials & Reagents:

  • tert-Butyl 3-(quinolin-7-yl)azetidine-1-carboxylate: 0.8 mmol (261 mg)

  • Trifluoroacetic acid (TFA): 8.0 mmol (0.61 mL)

  • Dichloromethane (DCM): 8.0 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate in DCM in a 20 mL round-bottom flask.

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Add TFA dropwise over 2 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Check: The addition of TFA will result in a mild exotherm and brief effervescence (isobutylene gas release). Completion is confirmed by the disappearance of the non-polar Boc-protected spot on TLC (Rf = 0.6 in 50% EtOAc/Hexanes) and the appearance of a baseline spot that stains strongly with ninhydrin. LC-MS will show the target mass (m/z 227.1 [M+H]+).

  • Workup: Concentrate the reaction mixture under a stream of N2 to remove excess TFA and DCM.

  • Neutralization (Catch-and-Release): Dissolve the resulting TFA salt in Methanol (2 mL) and load onto a pre-conditioned Strong Cation Exchange (SCX-2) cartridge. Wash with MeOH (20 mL) to elute non-basic impurities.

  • Elution: Elute the free amine product using 2M Ammonia in Methanol (20 mL).

  • Final Isolation: Concentrate the ammoniacal eluent in vacuo to yield 7-(Azetidin-3-yl)quinoline as a free-flowing solid.

Sources

Application Notes and Protocols for the Synthesis of Azetidinyl-Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidinyl-quinoline scaffold is a privileged motif in modern medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors and next-generation antibacterial drugs.[1][2][3] The incorporation of the strained four-membered azetidine ring can significantly enhance a molecule's physicochemical properties, such as solubility and metabolic stability, while providing a unique three-dimensional vector for probing protein-ligand interactions.[4][5] This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of the primary experimental procedures for coupling an azetidine moiety to a quinoline core. We will delve into the two most robust and widely employed methodologies: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). This document emphasizes the underlying principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols to empower researchers to successfully synthesize these high-value compounds.

Strategic Approaches to C-N Bond Formation

The construction of the critical C-N bond between an azetidine nitrogen and a quinoline carbon is primarily achieved through two distinct, powerful strategies. The choice of method is dictated by the substitution pattern and electronic nature of the quinoline precursor.

  • Buchwald-Hartwig Amination: A versatile, palladium-catalyzed cross-coupling reaction that is broadly applicable to a wide range of haloquinolines (Cl, Br, I) and is less dependent on the electronic properties of the quinoline ring.[6]

  • Nucleophilic Aromatic Substitution (SNAr): An addition-elimination reaction that is most effective when the quinoline ring is rendered electron-deficient by electron-withdrawing groups and contains a highly activated leaving group, typically fluorine.[7]

The following sections will provide a comprehensive analysis and step-by-step protocols for each of these cornerstone methodologies.

Experimental Workflow Overview

cluster_0 Precursor Selection cluster_1 Method Selection cluster_2 Reaction Protocols cluster_3 Post-Reaction Quinoline Quinoline Precursor Decision Is Quinoline Electron-Deficient? (e.g., F, NO2, CN substituents) Quinoline->Decision Azetidine Azetidine (or protected) SNAr Nucleophilic Aromatic Substitution (SNAr) BHA Buchwald-Hartwig Amination Workup Aqueous Workup & Extraction Azetidine->Workup Azetidine->Workup Decision->SNAr Yes (esp. with F leaving group) Decision->BHA No (for Cl, Br, I leaving groups) SNAr->Workup BHA->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Characterization (NMR, LC-MS, HRMS) Purify->Analyze

Caption: General experimental workflow for azetidinyl-quinoline synthesis.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most versatile method for forming aryl C-N bonds.[6] Its development has revolutionized medicinal chemistry by allowing for the coupling of a vast array of amines and aryl halides under relatively mild conditions.

Principle and Rationale

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple an amine with an aryl halide.[8] The choice of phosphine ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, directly influencing the reaction's success.[9]

Why this works: The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[6] Bulky, electron-rich phosphine ligands are often required to promote the reaction, especially for less reactive aryl chlorides or sterically demanding coupling partners.[9] A strong, non-nucleophilic base is necessary to deprotonate the amine (or the N-H precursor complex), making it a more potent nucleophile for the palladium center.[8]

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Ar-X center Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation Base - Base-H⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Key Parameters for Optimization

The success of a Buchwald-Hartwig coupling is highly dependent on the careful selection of its components. The following table summarizes key parameters and provides guidance based on established literature.[8][9][10]

ParameterOptions & RecommendationsRationale & Causality
Palladium Precatalyst G3/G4 Palladacycles (e.g., XPhos Pd G3), Pd₂(dba)₃, Pd(OAc)₂Pre-formed palladacycles are often more active and reliable as they cleanly generate the active L-Pd(0) species, leading to more reproducible results.[9]
Ligand Biarylphosphines: XPhos, RuPhos, BrettPhosThe ligand's steric bulk and electron-donating ability are crucial. XPhos is excellent for general applications, while RuPhos is often effective for secondary amines like azetidine.[9][10]
Base Strong, non-nucleophilic: NaOtBu, KOtBu, LHMDS. Weaker (for sensitive substrates): K₃PO₄, Cs₂CO₃A strong base is needed to deprotonate the amine for the catalytic cycle. NaOtBu is a common and effective choice. Weaker bases may be used to avoid decomposition of sensitive functional groups but often require higher temperatures.[8]
Solvent Aprotic, non-polar: Toluene, Dioxane, CPMEThese solvents have good solubility for the organometallic intermediates and are stable at the required reaction temperatures (typically 80-110 °C).[11]
Aryl Halide (Quinoline) I > Br > OTf >> ClThe rate of oxidative addition follows this trend. Couplings with more challenging aryl chlorides often require more specialized, electron-rich, and bulky ligands.[8]
Detailed Protocol: Coupling of Azetidine with 6-Bromoquinoline

This protocol provides a representative starting point. Optimization may be required for different quinoline substrates.

Materials:

  • 6-Bromoquinoline (1.0 eq)

  • Azetidine (1.2 - 1.5 eq)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene (0.1 - 0.2 M)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: In a glovebox, add 6-bromoquinoline, XPhos Pd G3, and NaOtBu to the oven-dried reaction vessel. If a glovebox is unavailable, add the solids to the flask, seal it with a septum, and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under an inert atmosphere, add the anhydrous, degassed toluene via syringe, followed by the azetidine.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 100-110 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired 6-azetidinylquinoline.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful and often metal-free method for coupling nucleophiles to activated aromatic rings. It is particularly prevalent in the synthesis of quinolone antibiotics, where azetidine is frequently coupled at the C7 position of a fluoroquinolone core.[12]

Principle and Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7] For this to occur, two key conditions must be met:

  • Activated Ring: The quinoline ring must be substituted with at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate.

  • Good Leaving Group: The group being displaced must be a good leaving group, with its ability typically following the trend: F > Cl > Br > I. Fluorine is an excellent leaving group in SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.

Why this works: The nucleophilic attack of the azetidine nitrogen onto the electron-deficient carbon of the quinoline ring forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized onto the EWGs. In the second step, the leaving group is expelled, and the aromaticity of the quinoline ring is restored.

SNAr Mechanism: Formation of a Meisenheimer Complex

Ssub{N}Ar Addition-Elimination Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination Start Activated Qu-F + Azetidine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Attack on C-F bond Product Azetidinyl-Quinoline + F⁻ Intermediate->Product Loss of Leaving Group (Fluoride)

Sources

Application Note: Analytical Characterization and Method Validation for 7-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Scope: Active Pharmaceutical Ingredient (API) Characterization, Structural Elucidation, and Chromatographic Purity

Introduction and Analytical Strategy

7-(Azetidin-3-yl)quinoline (C₁₂H₁₂N₂) is a bicyclic heteroaromatic compound coupled with a highly strained, four-membered azetidine ring. In modern drug discovery, incorporating an azetidine moiety is a proven strategy to improve metabolic stability and modulate physicochemical properties[1]. However, this structural combination presents distinct analytical challenges:

  • Regiochemical Ambiguity: Confirming the exact substitution of the azetidine ring at the 7-position of the quinoline core requires advanced 2D NMR techniques.

  • Extreme Basicity: The secondary amine of the azetidine ring possesses a high pKₐ (~9.5), while the quinoline nitrogen is weakly basic (pKₐ ~4.5). At physiological or acidic pH, the azetidine nitrogen is fully protonated, leading to severe secondary interactions with residual silanols on standard chromatographic columns (peak tailing).

This application note provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded guide to the structural elucidation and chromatographic validation of 7-(Azetidin-3-yl)quinoline, adhering strictly to ICH Q2(R2) guidelines[2].

Workflow cluster_1 Structural Elucidation cluster_2 Purity & Quantification A 7-(Azetidin-3-yl)quinoline API Sample B NMR Spectroscopy (1H, 13C, COSY, HMBC) A->B C HRMS (ESI-TOF) Exact Mass & Isotope A->C D UPLC-UV Method (High pH Mobile Phase) A->D E ICH Q2(R2) Validation (Specificity, Precision, Linearity) D->E Optimization

Fig 1. Analytical characterization and validation workflow for 7-(Azetidin-3-yl)quinoline.

Structural Elucidation: NMR and HRMS Protocols

To unequivocally establish the identity of the molecule, a self-validating spectroscopic approach must be employed. Relying solely on 1D ¹H NMR is insufficient due to overlapping aromatic signals and the complex splitting patterns of the strained azetidine ring.

Causality in NMR Experimental Design

The critical structural question is verifying that the azetidine ring is attached to the C7 position of the quinoline, rather than C6 or C8[3].

  • The Solution: Heteronuclear Multiple Bond Correlation (HMBC). The methine proton of the azetidine ring (C3'-H) will show strong ³J correlations to the C6 and C8 carbons of the quinoline ring. If the substitution were at C6, the ³J correlations would map to C5 and C7 instead.

Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 7-(Azetidin-3-yl)quinoline in 0.6 mL of DMSO-d₆. Ensure complete dissolution to maintain a sharp lock signal and high resolution.

  • Instrument: 500 MHz NMR Spectrometer equipped with a CryoProbe.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, relaxation delay (D1) = 2.0 s.

    • ¹³C NMR: 1024 scans, D1 = 2.0 s.

    • HMBC: Optimized for long-range coupling constant J = 8 Hz.

Table 1: Key Diagnostic NMR Assignments (DMSO-d₆)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Shift (δ, ppm)Key HMBC Correlations (³J)
Quinoline-C7 -Quaternary~145.0-
Quinoline-C6/C8 7.50 - 8.00Multiplets, 2H125.0 - 130.0Correlates with Azetidine C3'-H
Azetidine-C3' 4.10Multiplet, 1H35.5Quinoline C6, C8
Azetidine-C2'/C4' 3.60, 3.85Multiplets, 4H (Diastereotopic)52.0Quinoline C7 (²J)
HRMS (ESI-TOF) Analysis

Due to the highly basic azetidine nitrogen, the molecule ionizes exceptionally well in positive Electrospray Ionization (ESI+).

  • Target Mass: The theoretical monoisotopic mass for [M+H]⁺ is m/z 185.1073.

  • Diagnostic Fragmentation: Collision-Induced Dissociation (CID) will typically yield a characteristic loss of the azetidine ring (loss of C₃H₅N, -55 Da) leaving the quinoline core cation at m/z 130.06.

Chromatographic Purity: UPLC-UV Method Development

Causality in Chromatographic Choices

The dual-basic nature of 7-(Azetidin-3-yl)quinoline dictates the chromatographic strategy. At a standard acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), the azetidine nitrogen is fully ionized. This ionized species interacts strongly with unendcapped, acidic silanols on the silica support via cation-exchange mechanisms, resulting in severe peak tailing (Tailing factor > 2.0) and poor theoretical plate counts.

The Solution: Elevate the mobile phase pH to 10.5. At this pH (which is >1 unit above the azetidine pKₐ), the molecule is predominantly neutral. This suppresses silanol interactions and forces the separation to rely purely on hydrophobic partitioning. Because standard silica dissolves above pH 8.0, a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid, BEH) must be utilized.

HPLC_Logic A Basic Azetidine (pKa ~9.5) B Silanol Interaction (Peak Tailing) A->B Ionized at pH 7 C High pH Mobile Phase (pH 10.5) B->C Suppress Ionization D Hybrid Silica Column (Base Stable) C->D Prevent Dissolution E Symmetrical Peak (Tf < 1.5) D->E Optimal Resolution

Fig 2. Causality in HPLC method development for highly basic azetidine-containing compounds.
Optimized UPLC-UV Protocol
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 225 nm and 254 nm (Quinoline chromophore max).

  • Injection Volume: 1.0 µL.

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
4.001090Linear (6)
5.001090Isocratic
5.10955Linear (6)
7.00955Re-equilibration

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is a self-validating system, it must be subjected to rigorous validation per the ICH Q2(R2) guidelines[2]. The protocol below outlines the acceptance criteria required to prove the method is fit for intended use (API release testing).

System Suitability Testing (SST)

Before any validation parameter is assessed, the system must pass SST.

  • Requirement: Inject a 0.1 mg/mL standard solution 6 times.

  • Acceptance Criteria:

    • Retention Time %RSD ≤ 1.0%

    • Peak Area %RSD ≤ 2.0%

    • USP Tailing Factor (Tf) ≤ 1.5

    • Theoretical Plates (N) ≥ 5000

Validation Parameters Summary

Table 3: ICH Q2(R2) Validation Metrics and Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).No interference at the retention time of the API. Peak purity angle < Purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target analytical concentration (0.1 mg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 2.0% of the target response.
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%. %RSD ≤ 2.0% at each level.
Precision (Repeatability) 6 independent preparations of the API at 100% target concentration.%RSD of assay results ≤ 2.0%.
Robustness Alter flow rate (±0.05 mL/min), pH (±0.2 units), and column temp (±5 °C).System suitability criteria must still be met under all deliberate variations.

Conclusion

The successful analytical characterization of 7-(Azetidin-3-yl)quinoline requires a deep understanding of its physicochemical properties. By utilizing 2D NMR (HMBC) to solve regiochemical ambiguities and applying a high-pH chromatographic strategy to mitigate the extreme basicity of the azetidine ring, analysts can generate robust, reproducible data. Validating this methodology against ICH Q2(R2) standards ensures that the data is universally trusted for regulatory submissions and downstream drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Website. Available at:[Link][2]

  • Fage, C. D., et al. Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Das, S., et al. Stereoselective Synthesis of Hexahydroimidazo[1,2-a]quinolines via SN2-Type Ring-Opening Hydroarylation–Hydroamination Cascade Cyclization of Activated Aziridines with N-Propargylanilines. Organic Letters (ACS Publications). Available at:[Link][3]

Sources

Application of 7-(Azetidin-3-yl)quinoline in antibacterial drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-(Azetidin-3-yl)quinoline Scaffolds in Next-Generation Antibacterial Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Rationale and Pharmacophore Advantages

The relentless emergence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous evolution of established antibiotic classes. The fluoroquinolone class—traditionally characterized by a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core—has historically relied on a C-7 piperazine or pyrrolidine substitution (e.g., ciprofloxacin, moxifloxacin) to dictate its pharmacokinetic profile and antibacterial spectrum.

However, the application of the 7-(azetidin-3-yl)quinoline scaffold represents a critical structural paradigm shift in antibacterial drug discovery[1]. By replacing the traditional 6-membered piperazine ring with a highly strained, 4-membered azetidine ring, medicinal chemists can achieve several distinct pharmacological advantages:

  • Enhanced Gram-Positive Spectrum: Azetidinyl substitution significantly broadens the antibacterial spectrum, exhibiting exceptional potency against Gram-positive organisms (including Methicillin-resistant Staphylococcus aureus, MRSA) that commonly utilize efflux pumps to expel bulkier piperazine-linked drugs[1].

  • Reduced CNS and hERG Toxicity: The basicity and steric profile of the azetidine ring differ from piperazine, reducing off-target binding to mammalian GABA receptors (lowering CNS excitability) and minimizing hERG channel blockade, a common liability in older quinolones.

  • Metabolic Stability: The incorporation of stereochemically pure 3-amino-2-methyl-1-azetidinyl moieties restricts metabolic degradation pathways, improving the in vivo half-life and oral bioavailability[2].

Mechanistic Causality: Dual Targeting of Topoisomerases

The 7-(azetidin-3-yl)quinoline derivatives exert their bactericidal effect by acting as potent inhibitors of two essential type II bacterial topoisomerase enzymes: DNA Gyrase (subunits GyrA/GyrB) and Topoisomerase IV (subunits ParC/ParE)[3].

The quinoline core intercalates into the DNA cleavage site, while the C-7 azetidine moiety interacts with the enzyme's binding pocket. This traps the enzyme-DNA complex in a cleaved state (the ternary cleavage complex). The resulting replication fork arrest and accumulation of double-strand DNA breaks lead to rapid bacterial cell death[3].

MoA Drug 7-(Azetidin-3-yl)quinolone (Antibacterial Agent) Gyrase DNA Gyrase (GyrA/GyrB) Gram-Negative Target Drug->Gyrase Binds TopoIV Topoisomerase IV (ParC/ParE) Gram-Positive Target Drug->TopoIV Binds Ternary Drug-Enzyme-DNA Ternary Cleavage Complex Gyrase->Ternary TopoIV->Ternary Arrest Replication Fork Arrest Ternary->Arrest DSB Double-Strand DNA Breaks Ternary->DSB Death Bacterial Cell Death (Bactericidal Effect) Arrest->Death DSB->Death

Mechanism of action of 7-azetidinylquinolones targeting bacterial topoisomerases.

Experimental Protocols

To ensure rigorous, reproducible evaluation of novel 7-(azetidin-3-yl)quinoline derivatives, the following self-validating protocols must be employed.

Protocol 3.1: Self-Validating Broth Microdilution (MIC) Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) while embedding internal quality controls to validate the assay's integrity.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound: 7-(Azetidin-3-yl)quinoline derivative (Stock: 10 mg/mL in DMSO).

  • Reference standard: Ciprofloxacin (QC control).

  • Quality Control Strains: E. coli ATCC 25922, S. aureus ATCC 29213.

Step-by-Step Procedure:

  • Inoculum Preparation: Isolate colonies of the test organism from an agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well plate, dispense 50 µL of CAMHB into columns 2–12. Add 100 µL of the test compound (at the highest desired concentration, e.g., 64 µg/mL) to column 1. Perform a 2-fold serial dilution from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculation: Add 50 µL of the prepared bacterial suspension to all wells.

  • Incubation: Seal the plate and incubate at 37°C for 16–20 hours.

  • Self-Validation Check: Before reading the test compounds, check the MIC of Ciprofloxacin against E. coli ATCC 25922. Causality Check: The assay is only valid if the Ciprofloxacin MIC falls strictly between 0.004 and 0.015 µg/mL. If it deviates, the CAMHB cation concentration or inoculum density is flawed, and the plate must be discarded.

  • Readout: The MIC is the lowest concentration with no visible bacterial growth.

Protocol 3.2: DNA Gyrase Supercoiling Inhibition Assay

To prove that the antibacterial activity is mechanistically driven by target engagement rather than non-specific membrane disruption, an in vitro enzymatic assay is required.

Step-by-Step Procedure:

  • Reaction Master Mix: Combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA per reaction tube.

  • Inhibitor Titration: Add the 7-(azetidin-3-yl)quinoline derivative in a concentration gradient (0.1 nM to 10 µM). Include a vehicle control (DMSO < 1% final).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of E. coli DNA Gyrase. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of Chloroform/Isoamyl alcohol (24:1) and 5 µL of loading dye (containing 1% SDS).

  • Electrophoresis & Analysis: Run the samples on a 1% agarose gel (without ethidium bromide) at 80V for 2 hours. Post-stain with ethidium bromide. Quantify the conversion of relaxed DNA to supercoiled DNA using densitometry. Calculate the IC50 using non-linear regression.

Quantitative SAR Analysis

The substitution of piperazine with an azetidin-3-yl moiety fundamentally shifts the biological profile of the quinolone core. The table below summarizes the comparative quantitative data, demonstrating the superior Gram-positive efficacy of the azetidine scaffold[1].

Compound ClassC-7 SubstituentE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)S. pneumoniae (MDR) MIC (µg/mL)
Standard Quinolone (e.g., Ciprofloxacin)Piperazin-1-yl0.0150.252.0
Azetidinyl-Quinolone 3-Aminoazetidin-1-yl0.030.0150.06
Chiral Azetidinyl-Quinolone (2S,3R)-3-amino-2-methylazetidin-1-yl0.015< 0.0080.03

Data Interpretation: The introduction of the chiral (2S,3R)-3-amino-2-methylazetidin-1-yl group maintains Gram-negative potency while achieving a >30-fold increase in potency against Gram-positive and MDR respiratory pathogens[2].

Hit-to-Lead Workflow

The successful development of a 7-(azetidin-3-yl)quinoline clinical candidate requires a highly integrated workflow, balancing microbiological potency with ADME/Tox profiling.

Workflow Design Scaffold Design (Azetidine Substitution) Synthesis Chemical Synthesis (SNAr at C-7) Design->Synthesis MIC In Vitro MIC (Broth Microdilution) Synthesis->MIC Enzyme Target Validation (Supercoiling Assay) MIC->Enzyme PKPD ADME & PK/PD (Mouse Infection Model) Enzyme->PKPD Lead Lead Candidate Selection PKPD->Lead

Hit-to-lead workflow for evaluating 7-azetidinylquinoline derivatives.

References

  • Title: 7-Azetidinylquinolones as Antibacterial Agents. Synthesis and Structure-Activity Relationships.
  • Title: Antibacterial activity and pharmacokinetics of four new 7-azetidinyl fluoroquinolones.
  • Title: New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties.

Sources

Application Note: Advanced Methodologies for Quinoline Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged and ubiquitous heterocycle in medicinal chemistry, forming the structural core of critical therapeutics ranging from antimalarials (e.g., quinine, chloroquine) to modern anti-inflammatory and antineoplastic agents[1]. The development of efficient, scalable, and regioselective methods for synthesizing quinoline analogs is a cornerstone of preclinical drug development[2].

This application note provides a comprehensive guide to performing two of the most foundational and widely adapted synthetic routes: the Skraup Synthesis and the Friedländer Synthesis . By detailing the mechanistic causality, in-process validation metrics, and comparative quantitative data, this protocol empowers researchers to design self-validating workflows for the generation of complex quinoline libraries.

The Skraup Synthesis: Forging the Unsubstituted Heteroring

First reported by Zdenko Hans Skraup in 1880, the Skraup synthesis remains the most direct route for constructing the parent quinoline core and its simple alkyl/aryl derivatives[3],[4]. The reaction involves the treatment of a primary aromatic amine (aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent[5].

Mechanistic Causality

The Skraup reaction is a cascade process driven by extreme dehydrating and oxidizing conditions:

  • Electrophile Generation: Concentrated sulfuric acid dehydrates glycerol to form acrolein, a highly reactive α,β -unsaturated aldehyde[5].

  • Michael Addition: The aniline nucleophile attacks the acrolein to form a β -anilinopropionaldehyde intermediate[5].

  • Cyclodehydration: Acid-catalyzed intramolecular electrophilic aromatic substitution closes the ring, yielding 1,2-dihydroquinoline[6].

  • Aromatization: The intermediate is oxidized to the final aromatic quinoline. Nitrobenzene is traditionally used as both the solvent and the oxidizing agent, reducing to aniline in the process[4],[6].

Because the generation of acrolein and subsequent oxidation are violently exothermic, reaction moderators such as ferrous sulfate ( FeSO4​ ) are mandatory to maintain thermal control[4].

Skraup A Glycerol + H2SO4 (Dehydration) B Acrolein (Reactive Electrophile) A->B C Aniline Addition (Michael Addition) B->C D Acid-Catalyzed Cyclization C->D E 1,2-Dihydroquinoline (Intermediate) D->E F Oxidation via Nitrobenzene (FeSO4 Moderator) E->F G Quinoline Derivative (Aromatized Core) F->G

Mechanistic workflow of the Skraup quinoline synthesis.

Protocol 1: Classical Skraup Synthesis of Quinoline

Caution: This reaction involves highly corrosive acids and toxic reagents. Perform exclusively in a well-ventilated fume hood with a blast shield.

  • Step 1: Reagent Assembly. In a 500 mL round-bottom flask equipped with a robust reflux condenser, combine 0.2 mol of aniline, 0.6 mol of anhydrous glycerol, and 0.15 mol of nitrobenzene.

    • Causality: Mixing the organic components prior to acid introduction ensures a homogeneous distribution, preventing localized hot spots during dehydration[5].

  • Step 2: Addition of the Moderator. Add 1.0 g of FeSO4​⋅7H2​O to the mixture.

    • Causality: Ferrous sulfate acts as a radical moderator, tempering the violent exothermic oxidation step and preventing thermal runaway[4],[6].

  • Step 3: Acid Introduction. Place the flask in an ice bath. Slowly add 100 mL of concentrated H2​SO4​ dropwise via an addition funnel under vigorous magnetic stirring.

    • Causality: The dehydration of glycerol is highly exothermic. Controlled addition minimizes charring and the premature volatilization of acrolein[5].

    • Validation Check: The mixture will turn dark brown/black and increase in viscosity. Temperature should not exceed 60 °C during addition.

  • Step 4: Reflux & Cyclization. Transfer the flask to a heating mantle. Gradually raise the temperature to 140–150 °C and maintain gentle reflux for 3 to 4 hours.

    • Causality: Sustained thermal energy is required to overcome the activation barrier of the sterically hindered ring closure and drive the final oxidation[2].

  • Step 5: Quenching & Isolation. Cool the mixture to <10 °C. Carefully neutralize with a concentrated NaOH solution until the pH is >10. Perform steam distillation.

    • Causality: Neutralization liberates the free quinoline base from its water-soluble sulfate salt. Steam distillation efficiently separates the volatile quinoline and unreacted nitrobenzene from the tarry polymeric byproducts[5].

    • Validation Check: The distillate will separate into a biphasic mixture (water and dense organic droplets of quinoline/nitrobenzene).

The Friedländer Synthesis: Precision in Polysubstitution

While the Skraup method is rugged, it suffers from poor regioselectivity when using meta-substituted anilines[2]. The Friedländer condensation (Paul Friedländer, 1882) solves this by utilizing an o-aminoaryl aldehyde or ketone reacting with an α -methylene carbonyl compound[7],[8]. This allows for the precise, predictable placement of substituents around the quinoline ring, making it the method of choice for late-stage functionalization[9].

Mechanistic Causality

The Friedländer synthesis is highly versatile and can proceed via two competing pathways depending on the catalyst (acidic vs. basic) and the steric bulk of the substrates[8],[9]:

  • Aldol-First Pathway: An initial rate-limiting aldol condensation between the two carbonyl groups forms an α,β -unsaturated intermediate, followed by intramolecular imine formation (cyclodehydration)[8].

  • Schiff Base-First Pathway: The primary amine condenses with the α -methylene carbonyl to form a Schiff base (imine), followed by an intramolecular aldol-type cyclization[8].

Modern green-chemistry adaptations frequently utilize solvent-free conditions with solid-supported acid catalysts (e.g., P2​O5​/SiO2​ ) to accelerate reaction times and improve yields[9].

Friedlander cluster_pathways Competing Mechanistic Pathways Start 2-Aminoaryl Ketone + α-Methylene Carbonyl P1_A Pathway 1: Aldol Condensation Start->P1_A Base/Acid P2_A Pathway 2: Schiff Base Formation Start->P2_A Base/Acid P1_B Intramolecular Cyclization & Dehydration P1_A->P1_B End Polysubstituted Quinoline Derivative P1_B->End P2_B Intramolecular Aldol & Dehydration P2_A->P2_B P2_B->End

Divergent mechanistic pathways of the Friedländer condensation.

Protocol 2: Solvent-Free Friedländer Synthesis
  • Step 1: Catalyst Preparation. Thoroughly grind together silica gel (1.4 g) and P2​O5​ (0.6 g) in a mortar to obtain a fine, free-flowing powder[9].

    • Causality: The silica gel provides a high surface area for reactant adsorption, while P2​O5​ acts as a potent Lewis acid and dehydrating agent, driving the equilibrium of the cyclodehydration steps strictly toward the product[9].

  • Step 2: Substrate Mixing. In a 25 mL round-bottom flask, combine the 2-aminoaryl ketone (2.0 mmol), the α -methylene carbonyl compound (3.0 mmol), and the P2​O5​/SiO2​ catalyst (0.4 g)[9].

    • Causality: A 1.5x stoichiometric excess of the α -methylene carbonyl ensures complete conversion of the typically more expensive o-aminoaryl substrate[9].

  • Step 3: Solvent-Free Heating. Heat the neat solid/liquid mixture at 80 °C with constant magnetic stirring for 1 to 3 hours[9].

    • Causality: Solvent-free conditions drastically increase the effective molarity of the reactants, accelerating the reaction rate while adhering to green chemistry principles by eliminating toxic organic solvents[9],[10].

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane eluent. The reaction is complete when the UV-active spot corresponding to the 2-aminoaryl ketone completely disappears.

  • Step 4: Workup & Isolation. Cool the mixture to room temperature. Add 20 mL of chloroform and stir for 5 minutes to dissolve the organic products. Filter the mixture to remove the solid catalyst[9].

    • Causality: The heterogeneous nature of the catalyst allows for rapid isolation via simple filtration, bypassing complex aqueous extractions and allowing for potential catalyst recycling[11],[9]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Quantitative Data & Comparative Analysis

To facilitate optimal synthetic route selection, the following table summarizes the operational parameters, typical yields, and strategic applications of both methodologies based on contemporary literature[5],[9],[2].

ParameterSkraup SynthesisFriedländer Synthesis
Primary Substrates Aniline, Glycerolo-Aminoaryl ketone/aldehyde, α -methylene carbonyl
Target Scaffold Unsubstituted or simple alkyl/aryl quinolinesHighly functionalized, polysubstituted quinolines
Typical Catalysts Conc. H2​SO4​ (Dehydrating/Acidic)Acidic (e.g., P2​O5​ , TsOH) or Basic (e.g., NaOH, KOH)
Reaction Conditions Harsh, highly exothermic (~140-150 °C)Mild to moderate (80-120 °C), amenable to solvent-free
Typical Yields 40% - 65% (often limited by tar formation)70% - 95% (highly efficient cyclization)
Key Advantages Utilizes cheap, widely available starting materialsExcellent regioselectivity; high atom economy
Key Limitations Violent reaction profile; poor regioselectivity for meta-anilinesLimited commercial availability of o-aminoaryl precursors

Sources

Application Note: Evaluating the Cytotoxic Potential of 7-(Azetidin-3-yl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1] Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of pharmacological properties. Recent interest has focused on incorporating strained ring systems, such as azetidine, to explore novel chemical space and improve parameters like solubility and metabolic stability.[2][3] The 7-(Azetidin-3-yl)quinoline framework represents a novel chemotype with potential for development as an anticancer agent.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary evaluation of 7-(Azetidin-3-yl)quinoline derivatives using standard in vitro cytotoxicity assays. A critical first step in drug discovery is to determine a compound's effect on cell viability and to establish a dose-response relationship.[4] This application note details the principles, protocols, and data analysis for assessing the cytotoxic and antiproliferative effects of this novel compound class.

Hypothesized Mechanisms of Action

While specific data for 7-(Azetidin-3-yl)quinoline derivatives is emerging, the broader quinoline class exhibits a range of anticancer mechanisms. Understanding these potential pathways is crucial for experimental design and data interpretation.

  • Topoisomerase Inhibition: Many quinoline-based compounds function as topoisomerase "poisons," stabilizing the enzyme-DNA cleavage complex.[5][6][7][8] This leads to irreversible DNA strand breaks during replication, ultimately triggering apoptosis.[7]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors, which can disrupt aberrant signaling pathways that drive tumor growth and proliferation.[9][10]

  • Cell Cycle Arrest & Apoptosis Induction: Regardless of the primary target, effective cytotoxic agents often induce cell cycle arrest at key checkpoints (e.g., G2/M phase) and initiate programmed cell death (apoptosis).[11][12]

The azetidine moiety may influence target engagement, cell permeability, or metabolic profile, potentially modulating these known mechanisms or introducing novel ones.[2][3] For instance, some azetidine-containing compounds have shown potent and selective inhibition of key signaling proteins like STAT3.[13][14]

Experimental Design & Workflow

A robust cytotoxicity assessment involves a systematic workflow from initial compound handling to final data analysis. The goal is to generate a reliable half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell viability by 50%.[15]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) prep_cells Culture & Harvest Cells (Logarithmic Growth Phase) seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate Start Assay treat_cells Add Serial Dilutions of Compound seed_plate->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS, WST-1) incubate->add_reagent incubate_reagent Incubate (2-4h) add_reagent->incubate_reagent read_plate Measure Absorbance/ Fluorescence incubate_reagent->read_plate normalize Normalize Data to Controls (% Viability) read_plate->normalize Analyze Data plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: General workflow for cytotoxicity screening.

Detailed Protocol: MTT Colorimetric Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][16][17] The principle is based on the reduction of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[16][18][19]

Materials and Reagents
  • Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity.

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 7-(Azetidin-3-yl)quinoline derivative.

  • Vehicle: Anhydrous Dimethyl Sulfoxide (DMSO).

  • MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[18][20]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: Humidified CO2 incubator (37°C, 5% CO2), 96-well flat-bottom sterile culture plates, multichannel pipette, microplate reader (absorbance at 570 nm).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the optimal seeding density (typically 5,000–10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.[4]

    • Include wells for "cells only" (untreated control), "vehicle control," and "medium only" (blank).

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.[4][20]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).

    • Crucially, ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic, typically ≤ 0.5%.[2]

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Assay Execution:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[16][20]

    • Incubate the plate for 2-4 hours at 37°C.[16][20] During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[4]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[4][18]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from cell debris.[18][19]

Data Analysis and Interpretation

Calculation of Percent Viability

The raw absorbance data must be normalized to the controls to determine the percentage of viable cells at each compound concentration.

  • Subtract Blank: Subtract the average absorbance of the "medium only" wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Vehicle Control Well) * 100

Determining the IC50 Value

The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a non-linear regression model (sigmoidal dose-response curve).[15][21]

  • X-axis: Log(Compound Concentration)

  • Y-axis: % Viability

Software such as GraphPad Prism or specialized Excel add-ins can perform this calculation to yield an accurate IC50 value.[21][22]

Data Presentation

Results should be summarized in a clear, tabular format.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)7-Azetidinyl-Quinoline-X48To be determined
A549 (Lung Cancer)7-Azetidinyl-Quinoline-X48To be determined
HEK293 (Normal Kidney)7-Azetidinyl-Quinoline-X48To be determined

A higher IC50 value in a normal cell line compared to cancer cell lines suggests potential tumor selectivity, a desirable characteristic for a therapeutic candidate.

Potential Signaling Pathway Modulation

Based on the known mechanisms of related compounds, 7-(Azetidin-3-yl)quinoline derivatives may interfere with critical cell survival pathways. For example, inhibition of a key receptor tyrosine kinase (RTK) could block downstream signaling through the PI3K/Akt and Ras/MAPK pathways, leading to the inhibition of proliferation and induction of apoptosis.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK MAPK Ras->MAPK MAPK->Proliferation Promotes Compound 7-(Azetidin-3-yl)quinoline Compound->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Troubleshooting

IssuePotential Cause(s)Solution(s)
High Background Contamination; Phenol red or serum interference.Use medium without phenol red for final steps; Include proper blank controls.[18]
Low Absorbance Insufficient cell number; Low metabolic activity; Short incubation time.Optimize cell seeding density; Increase incubation time with MTT reagent.[18]
Inconsistent Results Pipetting errors; Edge effects in plate; Cell clumping.Use calibrated multichannel pipettes; Avoid using outer wells; Ensure single-cell suspension before seeding.
Compound Precipitation Poor solubility at tested concentrations.Visually inspect wells after compound addition; Reduce highest concentration or modify solvent system.

Conclusion

This application note provides a foundational framework for conducting initial cytotoxicity profiling of novel 7-(Azetidin-3-yl)quinoline derivatives. The MTT assay is a reliable starting point, but it is recommended to validate findings with orthogonal assays that measure different aspects of cell health, such as membrane integrity (LDH assay) or apoptosis (Caspase-Glo® or Annexin V staining). Rigorous execution of these protocols will generate high-quality, reproducible data essential for making informed decisions in the drug discovery pipeline.

References

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). ACS Publications. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). ResearchGate. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. (2022). eScholarship. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). (2025). ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. (2015). ResearchGate. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • How to calculate IC50 values for Cytotoxicity assay?. (2014). ResearchGate. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (n.d.). PMC. [Link]

  • Abstract 4792: Azetidine functionalized small-molecules potently inhibit STAT3 signaling and block tumor growth in human breast cancer xenografts. (2019). AACR Journals. [Link]

  • An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). PMC. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025). MDPI. [Link]

  • Cell viability & viability assays: 7 facts to be aware of. (2023). Single Use Support. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

Sources

Application Note: Design and Synthesis of a Combinatorial Library of 7-(Azetidin-3-yl)quinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Executive Summary

The optimization of physicochemical properties is a critical bottleneck in small-molecule drug discovery. The incorporation of the azetidine ring into privileged aromatic scaffolds has emerged as a highly effective strategy to lower lipophilicity (clogP), increase the fraction of sp3 carbons (Fsp3), and improve metabolic stability without significantly increasing molecular weight [1].

Simultaneously, the quinoline nucleus remains one of the most versatile "privileged scaffolds" in pharmacology, heavily utilized in the development of kinase inhibitors, antimalarials, and Toll-like receptor (TLR) antagonists [2]. By merging these two motifs, 7-(Azetidin-3-yl)quinoline analogs present a highly tunable, shape-diverse pharmacophore.

This application note details a robust, scalable combinatorial workflow for synthesizing a library of 7-(Azetidin-3-yl)quinoline derivatives. To overcome the traditional limitations of sp2-sp3 cross-coupling (such as β -hydride elimination), we employ a state-of-the-art metallaphotoredox decarboxylative coupling strategy [3]. This enables the use of bench-stable carboxylic acids as radical precursors, ensuring a self-validating and highly reproducible synthetic pipeline.

Mechanistic Framework: Metallaphotoredox sp2-sp3 Coupling

Traditional palladium-catalyzed cross-couplings of sp3-hybridized organometallics to aryl halides often suffer from sluggish transmetalation and rapid β -hydride elimination. To establish a reliable core synthesis for our combinatorial library, we utilize a dual Iridium/Nickel photoredox system.

Causality & Mechanism:

  • Photoredox Cycle: The Iridium photocatalyst, upon excitation by visible light, acts as a potent single-electron oxidant. It oxidizes the readily available 1-Boc-azetidine-3-carboxylic acid. Subsequent decarboxylation generates a transient, nucleophilic sp3 azetidin-3-yl radical.

  • Cross-Coupling Cycle: Concurrently, the Ni(0) catalyst undergoes oxidative addition into the C–Br bond of 7-bromoquinoline to form an electrophilic Ni(II)–aryl complex.

  • Bond Formation: The Ni(II) intermediate rapidly intercepts the azetidin-3-yl radical, forming a high-valent Ni(III) species. This complex undergoes facile reductive elimination to forge the target C(sp3)–C(sp2) bond, bypassing the β -hydride elimination pathway entirely.

G cluster_Ir Photoredox Cycle (Ir) cluster_Ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_star Ir(*III) Ir3->Ir3_star Visible Light (450 nm) Ir2 Ir(II) Ir3_star->Ir2 SET (Oxidizes Azetidine-COOH) Ir2->Ir3 SET to Ni(I) Ni1 Ni(I) Ir2->Ni1 Ni0 Ni(0) Ni2 Ni(II)-Aryl Ni0->Ni2 Oxidative Addition (7-Bromoquinoline) Ni3 Ni(III)-Aryl-Alkyl Ni2->Ni3 Radical Capture (Azetidin-3-yl •) Ni3->Ni1 Reductive Elimination (Product Formation) Ni1->Ni0 SET from Ir(II)

Figure 1: Mechanism of Ir/Ni dual metallaphotoredox decarboxylative sp2-sp3 cross-coupling.

Combinatorial Library Workflow

Following the synthesis of the Boc-protected core, global deprotection yields the free azetidine amine. The secondary amine of the azetidine serves as the ideal diversification vector. By splitting the core scaffold into a 96-well plate format, we can systematically react the nitrogen with diverse electrophiles (acid chlorides, sulfonyl chlorides, and isocyanates) to generate amides, sulfonamides, and ureas.

Workflow A 1. Core Scaffold Synthesis (Photoredox sp2-sp3 Coupling) B 2. Global Deprotection (TFA Mediated N-Boc Removal) A->B C 3. Split into 96-Well Format (Standardization) B->C D1 Amide Library (Acid Chlorides) C->D1 D2 Sulfonamide Library (Sulfonyl Chlorides) C->D2 D3 Urea Library (Isocyanates) C->D3 E 4. High-Throughput Purification (Prep-HPLC) & LC-MS Validation D1->E D2->E D3->E

Figure 2: Combinatorial workflow for the generation of the 7-(Azetidin-3-yl)quinoline library.

Physicochemical Space & Data Presentation

The combinatorial functionalization of the azetidine nitrogen allows for precise tuning of the molecule's physicochemical properties. Table 1 summarizes representative data for the synthesized library members, demonstrating the tight control over lipophilicity and polar surface area.

Table 1: Representative Library Members and Physicochemical Properties

Compound IDDiversification Vector (R-Group)Yield (%)*MW ( g/mol )clogPtPSA (Ų)
AZQ-001 Acetyl (Amide)88226.281.4532.1
AZQ-002 Benzoyl (Amide)82288.352.8032.1
AZQ-003 Methanesulfonyl (Sulfonamide)79262.331.1054.5
AZQ-004 p-Toluenesulfonyl (Sulfonamide)75338.432.9554.5
AZQ-005 Phenylcarbamoyl (Urea)85303.362.6544.1

*Yields represent the final diversification step after high-throughput LC-MS purification.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical step includes specific in-process controls (IPCs) to verify reaction success before proceeding.

Protocol A: Synthesis of tert-butyl 3-(quinolin-7-yl)azetidine-1-carboxylate (Core Scaffold)
  • Preparation: In an argon-filled glovebox, charge a 40 mL reaction vial equipped with a Teflon septum with 7-bromoquinoline (1.0 mmol, 208 mg), 1-Boc-azetidine-3-carboxylic acid (1.5 mmol, 302 mg), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.01 mmol, 11.2 mg), NiCl2·glyme (0.05 mmol, 11.0 mg), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 13.4 mg), and Cs2CO3 (2.0 mmol, 652 mg).

  • Solvent Addition: Add anhydrous DMF (10 mL) to the vial. Seal the vial and remove it from the glovebox.

  • Irradiation: Stir the reaction mixture vigorously under irradiation with a 450 nm blue LED photoreactor (e.g., PennZ-LED or equivalent) equipped with a cooling fan to maintain the temperature at 25 °C for 24 hours.

  • Self-Validation (IPC 1): Remove a 10 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS. Validation Checkpoint: The reaction is deemed complete when the 7-bromoquinoline peak is <5% by UV (254 nm) and the product mass is observed ( [M+H]+=285.2 m/z).

  • Workup: Dilute the mixture with EtOAc (50 mL) and wash with water (3 × 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica, 10-40% EtOAc in Hexanes) to afford the product as a pale yellow solid.

Protocol B: Global Deprotection to 7-(Azetidin-3-yl)quinoline
  • Reaction: Dissolve the purified tert-butyl 3-(quinolin-7-yl)azetidine-1-carboxylate (0.8 mmol) in anhydrous dichloromethane (DCM, 8 mL). Cool to 0 °C.

  • Deprotection: Add trifluoroacetic acid (TFA, 2 mL) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC 2): Analyze a 10 µL aliquot via LC-MS. Validation Checkpoint: Complete disappearance of the starting material mass and appearance of the free amine ( [M+H]+=185.1 m/z).

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the residue in MeOH and pass through a strong cation exchange (SCX) cartridge. Wash with MeOH, then elute the free amine using 2M NH3 in MeOH. Evaporate to yield the pure 7-(azetidin-3-yl)quinoline core.

Protocol C: Combinatorial Diversification (96-Well Format)
  • Stock Solutions: Prepare a 0.1 M stock solution of 7-(azetidin-3-yl)quinoline and a 0.3 M stock solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Dispensing: Using an automated liquid handler, dispense 1.0 mL of the core/DIPEA stock mixture (0.1 mmol core, 0.3 mmol DIPEA) into each well of a 2 mL 96-well glass-lined plate.

  • Electrophile Addition: Add the corresponding electrophiles (acid chlorides, sulfonyl chlorides, or isocyanates; 0.12 mmol, 1.2 eq) to the designated wells.

  • Incubation: Seal the plate with a Teflon-lined mat and shake at 500 rpm at room temperature for 12 hours.

  • Quenching & Validation: Quench each well with 50 µL of MeOH. Validation Checkpoint: Submit the plate for high-throughput LC-MS analysis to confirm product formation in each well prior to purification.

  • Purification: Purify the library directly via mass-directed preparative HPLC (Reverse Phase, C18, H2O/MeCN gradient with 0.1% Formic Acid) to isolate the final analogs.

References

  • Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase positron emission tomography (PET) tracers using a 'tail switching' strategy on a piperazinyl azetidine skeleton.
  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS.
  • Strain-Release Arylations for the Bis-Functionalizytion of Azetidines Supporting Inform

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

To: Medicinal and Process Chemistry Professionals From: Senior Application Scientist, Synthesis Division Subject: Technical Guide for Improving Yield and Purity in the Synthesis of 7-(Azetidin-3-yl)quinoline

This guide provides in-depth troubleshooting advice and optimized protocols for the synthesis of 7-(Azetidin-3-yl)quinoline, a key structural motif in contemporary drug discovery. The primary synthetic challenge involves the palladium-catalyzed cross-coupling of a 7-haloquinoline with a protected azetidine, followed by deprotection. This document addresses common issues encountered during these steps to enhance yield, purity, and reproducibility.

General Reaction Scheme

The most prevalent synthetic route is a two-step process involving a Buchwald-Hartwig amination followed by deprotection of the azetidine nitrogen.

Reaction_Scheme cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection 7-Haloquinoline 7-Haloquinoline (X = Br, Cl) Coupled_Product N-Boc-7-(azetidin-3-yl)quinoline 7-Haloquinoline->Coupled_Product Pd Catalyst, Ligand, Base, Solvent, Heat Protected_Azetidine N-Boc-3-aminoazetidine Protected_Azetidine->Coupled_Product Coupled_Product_2 N-Boc-7-(azetidin-3-yl)quinoline Final_Product 7-(Azetidin-3-yl)quinoline Coupled_Product_2->Final_Product Acid (e.g., TFA, HCl)

Caption: General two-step synthesis of 7-(Azetidin-3-yl)quinoline.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Yield in Buchwald-Hartwig Amination Step

Question: My cross-coupling reaction between 7-bromoquinoline and N-Boc-3-aminoazetidine resulted in a low yield (<20%) or only starting material. What are the likely causes and how can I fix it?

Answer: Low or no product formation in a Buchwald-Hartwig amination is typically due to inactive catalyst, suboptimal reaction conditions, or poor reagent quality. Let's break down the potential causes systematically.

Caption: Decision tree for troubleshooting low cross-coupling yield.

Detailed Analysis and Solutions:

  • Catalyst System Inactivation: The palladium catalyst is sensitive to oxygen. The formation of palladium black is a clear indicator of catalyst decomposition and loss of activity.[1]

    • Cause: Insufficiently degassed solvent or air leaks in the reaction setup. The phosphine ligand can also degrade.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques.

      • Solvent Degassing: Degas the solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

      • Reagent Quality: Use high-purity, fresh palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Store ligands under an inert atmosphere. For sterically hindered couplings, bulky biaryl phosphine ligands like XPhos or DavePhos are often effective.[2][3][4]

  • Suboptimal Reaction Parameters: The choice of ligand, base, and temperature is critical and substrate-dependent.

    • Cause: The combination of catalyst, ligand, and base may not be optimal for the specific electronic properties of the 7-haloquinoline.

    • Solution: A systematic screening is the most effective approach.

Parameter Common Choices Rationale & Expert Insight
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. Both are generally effective.
Ligand XPhos, RuPhos, BINAP, DavePhosFor electron-rich quinolines, bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often superior as they promote the rate-limiting reductive elimination step.[2][5]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required. NaOt-Bu is very effective but can be aggressive. K₃PO₄ is a milder alternative that can sometimes reduce side reactions.[5]
Solvent Toluene, Dioxane, THFAprotic, non-coordinating solvents are preferred. Ensure they are anhydrous.
Temperature 80-110 °CHigher temperatures can improve reaction rates but may also lead to catalyst decomposition.[1] Start around 90-100 °C and adjust as needed.
Issue 2: Significant Side Product Formation (Hydrodehalogenation)

Question: My reaction produces a significant amount of quinoline (the hydrodehalogenated product) instead of the desired coupled product. Why is this happening?

Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings.[1]

  • Cause: This typically occurs when the catalytic cycle is interrupted. It can be promoted by trace amounts of water or other protic impurities, or by certain catalyst/ligand combinations that favor a reductive pathway.

  • Solution:

    • Anhydrous Conditions: Use rigorously dried solvents and reagents. Dry the base (e.g., K₃PO₄) in an oven before use.

    • Ligand Choice: Switch to a more robust, bidentate ligand like Xantphos, which can sometimes better stabilize the palladium center and suppress this side reaction.[1]

    • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition pathways that lead to hydrodehalogenation.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use 7-bromoquinoline or 7-chloroquinoline as the starting material?

A1: The choice depends on a balance of reactivity and cost. 7-bromoquinoline is significantly more reactive than 7-chloroquinoline in palladium-catalyzed reactions due to the weaker C-Br bond. This generally leads to higher yields and milder reaction conditions. However, 7-chloroquinoline is often less expensive. If using 7-chloroquinoline, you will likely need a more active catalyst system (e.g., one with a highly electron-rich biarylphosphine ligand) and potentially higher temperatures to achieve a good yield.[2][6]

Q2: What is the best method for protecting the azetidine nitrogen, and why is it necessary?

A2: The tert-butoxycarbonyl (Boc) group is the most common and effective protecting group for the azetidine nitrogen in this context.[7][8] Protection is essential because the free secondary amine of azetidine can coordinate to the palladium center, inhibiting its catalytic activity. The Boc group is ideal because it is stable to the basic conditions of the Buchwald-Hartwig reaction but can be easily removed under mild acidic conditions that typically do not affect the quinoline ring.[9][]

Q3: My Boc-deprotection step is giving low yields or multiple products. How can I optimize it?

A3: While Boc deprotection is usually straightforward, the strained azetidine ring can be susceptible to ring-opening under harsh acidic conditions.[11]

  • Problem: Using neat (pure) trifluoroacetic acid (TFA) at room temperature for extended periods can lead to side reactions.

  • Optimized Protocol:

    • Dissolve the N-Boc-7-(azetidin-3-yl)quinoline in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA (typically 4-10 equivalents, or as a 20-50% solution in DCM) dropwise.

    • Stir at 0 °C and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[9][11]

    • Once complete, carefully quench the reaction with a saturated NaHCO₃ solution and extract the product.

  • Alternative: For highly sensitive substrates, using HCl in dioxane or methanol is a milder alternative to TFA.[12]

Q4: What is the best strategy for purifying the final 7-(Azetidin-3-yl)quinoline product?

A4: The final product is a basic amine, which lends itself to specific purification strategies.

  • Acid-Base Extraction: After the deprotection workup, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.

  • Chromatography: If further purification is needed, flash column chromatography on silica gel is effective. A gradient elution system starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM) is a good starting point. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent the basic product from tailing on the acidic silica gel.[13]

  • Crystallization/Salt Formation: For achieving very high purity, converting the final product to a salt (e.g., hydrochloride or phosphate) can facilitate crystallization.[14]

Part 3: Detailed Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is a robust starting point for the coupling of 7-bromoquinoline with N-Boc-3-aminoazetidine.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.05 equiv), and NaOt-Bu (1.4 equiv).

  • Inert Atmosphere: Seal the flask, and purge with argon for 10 minutes.

  • Reagent Addition: Under a positive pressure of argon, add 7-bromoquinoline (1.0 equiv) and N-Boc-3-aminoazetidine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 7-bromoquinoline.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 2: Optimized N-Boc Deprotection
  • Dissolution: Dissolve the crude or purified N-Boc-7-(azetidin-3-yl)quinoline (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5.0 equiv) dropwise while stirring.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 1-2 hours.

  • Monitoring: Monitor for the disappearance of starting material by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Extraction: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Domagala, J. M., et al. (1995). 7-Azetidinylquinolones as Antibacterial Agents. 2. Synthesis and Biological Activity of 7-(2,3-Disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Sánchez, J. P., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. PubMed. Available at: [Link]

  • Kananovich, D., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. Available at: [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Patel, H., et al. (2020). Design, synthesis, and biological screening of some novel Quinoline-azetidinone derivative: an innovative approach towards the medicinal sciences. Journal of Drug Delivery and Therapeutics.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Venkataraman, S., et al. (2010).
  • Husain, A., et al. (2013). Synthesis, Characterization and biological evaluation of novel quinoline linked 1,3,4-oxadiazoles possessing azetidin-2-one. Journal of Saudi Chemical Society.
  • Singh, P. P., et al. (2023). A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. Available at: [Link]

  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. Available at: [Link]

  • Aouf, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available at: [Link]

  • Orlov, N. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. Available at: [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scirp.org. Available at: [Link]

  • He, G., et al. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Orlov, N. V., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. ResearchGate. Available at: [Link]

  • Anderson, L. L., et al. (2020). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Available at: [Link]

  • St. John-Campbell, S., et al. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. RSC Publishing. Available at: [Link]

  • Orlov, N. V., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules.
  • Grinienko, V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • ChemRxiv. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Reddy, G. S., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Skraup Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet challenging reaction. The Skraup synthesis, a classic method for preparing quinolines, is known for its vigorous nature and potential for side reactions.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to help you optimize your reaction conditions, mitigate side reactions, and improve product yields.

I. Critical Issue: Runaway Reactions & Exotherm Control

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1] The primary cause is the rapid, acid-catalyzed dehydration of glycerol to acrolein, which then reacts with the aniline.[3][4]

Question 1: My Skraup reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

Immediate Actions:

  • Cooling: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature.[5]

  • Safety Precautions: Always have a blast shield in front of the reaction setup. Be prepared for a sudden increase in pressure and ensure proper venting is in place.[5]

Preventative Measures:

  • Use of a Moderator: The addition of a moderating agent is crucial. Ferrous sulfate (FeSO₄) is most commonly used and is believed to act as an oxygen carrier, which slows down the oxidation step and extends the reaction over a longer period.[3][6][7] Boric acid can also serve this purpose.[6]

  • Controlled Reagent Addition: The order of reagent addition is critical for safety. A typical and safer sequence is to add aniline, ferrous sulfate, glycerol, and then slowly and carefully add concentrated sulfuric acid with cooling.[3][5]

  • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by boiling), remove the external heat source. The exothermic nature of the reaction should sustain it for some time. Reapply heat only after this initial exotherm has subsided.[5]

II. Common Challenge: Tar and Polymer Formation

One of the most frequent issues in the Skraup synthesis is the formation of significant amounts of tar and polymeric materials, which complicates purification and reduces yields.[6][7]

Question 2: I am observing significant tar formation in my reaction, leading to a low yield and a difficult work-up. What is the primary cause, and how can I minimize it?

Root Cause:

Tar formation is primarily due to the polymerization of the acrolein intermediate under the highly acidic and high-temperature conditions of the reaction.[6] Localized overheating can exacerbate this issue.[7]

Mitigation Strategies:

  • Temperature Control: Avoid excessively high temperatures, which promote polymerization. A general temperature range of 100°C to 150°C is often cited for the main reaction phase.[4][8]

  • Efficient Stirring: Use robust mechanical stirring to ensure a homogenous mixture and prevent localized hotspots where polymerization can initiate.[7]

  • Avoid Excess Acrolein: Using an excess of glycerol (the acrolein precursor) can lead to the formation of a rubbery, unworkable solid.[9]

  • Alternative Oxidants: While nitrobenzene is a common oxidizing agent, arsenic acid has been reported to result in a less violent reaction, which can indirectly reduce tar formation by providing better control.[1][5]

Troubleshooting Workflow for Tar Formation

Caption: A flowchart for diagnosing and resolving tar formation.

III. Optimizing Yields and Purification

Low yields can be attributed to incomplete reactions or significant product loss during the work-up process.[5]

Question 3: My quinoline yield is consistently low. What factors should I investigate to improve it?

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration after the initial vigorous phase to drive it to completion.[5] The optimal temperature can be substrate-dependent, but generally falls within 130-150°C.[7]

    • Substituent Effects: Electron-donating groups on the aniline ring generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring more forcing conditions and potentially leading to lower yields.[5]

  • Purification Losses:

    • Difficult Extraction from Tar: The viscous, tarry residue can make product extraction challenging.[7][9]

    • Inefficient Work-up: Significant product can be lost during purification steps.[5]

Question 4: What is the most effective method for purifying quinoline from the tarry reaction mixture?

Recommended Purification Protocol:

The most common and effective method for separating volatile quinoline from non-volatile tar is steam distillation .[5][7]

Step-by-Step Purification Workflow:

  • Alkalinization: After the reaction is complete and has cooled, make the mixture strongly alkaline with a concentrated sodium hydroxide solution. This liberates the free quinoline base.[10]

  • Steam Distillation: Pass steam through the alkaline mixture. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[5][10]

  • Removal of Unreacted Aniline: To remove any unreacted aniline from the distillate, the solution can be acidified with sulfuric acid. Cooling the solution and adding sodium nitrite will diazotize the remaining aniline, which can then be converted to phenol by warming.[10][11]

  • Final Isolation: The quinoline is liberated again by making the solution alkaline. It can then be separated, dried (e.g., over anhydrous potassium carbonate), and subjected to vacuum distillation for final purification.[10]

Purification Strategy Overview

Caption: A step-by-step workflow for purifying quinoline.

IV. Reagent Roles and Modern Modifications

Question 5: What is the specific role of each core reagent in the Skraup synthesis?
ReagentRole
Aniline (or derivative) Provides the benzene ring and the nitrogen atom for the quinoline core.[5]
Glycerol Acts as the source of the three-carbon chain. It is dehydrated by sulfuric acid to form acrolein, the α,β-unsaturated aldehyde that reacts with the aniline.[5][12]
Sulfuric Acid Serves as both a dehydrating agent to convert glycerol to acrolein and as a catalyst for the cyclization and subsequent dehydration steps.[5]
Oxidizing Agent (e.g., Nitrobenzene) Oxidizes the 1,2-dihydroquinoline intermediate to the final aromatic quinoline product.[1][12]
Moderator (e.g., Ferrous Sulfate) Controls the reaction's exothermicity, leading to a smoother and safer reaction.[3][7]
Question 6: Are there greener or more modern alternatives to the classical Skraup synthesis conditions?

Yes, several modifications have been developed to address the harsh conditions and hazardous reagents of the traditional Skraup synthesis.[2]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[2][5]

  • Use of Ionic Liquids: Certain ionic liquids can function as both the solvent and catalyst, often resulting in cleaner reactions and easier product isolation.[2][5]

  • Alternative Oxidizing Agents: Research has focused on replacing hazardous oxidizing agents like arsenic acid with safer alternatives. Iodine, for instance, can be used in catalytic amounts.[5][8]

References

  • G. A. L. 13. PubMed.

  • 5. Benchchem.

  • 5. Benchchem.

  • 12. Pharmaguideline.

  • 6. Benchchem.

  • 14. ACS Publications.

  • 7. Benchchem.

  • 3. Benchchem.

  • 10. Benchchem.

  • 15. YouTube.

  • 4. Benchchem.

  • 2. NIH.

  • 16. Wikipedia.

  • 17.

  • 18. YouTube.

  • 19. Organic Syntheses Procedure.

  • 11. Organic Syntheses Procedure.

  • 8. Google Patents.

  • 9. Curly Arrow.

  • 20. IIP Series.

  • 21. PMC.

  • 22.

  • 23.

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Amination for Azetidine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage C-N cross-coupling. Azetidines are highly sought-after four-membered nitrogen heterocycles in medicinal chemistry due to their ability to improve pharmacokinetic properties and act as rigid structural vectors. However, the palladium-catalyzed amination of azetidines represents a significant synthetic challenge[1]. Due to their inherent ring strain (~26 kcal/mol), azetidines are highly susceptible to ring-opening, degradation, and unwanted migration under standard cross-coupling conditions[2].

This guide is designed for researchers and drug development professionals. It provides field-proven, mechanistically grounded strategies to optimize Buchwald-Hartwig aminations involving azetidine nucleophiles.

Mechanistic Fundamentals & Workflow

To successfully couple an azetidine, you must first understand how the catalytic cycle interacts with the strained heterocycle. The goal is to accelerate the rate-limiting reductive elimination step so that the C-N bond forms before the azetidine ring has time to undergo base-mediated cleavage or β-hydride elimination[3].

CatalyticCycle PdPre Pd(II) Precatalyst (e.g., G3-RuPhos) Pd0 Active L-Pd(0) Species PdPre->Pd0 Activation (-Ligand/Base) OxAdd Oxidative Addition [Pd(II)-Ar(X)] Pd0->OxAdd + Aryl Halide (Ar-X) AmineCoord Azetidine Binding [Pd(II)-Ar(Amine)] OxAdd->AmineCoord + Azetidine Nucleophile Deprot Deprotonation (Base Mediated) AmineCoord->Deprot + Mild Base (e.g., Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Catalyst Regeneration Product N-Aryl Azetidine Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed azetidine amination highlighting key mechanistic steps.

High-Throughput Optimization Protocol (Self-Validating)

When scouting conditions for a novel azetidine substrate, relying on a single set of conditions often leads to failure. High-throughput experimentation (HTE) utilizing multiwell plates allows for the rapid screening of Pd precatalysts, ligands, and bases[4]. Below is a standardized, self-validating protocol for setting up an optimization screen.

Step 1: Preparation of the Active Catalyst Complex
  • Action: In a nitrogen-filled glovebox, combine 2 mol% Pd G3-RuPhos precatalyst and 2 mol% RuPhos ligand in anhydrous 1,4-dioxane.

  • Causality: Modern G3/G4 precatalysts contain a built-in base-sensitive moiety that rapidly forms the active L-Pd(0) species. This bypasses the need for the amine to act as a reducing agent, which would otherwise degrade the sensitive azetidine[5].

  • Validation Check: The suspension must transition to a homogeneous deep red or orange solution within 10 minutes. If the solution remains cloudy or turns black, the precatalyst has degraded or oxygen is present. Do not proceed.

Step 2: Reagent Addition
  • Action: Add the aryl halide (1.0 equiv) and the azetidine derivative (1.2 equiv).

  • Causality: A slight excess of the highly volatile and reactive azetidine compensates for potential loss into the headspace and drives the equilibrium of the amine-binding step forward.

  • Validation Check: Analyze a 10 µL aliquot via GC-MS or LC-MS at t=0 . You must observe intact azetidine and aryl halide peaks. This establishes the baseline for calculating conversion metrics and proves no premature degradation has occurred.

Step 3: Base Addition & Thermal Activation
  • Action: Add finely milled Cs2CO3 (2.0 equiv). Seal the vial and heat to 80 °C.

  • Causality: Finely milled solid base increases the surface area for the heterogeneous deprotonation step. Cs2CO3 is chosen over strong alkoxides (like NaOtBu) because strong nucleophiles can attack the strained 4-membered ring, causing acyclic degradation[3].

  • Validation Check: After 1 hour, a color shift to dark brown indicates active catalyst turnover. A TLC check should reveal the consumption of the aryl halide.

Step 4: Quench and Workup
  • Action: Cool to room temperature, open to air, and filter through a pad of Celite, eluting with ethyl acetate.

  • Causality: Exposure to air intentionally oxidizes the active Pd(0) to inactive Pd(II), halting the reaction and preventing post-reaction homocoupling during concentration.

  • Validation Check: The filtrate should be clear and free of black particulate matter. If fine black particles pass through, use a 0.22 µm PTFE syringe filter before final LC-MS analysis to protect your analytical columns.

Quantitative Optimization Parameters

To assist in your experimental design, the following table summarizes the optimal parameters specifically tailored for preventing azetidine ring cleavage while maximizing C-N coupling yields.

Optimization ParameterOptimal ConditionSub-Optimal ConditionMechanistic Rationale
Precatalyst Source 1–2 mol% Pd G3/G45–10 mol% Pd(OAc)2G3/G4 precatalysts cleanly and rapidly generate monoligated L-Pd(0)[5]. High loadings of Pd(OAc)2 require amine oxidation to reduce Pd(II) to Pd(0), which destroys the azetidine.
Ligand Choice RuPhos, tBuXPhosPPh3, BINAPBulky, electron-rich biaryl phosphines accelerate the rate-limiting reductive elimination, outcompeting ring-opening side reactions[4].
Base Selection Cs2CO3 (2.0 equiv)NaOtBu (2.0 equiv)Weaker inorganic bases prevent nucleophilic attack on the strained azetidine ring and minimize β-hydride elimination[3].
Reaction Temperature 60–80 °C>100 °CLower temperatures preserve the thermodynamic stability of the 4-membered ring; azetidines rapidly decompose at elevated temperatures.
Solvent System 1,4-Dioxane or t-Amyl OHDMF or DMSONon-polar/slightly polar aprotic solvents stabilize the Pd intermediates and prevent solvent-mediated ring opening.

Troubleshooting Guide & FAQs

When reactions fail, identifying the exact point of failure within the catalytic cycle is critical. Use the decision tree and FAQ below to diagnose specific issues.

TroubleshootingTree Start Issue: Low Yield or Reaction Stalled Check1 Observation: Azetidine Ring Cleavage? Start->Check1 Sol1 Action: Switch to milder base (Cs2CO3) & lower temp Check1->Sol1 YES Check2 Observation: Hydrodehalogenation? Check1->Check2 NO Sol2 Action: Use bulkier ligand (tBuXPhos) to speed RedElim Check2->Sol2 YES Check3 Observation: Palladium Black Formation? Check2->Check3 NO Sol3 Action: Ensure strict degassing & use G3/G4 precatalysts Check3->Sol3 YES

Troubleshooting decision tree for optimizing azetidine C-N cross-coupling yields.

Q: My azetidine starting material is decomposing into an acyclic amine. How do I prevent this?

A: Azetidines are highly strained. Strong bases like sodium tert-butoxide (NaOtBu) can act as nucleophiles, attacking the electrophilic carbon adjacent to the nitrogen, leading to ring cleavage.

  • Solution: Switch to a milder, non-nucleophilic inorganic base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4)[3]. Additionally, ensure your reaction temperature does not exceed 80 °C.

Q: I am observing significant amounts of the dehalogenated arene (hydrodehalogenation) instead of the C-N coupled product. What is the cause?

A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination from the amine (or solvent) followed by reductive elimination of the arene. Azetidines, particularly those with substitutions at the 3-position, can be prone to this[2].

  • Solution: You must accelerate the C-N reductive elimination step so it outpaces β-hydride elimination. Achieve this by using a more sterically demanding ligand like tBuXPhos or BrettPhos[4]. You can also increase the concentration of the azetidine to drive the equilibrium toward amine binding.

Q: The reaction stalls at 30% conversion. Adding more catalyst doesn't help. What should I check?

A: Catalyst poisoning or deactivation is likely occurring. This happens when the active Pd(0) species aggregates into inactive palladium black.

  • Validation Check: Look at your reaction vial. If you see a black mirror-like coating on the glass, your catalyst has precipitated.

  • Solution: This is often caused by poor ligand-to-palladium ratios or oxygen ingress. Ensure strict Schlenk techniques. Use a pre-formed palladacycle (e.g., RuPhos Pd G3) to ensure a perfect 1:1 Pd:Ligand ratio, which tightly stabilizes the Pd(0) intermediate and prevents aggregation[5].

References

1.[1] Application Notes and Protocols: Palladium-Catalyzed Amination of ... Source: Benchchem URL:

2.[2] Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: ACS Publications URL:

3.[5] Optimization of Buchwald-Hartwig amination conditions Source: Benchchem URL:

4.[3] Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ResearchGate URL:

5.[4] Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination Source: Springer Nature URL:

Sources

Technical Support Center: Overcoming Challenges in the Stereoselective Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of substituted azetidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of these valuable four-membered nitrogen-containing heterocycles. The inherent ring strain and the need for precise stereochemical control make azetidine synthesis a formidable challenge.[1][2] This guide offers practical, field-proven insights to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the stereoselective synthesis of azetidines.

Q1: Why is the synthesis of azetidines so challenging?

A1: The primary challenge in synthesizing azetidines lies in the inherent strain of the four-membered ring, which is approximately 25.4 kcal/mol.[1] This strain makes the formation of the ring both kinetically and thermodynamically unfavorable compared to competing reactions, such as intermolecular reactions or the formation of larger, more stable rings.[1] Consequently, azetidines are susceptible to ring-opening, decomposition, or rearrangement under various reaction conditions.[1][2] Furthermore, achieving stereocontrol at multiple positions on the ring adds another layer of complexity.[1]

Q2: My intramolecular cyclization to form an azetidine is resulting in low yields. What are the common causes and how can I troubleshoot this?

A2: Low yields in intramolecular cyclizations are a frequent issue. Several factors can contribute to this problem:

  • Inefficient Leaving Group: The rate of the nucleophilic substitution reaction is highly dependent on the quality of the leaving group. A poor leaving group will slow down the desired ring-closing reaction, allowing side reactions to predominate.

    • Solution: Convert hydroxyl groups to more effective leaving groups such as tosylates, mesylates, or halides.

  • Unfavorable Precursor Conformation: The acyclic precursor must adopt a specific conformation to allow the nucleophilic nitrogen and the electrophilic carbon to be in close proximity for cyclization. Steric hindrance can prevent the adoption of this necessary conformation.[1]

    • Solution: Modify the substrate to reduce steric bulk near the reacting centers. Utilizing computational modeling can help predict low-energy conformations conducive to cyclization.

  • Competing Intermolecular Reactions: At higher concentrations, intermolecular reactions can outcompete the desired intramolecular cyclization.

    • Solution: Employ high-dilution conditions to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture.

Q3: I'm observing a mixture of diastereomers in my azetidine synthesis. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity is a critical aspect of synthesizing substituted azetidines. Several factors influence the stereochemical outcome:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[3]

  • Choice of Reagents and Catalysts: The steric and electronic properties of reagents, catalysts, and chiral auxiliaries play a crucial role in directing the stereochemical outcome.

    • Solution: Screen a variety of catalysts and ligands. For reactions involving chiral auxiliaries, consider those that offer greater facial shielding.

  • Solvent Effects: The solvent can influence the conformation of the transition state and thus the diastereoselectivity.[3][4]

    • Solution: Conduct a solvent screen to identify the optimal medium for the desired stereochemical outcome.

  • Chelation Control: In reactions involving carbonyl groups, the use of a Lewis acid can enforce a more rigid, chelated transition state, leading to improved diastereoselectivity.[3]

Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common methods used in stereoselective azetidine synthesis.

Guide 1: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for the direct synthesis of the azetidine core.[5][6][7] However, it is often plagued by challenges such as low quantum yields and competing side reactions.[5][7]

Problem: Low yield of the desired azetidine product.

Potential Cause Explanation Troubleshooting Strategy
E/Z Isomerization of the Imine Upon photoexcitation, imines can undergo rapid E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[5][7][8]Use cyclic imines to prevent isomerization.[5] Alternatively, employ photosensitizers to promote intersystem crossing to the triplet state, which may have a longer lifetime for cycloaddition.[7][9]
Photochemical Ene Reaction Unactivated alkenes can sometimes undergo a competing photochemical ene reaction.[5]Modify the alkene substrate or screen different photosensitizers to favor the [2+2] cycloaddition pathway.
Low Reactivity of the Excited State The excited state of the imine may not be sufficiently energetic to undergo cycloaddition with the chosen alkene.Utilize activated alkenes (electron-rich or electron-poor) to facilitate the reaction. Recent advances in visible-light-mediated protocols have expanded the scope of this reaction.[8][9][10][11]
Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [8][10]
  • Reaction Setup: In a photoreactor tube, combine the imine (1.0 equiv), alkene (1.5-3.0 equiv), and a suitable photocatalyst (e.g., an iridium complex, 1-5 mol%).[8][10]

  • Solvent and Degassing: Dissolve the components in a degassed solvent (e.g., toluene, acetonitrile). Degas the solution thoroughly by bubbling with an inert gas (argon or nitrogen) for 30 minutes or by using freeze-pump-thaw cycles.[6]

  • Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at a controlled temperature (often room temperature) for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.[6]

  • Workup and Purification: Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

aza_paterno_buchi cluster_reactants Reactants cluster_conditions Conditions Imine Imine Light Visible Light (hv) Alkene Alkene Azetidine Azetidine Excited_Imine Excited Imine* Light->Excited_Imine Catalyst Photocatalyst Excited_Imine->Azetidine [2+2] Cycloaddition with Alkene Side_Products Side Products (e.g., E/Z Isomer) Excited_Imine->Side_Products Non-productive Relaxation

Caption: Aza Paternò-Büchi Reaction Workflow.

Guide 2: Intramolecular Cyclization of Haloamines and Amino Alcohols

The intramolecular cyclization of γ-haloamines or activated γ-amino alcohols is a classical and widely used method for constructing the azetidine ring.[1][6][12]

Problem: Poor diastereoselectivity in the synthesis of 2,4-disubstituted azetidines.

Potential Cause Explanation Troubleshooting Strategy
Lack of Stereocontrol in Precursor Synthesis The stereochemistry of the final azetidine is often determined by the stereocenters present in the acyclic precursor.Employ stereoselective methods for the synthesis of the γ-amino alcohol or γ-haloamine precursor. Chiral pool synthesis starting from enantiopure amino acids or other chiral building blocks is a common strategy.
Epimerization during Activation or Cyclization The reaction conditions used for activating the hydroxyl group (e.g., tosylation, mesylation) or for the subsequent cyclization might cause epimerization at an adjacent stereocenter.Use milder activation conditions. For the cyclization step, screen different bases and solvents to find conditions that minimize epimerization.
Thermodynamic vs. Kinetic Control The observed diastereomeric ratio may be a result of thermodynamic equilibration.Run the reaction under kinetic control (lower temperatures, shorter reaction times) to favor the formation of the kinetically preferred diastereomer.
Experimental Protocol: Diastereoselective Synthesis of a cis-2,4-Disubstituted Azetidine via Iodocyclization [13]
  • Preparation of Homoallylic Amine: Synthesize the requisite homoallylic amine starting material.

  • Iodocyclization: To a solution of the homoallylic amine (1.0 equiv) in a suitable solvent (e.g., acetonitrile) at room temperature, add iodine (1.1 equiv).

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The 4-exo-trig cyclization is typically rapid.[13]

  • Quenching and Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy, often using NOE experiments to confirm the relative stereochemistry.[13]

diastereoselective_cyclization cluster_troubleshooting Troubleshooting Poor Diastereoselectivity Start Low d.r. Observed Temp Lower Reaction Temperature? Start->Temp Solvent Screen Solvents? Temp->Solvent Yes Optimized Optimized d.r. Temp->Optimized No, proceed Base Change Base? Solvent->Base Yes Solvent->Optimized No, proceed Auxiliary Modify Chiral Auxiliary? Base->Auxiliary Yes Base->Optimized No, proceed Auxiliary->Optimized Yes

Caption: Troubleshooting workflow for poor diastereoselectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Stereoselectivity
ParameterGeneral Effect on Enantio/DiastereoselectivityRationale
Temperature Lower temperatures generally increase selectivity.[3][4]Magnifies the small energy differences between diastereomeric transition states, favoring the lower energy pathway (kinetic control).[3][14]
Solvent Polarity Can have a significant, but not always predictable, impact.Solvents can influence the conformation and stability of the catalyst-substrate complex and the transition states.[3][4]
Catalyst/Ligand Steric Bulk Increased steric bulk often leads to higher selectivity.Creates a more defined chiral environment, leading to greater facial discrimination.[3]
Lewis Acid Additives Can improve diastereoselectivity in reactions with chelating substrates.Promotes a more rigid, chelated transition state, restricting conformational flexibility.[3]

Concluding Remarks

The stereoselective synthesis of substituted azetidines remains a vibrant and challenging area of research. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and a systematic approach to troubleshooting are essential for success. This guide provides a framework for addressing common challenges, but it is important to remember that each specific substrate and reaction may require a tailored approach. Continuous exploration of new synthetic methodologies, such as visible-light photocatalysis and enzymatic reactions, will undoubtedly expand the toolkit for accessing these valuable heterocyclic scaffolds.[10][15][16]

References

  • Boddy, A. J., Sahay, A. K., Rivers, E. L., White, A. J. P., Spivey, A. C., & Bull, J. A. (2024). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Organic Letters, 26, 2079–2084. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7565-7576. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2026). Accessing Trans-Substituted Azetidines through Diastereoselective Metalation. ChemRxiv. [Link]

  • Bull, J. A., & Stead, D. (2010). Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters, 12(20), 4620–4623. [Link]

  • Miller, D., Lal, R. G., Marchetti, L. A., & Arnold, F. H. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[5][17]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739–4745. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(16), 5301. [Link]

  • Schindler, C. S., Kulik, H. J., Wearing, E. R., Yeh, Y-C., Terrones, G. G., Parikh, S. G., & Kevlishvili, I. (2023). Visible-Light-Mediated Aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Gatazka, M. R., McFree, E. C., Ng, C. H., Wearing, E. R., Kiw, Y. M., & Schindler, C. S. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 7945–7950. [Link]

  • Wang, Z., Sheong, F. K., Sung, H. H. Y., Williams, I. D., Lin, Z., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Gini, A., et al. (2019). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Catalysis, 2, 799–806. [Link]

  • Wearing, E. R., et al. (2024). Visible light-mediated aza Paternò-Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Gatazka, M. R., et al. (2026). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. [Link]

  • Wang, Z., et al. (2026). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Singh, G., & Singh, P. (2016). Advances in synthesis and chemistry of azetidines. In Advances in Heterocyclic Chemistry (Vol. 119, pp. 1-76). Elsevier. [Link]

  • Miller, D., et al. (2022). Biocatalytic Synthesis of Azetidines by Enantioselective[5][17]-Stevens Rearrangement of Aziridines. Angewandte Chemie International Edition, 61(28), e202204739. [Link]

  • Goudreau, S. R., et al. (2010). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Synfacts, 2010(01), 0069-0069. [Link]

  • Zabawa, T. P., & Johnson, J. S. (2017). Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines. Angewandte Chemie International Edition, 56(42), 12971-12975. [Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2594-2605. [Link]

  • Forró, E., & Fülöp, F. (2011). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform, 42(49). [Link]

  • Gatazka, M. R., McFree, E. C., Ng, C. H., Wearing, E. R., Kiw, Y. M., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(45), 9052-9068. [Link]

  • Becker, M. R., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 144(41), 19006–19015. [Link]

  • Hu, B., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. [Link]

  • Thomson, R. J. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition. [Link]

  • Reiners, F., Joseph, E., Nißl, B., & Didier, D. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8533–8537. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. [Link]

  • Scribd. (n.d.). Stereoselective Reaction Guide. [Link]

Sources

Purification strategies for removing impurities from quinoline synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoline synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity quinoline derivatives essential for your research and development endeavors.

Section 1: Understanding and Identifying Impurities in Quinoline Synthesis

The first step in any effective purification strategy is to understand the potential impurities that can arise from your specific synthetic route. The nature and quantity of these impurities are intrinsically linked to the chosen synthesis method.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common types of impurities I should expect in my quinoline synthesis?

A1: Impurities in quinoline syntheses can be broadly categorized as follows:

  • Unreacted Starting Materials : Incomplete reactions can leave residual anilines, aldehydes, ketones, or other precursors in your crude product.[1]

  • Regioisomers : Particularly in syntheses like the Combes and Friedländer, the use of unsymmetrical starting materials can lead to the formation of different positional isomers.[1]

  • Polymerization Products : Acid-catalyzed reactions, such as the Doebner-von Miller synthesis, are prone to the polymerization of carbonyl substrates, resulting in tarry byproducts.[1][2]

  • Over-oxidation or Incomplete Oxidation Products : In syntheses requiring an oxidizing agent, like the Skraup synthesis, improper control can lead to undesired oxidation states or partially saturated quinoline derivatives.[1][2]

  • Side-Reaction Products : These can include products from the self-condensation of reactants (e.g., aldol condensation of ketones) or thermal decomposition, especially in high-temperature reactions.[1][2]

Q2: I've just completed a Skraup synthesis, and my product is a dark, tarry mess. What are the likely impurities?

A2: The Skraup reaction is notoriously exothermic and can produce significant amounts of tarry byproducts due to the harsh reaction conditions.[2] The primary impurities are polymerization products from the dehydration of glycerol and other side reactions.[2] You may also have unreacted nitrobenzene, which is often used as the oxidizing agent.[2][3]

Q3: My Doebner-von Miller reaction has a very low yield, and I've isolated a gummy, polymeric material. What went wrong?

A3: This is a classic issue with the Doebner-von Miller synthesis. The α,β-unsaturated carbonyl compound is susceptible to acid-catalyzed polymerization, which significantly reduces the yield of the desired quinoline product and makes purification difficult.[2]

Section 2: Troubleshooting Common Synthesis and Purification Challenges

This section provides practical solutions to common problems encountered during quinoline synthesis and purification.

Troubleshooting Guide: Synthesis-Specific Issues
Problem Potential Cause(s) Recommended Solution(s)
Violent, uncontrollable Skraup reaction The reaction is highly exothermic.[2]- Use a milder oxidizing agent like arsenic acid instead of nitrobenzene.[1] - Incorporate a moderator such as ferrous sulfate to control the reaction rate.[1][2] - Ensure gradual heating and efficient cooling.[2]
Low yield and polymerization in Doebner-von Miller synthesis Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2]- Employ a two-phase system to sequester the carbonyl compound and reduce its concentration in the aqueous phase.[2] - Control the reaction temperature; lower temperatures can disfavor polymerization.[1]
Formation of unwanted regioisomers in Combes synthesis Use of unsymmetrical diketones or anilines.[1]- Increase steric hindrance on one of the diketone's carbonyl groups to direct the initial nucleophilic attack.[1] - Consider the electronic effects of substituents on the aniline; electron-donating groups tend to favor 2-substituted quinolines, while electron-withdrawing groups favor 4-substituted regioisomers with certain diketones.[1]
My quinoline derivative is an oil and will not crystallize. The compound may have a low melting point, or impurities are preventing crystallization.- Solvent Screening: Experiment with different solvent systems. For non-polar oils, try adding a non-polar solvent like hexane to a concentrated solution in a more polar solvent like dichloromethane.[4] For polar oils, a mixture of a soluble solvent (e.g., ethanol) and an anti-solvent (e.g., water) can be effective.[4] - Salt Formation: Quinolines are basic and can often be precipitated as crystalline salts (e.g., hydrochlorides, picrates).[4][5] The free base can be regenerated after purification.[4]

Section 3: Step-by-Step Purification Protocols

This section provides detailed protocols for common and effective quinoline purification techniques.

Protocol 1: Purification of Quinoline from a Skraup Synthesis via Steam Distillation and Acid-Base Extraction

This multi-step process is highly effective for removing the tarry byproducts characteristic of the Skraup synthesis.

Experimental Workflow:

G A Crude Skraup Reaction Mixture B Dilute with Water & Basify with NaOH A->B C Steam Distillation B->C D Collect Distillate (Quinoline + Water) C->D E Separate Oily Quinoline Layer D->E F Extract Aqueous Layer with Organic Solvent D->F G Combine Organic Layers & Dry E->G F->G H Solvent Removal G->H I Crude Quinoline H->I J Dissolve in Dilute Acid (e.g., HCl) I->J K Wash with Organic Solvent to Remove Non-Basic Impurities J->K L Basify Aqueous Layer with NaOH K->L M Extract Liberated Quinoline with Organic Solvent L->M N Dry Organic Layer & Remove Solvent M->N O Pure Quinoline N->O

Caption: Workflow for Skraup Synthesis Purification.

Step-by-Step Methodology:

  • Initial Workup: After the reaction is complete, allow the mixture to cool. Carefully dilute with water and make the solution strongly alkaline with a concentrated sodium hydroxide solution.[2] This neutralizes the sulfuric acid and liberates the free quinoline base.

  • Steam Distillation: Perform steam distillation on the alkaline mixture. The volatile quinoline will co-distill with the water, leaving the non-volatile tar behind.[2] Collect the milky distillate.

  • Extraction: Separate the oily quinoline layer from the aqueous layer of the distillate. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether, to recover any dissolved quinoline.[2]

  • Drying and Concentration: Combine the initial oily layer and the organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., sodium sulfate), and then remove the solvent under reduced pressure to obtain crude quinoline.[2]

  • Acid-Base Extraction for Final Purification:

    • Dissolve the crude quinoline in a dilute acidic solution (e.g., 10% HCl) to form the water-soluble quinoline salt.[2]

    • Wash this aqueous solution with an organic solvent (e.g., diethyl ether) to remove any remaining non-basic impurities.[2]

    • Carefully make the aqueous layer basic with a strong base (e.g., NaOH) to regenerate the free quinoline base, which will separate as an oil.[2]

    • Extract the liberated quinoline with an organic solvent, dry the organic layer, and remove the solvent to yield the purified quinoline.[2]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid quinoline derivatives. The key is selecting an appropriate solvent system.

Logical Flow for Solvent Selection:

G Start Crude Solid Quinoline Derivative Is_polar Is the derivative polar or non-polar? Start->Is_polar Polar_solvent Try a polar solvent like ethanol. Is_polar->Polar_solvent Polar Nonpolar_solvent Try a non-polar solvent like hexane or a mixed system like n-hexane/ethyl acetate. Is_polar->Nonpolar_solvent Non-polar Dissolves_hot Does it dissolve when hot? Polar_solvent->Dissolves_hot Nonpolar_solvent->Dissolves_hot Crystals_form Do crystals form upon cooling? Dissolves_hot->Crystals_form Yes Failure Try a different solvent system. Dissolves_hot->Failure No Success Pure Crystals Obtained Crystals_form->Success Yes Crystals_form->Failure No

Caption: Decision-making for recrystallization solvent.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which your quinoline derivative is highly soluble at elevated temperatures but poorly soluble at low temperatures. Ethanol is often a good starting point for many quinoline derivatives.[6] Mixed solvent systems like n-hexane/ethyl acetate can also be effective.[6]

  • Dissolution: In a flask, add the chosen solvent to your crude solid and heat the mixture until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry.[7]

Protocol 3: Chromatographic Purification

Column chromatography offers high-resolution purification, especially for complex mixtures or when high purity is essential.

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection: For most quinoline derivatives, silica gel is a suitable stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio depends on the polarity of your compound and can be determined by thin-layer chromatography (TLC).

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a suitable solvent and carefully load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column, collecting fractions. Monitor the separation using TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified quinoline derivative.[8]

Section 4: Purity Assessment

After purification, it is crucial to assess the purity of your quinoline derivative.

Analytical Techniques for Purity Verification
Technique Principle Application for Quinolines
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and electronic environment of atoms.¹H NMR is excellent for assessing purity by identifying and quantifying impurity signals.[9] 2D NMR techniques (COSY, HSQC) can help in complex structure elucidation.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and thermally stable compounds followed by mass analysis.Ideal for identifying and quantifying volatile impurities and byproducts.[11]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their differential partitioning between a mobile and stationary phase.A versatile method for purity assessment and can be coupled with a mass spectrometer (LC-MS) for impurity identification.[11]

References

  • Benchchem. (n.d.). How to avoid impurities in quinoline cyclization reactions.
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Journal of Chromatography A. (2003). Purification of Quinoline Yellow Components Using High-Speed Counter-Current Chromatography by Stepwise Increasing the Flow-Rate of the Mobile Phase.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers.
  • Grokipedia. (n.d.). Combes quinoline synthesis.
  • Benchchem. (n.d.). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • Benchchem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Quinoline Derivatives.

Sources

Technical Support Center: Troubleshooting Quinoline Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who are struggling with the notoriously poor aqueous solubility of quinoline-based compounds. While quinoline is a privileged scaffold in medicinal chemistry, its lipophilic nature and rigid planar structure often cause compounds to crash out of aqueous biological assays, severely limiting their therapeutic evaluation.

This guide provides a self-validating framework bridging rational drug design and formulation strategies to help you overcome these experimental bottlenecks.

Section 1: Medicinal Chemistry & Structural Optimization

Q1: My lead quinoline compound has excellent target affinity but precipitates in PBS. How can I chemically modify it to improve solubility without losing potency?

A1: The causality of poor solubility in quinolines often stems from high crystal packing energy driven by the planar, fused aromatic ring system. To disrupt this planarity and decrease lipophilicity, you should consider the following validated structural modifications:

  • Heteroatom Incorporation: Replacing lipophilic aryl rings (like naphthyl groups) with a quinoline moiety, or introducing additional nitrogen atoms (e.g., piperazine, morpholine), provides new hydrogen bond acceptors. For instance, replacing a naphthyl moiety with a 5-quinolyl group has been shown to yield a remarkable 1400-fold increase in aqueous solubility [1].

  • Disrupting Molecular Planarity: Adding steric bulk (e.g., N-methylation) forces the molecule out of a planar conformation. This structural twist lowers the melting point and crystal packing energy, thermodynamically favoring dissolution [1].

  • Zwitterion Formation: Introducing polar subunits like proline or homoproline at the C7 position of the quinoline scaffold creates zwitterionic Mannich bases, drastically enhancing hydrophilicity and selective toxicity [4].

Quantitative Impact of Structural Modifications

The following table summarizes the causal relationship between specific structural changes and solubility improvements based on a validated STAT1 inhibitor SAR study.

Compound / ModificationStructural ChangeAqueous Solubility (µM)Fold Increase vs LeadBiological Impact
Compound 1 (Lead) Naphthyl urea0.1N/AHigh potency
Compound 7b N-Methyl-N-1-naphthyl urea11.2112xReduced efficacy (15% max)
Compound 7f 5-Quinolyl urea140.01400xRetained potency (41% max)
Compound 7i 8-Quinolyl urea>50.0>500xOptimal biological activity

Section 2: Formulation & Assay Preparation

Q2: I cannot alter the chemical structure of my quinoline derivative because it is already synthesized. How can I keep it dissolved in my in vitro cell culture media?

A2: If structural modification is not an option, you must manipulate the solvent environment. Quinoline is a weak base (pKa ~4.9), meaning its solubility is highly pH-dependent [2].

  • pH Adjustment: In acidic conditions, the basic nitrogen in the quinoline ring protonates to form a cationic salt, dramatically increasing polarity and aqueous solubility [2]. You must ensure, however, that the lowered pH does not interfere with the viability of your specific cellular assay.

  • Carrier Systems: If adjusting pH is biologically incompatible, utilize complexation agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins feature a hydrophobic interior that encapsulates the non-polar quinoline core, presenting a hydrophilic exterior to the aqueous medium.

Q3: My compound still crashes out upon dilution from a DMSO stock into an aqueous buffer. What is the next step?

A3: This is the classic "solvent-shift" precipitation. When the DMSO concentration drops upon dilution, the compound exceeds its kinetic solubility. You need to create a Solid Dispersion . By co-dissolving the drug with a hydrophilic polymer matrix (like Poloxamer 407), you reduce the drug's crystallinity and improve wettability [5].

Experimental Protocol: Preparation of a Quinoline Solid Dispersion

This protocol acts as a self-validating system: a successful dispersion will yield a clear solution upon aqueous reconstitution, whereas failure will result in visible turbidity.

  • Matrix Selection: Weigh the quinoline derivative and a hydrophilic carrier (e.g., Poloxamer 407) in a 1:5 weight ratio.

  • Co-dissolution: Dissolve both components in a minimal volume of a volatile common solvent (e.g., methanol or ethanol) in a round-bottom flask. Causality: The solvent ensures molecular-level mixing of the drug and polymer, preventing the drug from crystallizing independently.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a solid, uniform film forms on the flask walls.

  • Desiccation: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling: Gently scrape the film and grind it into a fine powder using a mortar and pestle to maximize the surface area for dissolution.

  • Validation (Reconstitution): Dissolve 10 mg of the powder in 10 mL of PBS (pH 7.4). Measure the absorbance at the compound's λmax. A linear absorbance response without light scattering (measured at 600 nm) confirms the absence of colloidal aggregates.

Section 3: Biological Pathways & Workflow Visualizations

To systematically approach solubility issues without wasting precious synthesized material, follow this validated decision tree:

SolubilityWorkflow Start Poorly Soluble Quinoline Compound StructMod Can structure be modified? Start->StructMod YesMod Medicinal Chemistry Strategies StructMod->YesMod Yes NoMod Formulation Strategies StructMod->NoMod No AddN Add Heteroatoms (Piperazine, Morpholine) YesMod->AddN Disrupt Disrupt Planarity (Steric Bulk) YesMod->Disrupt pHAdj pH Adjustment (Protonate weak base) NoMod->pHAdj SolidDisp Solid Dispersions (Poloxamer 407, PVP) NoMod->SolidDisp Cyclo Cyclodextrin Complexation NoMod->Cyclo

Caption: Decision tree for selecting a quinoline solubility enhancement strategy.

Q4: How does improving solubility directly impact the biological readout in my assays?

A4: Solubility dictates bioavailability and cellular penetrance. For example, specific quinoline derivatives are potent inhibitors of the JAK-STAT signaling pathway, which is crucial for cytokine-mediated apoptosis in β-cells [1]. If the compound aggregates in the media, it cannot cross the cell membrane to reach intracellular Janus kinases (JAKs). By increasing solubility (e.g., via the 8-quinolyl urea modification), the monomeric compound effectively enters the cell, binds the target, and halts the signal transduction cascade.

Pathway Cytokine IFN-γ (Cytokine) Receptor IFN Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT1 STAT1 Phosphorylation JAK->STAT1 Nucleus Nuclear Translocation STAT1->Nucleus Apoptosis β-cell Apoptosis Nucleus->Apoptosis Inhibitor Soluble Quinoline Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by soluble quinoline derivatives.

References

  • Small-Molecule Inhibitors of Cytokine-Mediated STAT1 Signal Transduction In β-Cells With Improved Aqueous Solubility. PMC (nih.gov).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed (nih.gov).
  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI.
  • Organometallic Half-Sandwich Complexes of 8-Hydroxyquinoline-Derived Mannich Bases with Enhanced Solubility.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.

Technical Support Center: Troubleshooting Intramolecular Aminolysis for Azetidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing the four-membered azetidine ring via intramolecular aminolysis is notoriously difficult due to the massive1[1]. This strain creates a high activation energy barrier, often leading to stalled conversion rates, intermolecular polymerization, or thermodynamic rearrangement into five-membered pyrrolidines.

This guide provides field-proven diagnostic steps, mechanistic explanations, and self-validating protocols to help researchers and drug development professionals achieve high-yielding 4-exo-tet cyclizations.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: My conversion rate plateaus at 30-40%, and TLC shows significant baseline material. What is the root cause? A1: Baseline material is a classic indicator of intermolecular polymerization. Because azetidine formation is a unimolecular process, it is in direct kinetic competition with 2[2].

  • Causality: At higher concentrations, the collision frequency between two separate molecules exceeds the rate of the intramolecular nucleophilic attack.

  • Solution: Run the reaction under strict high-dilution conditions (<0.05 M) or use a syringe pump for the slow addition of the substrate into a dilute base solution[2].

Q2: I am isolating predominantly the 5-membered pyrrolidine byproduct instead of the azetidine. How do I prevent this? A2: You are observing a thermodynamic sink. According to Baldwin’s rules, the 4-exo-tet cyclization is kinetically favored under specific conditions, but the 5-endo-tet cyclization (or thermal rearrangement via an aziridinium intermediate) leads to the significantly 2[2].

  • Causality: Elevated temperatures provide the system with enough thermal energy to overcome the kinetic barrier, allowing the reaction to equilibrate toward the more thermodynamically stable 5-membered ring[2].

  • Solution: Maintain strict kinetic control. Lower the reaction temperature (e.g., from 50 °C to 0 °C or 20 °C)[2].

Q3: The acyclic precursor is stable, but no cyclization occurs even at high dilution. How can I drive the conversion? A3: The leaving group efficiency or the amine's nucleophilicity is insufficient to overcome the ring strain[1].

  • Causality: Poor leaving groups (like chlorides or unactivated alcohols) slow down the desired intramolecular SN​2 reaction, allowing side reactions to dominate or causing the reaction to stall completely[1].

  • Solution: Upgrade the leaving group to a mesylate (-OMs) or triflate (-OTf). If you are utilizing a 3,4-epoxy amine, standard bases often fail; however, utilizing a Lewis acid catalyst such as La(OTf)3​ can specifically coordinate and activate the epoxide, promoting highly regioselective3[3].

Section 2: Mechanistic Pathway Visualization

Pathway Precursor Acyclic Precursor (e.g., γ-haloamine or epoxy amine) Azetidine Azetidine (4-exo-tet) Desired Product Precursor->Azetidine Kinetic Control (Low Temp, High Dilution) Pyrrolidine Pyrrolidine (5-endo-tet) Thermodynamic Sink Precursor->Pyrrolidine Thermodynamic Control (High Temp) Polymer Oligomers/Polymers Intermolecular Byproduct Precursor->Polymer High Concentration (Bimolecular) Azetidine->Pyrrolidine Thermal Rearrangement

Caption: Competing kinetic and thermodynamic pathways in azetidine synthesis.

Section 3: Quantitative Optimization Data

Reaction ParameterSub-optimal ConditionOptimized ConditionConversion OutcomeMechanistic Rationale
Concentration > 0.2 M< 0.05 MShifts yield from <30% to >85%High dilution mathematically favors the unimolecular 4-exo-tet cyclization over bimolecular polymerization[2].
Temperature 50 °C - 80 °C0 °C to 25 °CMinimizes pyrrolidine byproductPrevents thermodynamic rearrangement; maintains strict kinetic control over the strained ring[2].
Leaving Group Chloride (-Cl)Mesylate (-OMs) / EpoxideIncreases rate by >10xLowers the activation energy barrier for the intramolecular SN​2 displacement[1].
Catalysis Uncatalyzed Epoxide La(OTf)3​ (15 mol%)Complete conversionLewis acid specifically coordinates to the cis-3,4-epoxy amine, lowering the transition state energy[3].

Section 4: Self-Validating Experimental Protocol

Objective: Convert a γ-amino alcohol precursor into an azetidine while suppressing polymerization and pyrrolidine formation[1].

Step 1: Substrate Activation (Mesylation)

  • Action: Dissolve the N-protected γ-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM). Cool to 0 °C under an inert argon atmosphere. Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv)[1].

  • Causality: Converting the poor hydroxyl leaving group into a highly reactive mesylate lowers the activation energy required for the subsequent ring closure.

  • Validation Check: Do not proceed until LC-MS or TLC confirms 100% consumption of the starting alcohol. Incomplete mesylation will drastically reduce final conversion rates.

Step 2: High-Dilution Setup

  • Action: Dilute the reaction mixture with additional anhydrous DCM to achieve a final substrate concentration of <0.05 M[2].

  • Causality: This critical dilution step isolates the molecules spatially, ensuring that intramolecular nucleophilic attack outpaces intermolecular collisions (polymerization)[2].

Step 3: Base-Induced Cyclization

  • Action: Add a strong, non-nucleophilic base such as DBU (1.5 equiv) to the dilute mixture at 0 °C. Gradually allow the reaction to warm to room temperature[1].

  • Causality: DBU efficiently deprotonates the amine to trigger the 4-exo-tet cyclization. Keeping the temperature low prevents the thermodynamic rearrangement into a 5-membered pyrrolidine[2].

  • Validation Check: Monitor the reaction via LC-MS. The mass of the desired azetidine should match the mesylate minus 96 Da (loss of methanesulfonic acid).

Step 4: Quench and Isolation

  • Action: Once conversion plateaus, quench the reaction with a saturated aqueous solution of NaHCO3​ and extract with DCM. Avoid highly acidic aqueous washes[1].

  • Causality: Azetidines are highly susceptible to acid-catalyzed ring-opening due to their ~25.4 kcal/mol ring strain. A mild, basic quench preserves the integrity of the newly formed heterocycle[1].

Protocol Step1 1. Substrate Activation Convert OH to OMs at 0°C Step2 2. In-Process Control Verify full mesylation via LC-MS Step1->Step2 Step3 3. High Dilution Setup Dilute to <0.05 M in CH2Cl2 Step2->Step3 Step4 4. Base Addition Add DBU (1.5 eq) to induce closure Step3->Step4 Step5 5. Quench & Isolate Aqueous NaHCO3 wash Step4->Step5

Caption: Self-validating experimental workflow for intramolecular azetidine cyclization.

References

  • Title: Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines Source: Frontiers in Chemistry URL: [Link]

Sources

Technical Support Center: C-N Coupling Catalyst Selection & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the C-N Coupling Technical Support Center. Designed for researchers, process chemists, and drug development professionals, this guide bridges the gap between theoretical organometallic chemistry and benchtop execution. As a Senior Application Scientist, I have structured this resource to not only provide protocols but to explain the fundamental causality behind catalyst behavior, ligand architecture, and reaction failures.

Part 1: The Causality of Catalyst and Ligand Selection

The success of a Buchwald-Hartwig or Ullmann C-N coupling relies entirely on matching the electronic and steric properties of the catalyst to the specific demands of your substrates[1].

Why do we use bulky, electron-rich phosphine ligands? In palladium-catalyzed aminations, the active catalytic species is a monoligated Pd(0) complex[2]. Electron-rich ligands (like dialkylbiaryl phosphines) increase the electron density at the palladium center, which significantly lowers the activation energy required for the oxidative addition of unreactive electrophiles, such as aryl chlorides or mesylates[1]. Conversely, the extreme steric bulk of these ligands forces the palladium intermediates into geometries that accelerate the final reductive elimination step, expelling the product and regenerating the active catalyst[1],[3].

Why are Precatalysts preferred over in situ generation? Historically, chemists generated Pd(0) in situ by mixing Pd(OAc)₂ with a ligand. However, reducing Pd(II) to Pd(0) requires the sacrificial oxidation of the amine substrate, which is highly unreliable and often leads to side reactions[4]. Modern approaches utilize well-defined Pd(II) precatalysts (e.g., Generation 3/4 palladacycles). These undergo a rapid, clean activation via deprotonation and reductive elimination of an inert byproduct, ensuring a 1:1 ratio of Pd to ligand and preventing the formation of off-cycle, inactive species[5],[2].

Quantitative Catalyst & Ligand Selection Matrix

The following table summarizes optimal catalyst systems based on substrate classes, providing expected yield ranges and the mechanistic rationale for their selection.

Catalyst/Ligand SystemMetalOptimal Substrate ScopeTypical Yield RangeKey Mechanistic Advantage
Pd G3 / XPhos PdAryl chlorides, primary amines85–98%Bulky biaryl structure accelerates reductive elimination[6].
Pd G3 / RuPhos PdSecondary amines, bulky anilines80–95%Highly electron-rich; prevents competitive β-hydride elimination[5].
Pd G4 / BrettPhos PdWeakly binding amines, amides75–90%Extreme steric bulk prevents off-cycle bis-amine Pd complexes[4].
CuI / 1,10-Phenanthroline CuAryl iodides/bromides (Ullmann)60–85%Cost-effective; highly tolerant of polar functional groups[7].
Pd(OAc)₂ / BINAP PdIntramolecular cyclizations70–90%Bidentate coordination enforces geometry; high enantiopurity[4].

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns black within 30 minutes and stalls at <10% conversion. What is happening? A: You are observing the formation of "Palladium Black." This fine black precipitate is metallic palladium that has crashed out of the catalytic cycle, indicating catastrophic catalyst deactivation[5],[6]. Causality: This occurs when the rate of oxidative addition is much slower than the rate of catalyst degradation. It is typically caused by oxygen/moisture ingress or using a ligand that is not sterically demanding enough to stabilize the active Pd(0) state[5]. Solution: Switch to a well-defined Pd precatalyst (e.g., Palladacycles) instead of Pd(OAc)₂[2]. Ensure rigorous solvent degassing (freeze-pump-thaw) and conduct the setup in a glovebox or under strict Schlenk conditions[5].

Q2: I am observing significant hydrodehalogenation (reduction) of my aryl halide instead of the desired C-N coupled product. How do I suppress this? A: Hydrodehalogenation is a competitive side reaction where the Pd-aryl intermediate undergoes hydride transfer instead of reacting with your amine[8]. Causality: This pathway is exacerbated by high temperatures, protic impurities (water), or the use of alkoxide bases (like NaOtBu) which can act as hydride donors[8],[5]. Solution: Lower the reaction temperature[8]. Switch from an alkoxide base to a milder, non-nucleophilic base like Cs₂CO₃ or K₃PO₄[7],[8].

Q3: I am trying to couple a 2-bromopyridine, but the reaction barely proceeds. Why? A: 2-halopyridines are notorious for causing "catalyst poisoning"[5],[6]. Causality: The basic nitrogen atom on the pyridine ring strongly coordinates to the electrophilic Pd(II) center, displacing the phosphine ligand and forming an off-cycle, thermodynamically stable (but catalytically dead) complex[6]. Solution: You must employ highly sterically hindered ligands (e.g., BrettPhos or tBuBrettPhos). The extreme bulk of these ligands physically blocks the pyridine nitrogen from coordinating to the palladium metal center[4],[6].

Q4: How do I choose the right base, and what if my substrate is base-sensitive? A: The base must be strong enough to deprotonate the Pd-amine intermediate but mild enough to avoid degrading the substrate[7],[6]. Causality: Strong bases (NaOtBu, LHMDS) drive the catalytic cycle rapidly but will cleave esters or epimerize sensitive stereocenters. Solution: For base-sensitive substrates, use K₃PO₄ or Cs₂CO₃[7],[6]. If solubility is an issue with these heterogeneous bases, recent advancements demonstrate that soluble organic bases (e.g., DBU, MTBD) can be successfully used when paired with electron-deficient Pd catalysts[9].

Part 3: Visualizations & Logical Workflows

To master C-N coupling, you must visualize both the microscopic catalytic cycle and the macroscopic troubleshooting logic.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-X Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination Pd(II) Ar-(NH2R) OxAdd->AmineCoord Amine Deprot Deprotonation Pd(II) Ar-(NHR) AmineCoord->Deprot Base RedElim Reductive Elimination Product Release Deprot->RedElim HX RedElim->Pd0 C-N Product

Mechanistic cycle of Pd-catalyzed C-N coupling highlighting key intermediate states.

TroubleshootingTree Start Issue: Low C-N Coupling Yield CheckPd Visual Check: Is Palladium Black forming? Start->CheckPd PdBlackYes Catalyst Deactivation: Improve degassing, use Precatalyst CheckPd->PdBlackYes Yes (Black Precipitate) PdBlackNo Check LC-MS Conversion CheckPd->PdBlackNo No (Solution remains clear/colored) SMRemain Unreacted Starting Material: Increase Temp or use bulkier Ligand PdBlackNo->SMRemain Low Conversion Dehal Dehalogenation Side Product: Lower Temp, switch to milder Base PdBlackNo->Dehal High Conversion to Byproducts

Diagnostic decision tree for troubleshooting low yields in C-N cross-coupling reactions.

Part 4: Self-Validating Experimental Protocols

A robust protocol must contain internal checks to validate success or diagnose failure before the final isolation step.

Protocol A: High-Throughput Catalyst/Ligand Screening (Microscale)

Purpose: To empirically determine the optimal ligand/base combination before committing valuable material to a preparative scale[5]. Self-Validation Mechanism: The inclusion of an internal standard (biphenyl) allows LC-MS to quantitatively verify conversion rates, isolating the variable of catalyst efficacy from downstream isolation losses.

  • Preparation of Stock Solutions: Inside an inert-atmosphere glovebox, prepare 0.1 M stock solutions of the aryl halide, the amine, and an internal standard (biphenyl) in anhydrous, thoroughly degassed 1,4-dioxane[5].

  • Precatalyst Dispensing: Dispense 2 mol% of various Pd precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3, BrettPhos Pd G3) into separate wells of a 96-well plate[5].

  • Reaction Assembly: Add 1.0 equivalent of the aryl halide/internal standard solution, 1.2 equivalents of the amine solution, and 1.5 equivalents of base (e.g., NaOtBu or Cs₂CO₃) to each well.

  • Incubation: Seal the plate securely, remove it from the glovebox, and heat to 80 °C with vigorous orbital shaking for 12 hours[5].

  • Quench & Validation: Cool the plate to room temperature. Quench each well with 500 µL of acetonitrile. Filter through a micro-Celite plate and analyze the filtrate via LC-MS. Compare the product peak area against the biphenyl internal standard to identify the highest-yielding catalyst system[8],[6].

Protocol B: Optimized Buchwald-Hartwig Amination (Preparative Scale)

Purpose: Reliable synthesis of the target C-N coupled product using the optimal conditions identified in Protocol A. Self-Validation Mechanism: Continuous TLC/LC-MS monitoring prevents premature workup, ensuring complete consumption of the limiting reagent.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Amine (1.2 mmol), and the selected Base (e.g., Cs₂CO₃, 2.0 mmol)[7].

  • Catalyst Addition: Add the optimal Precatalyst identified from screening (e.g., XPhos Pd G3, 1–2 mol%).

  • Atmosphere Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere[5].

  • Solvent Injection: Inject anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL) via syringe[8].

  • Heating & Monitoring: Heat the reaction mixture to 90 °C in an oil bath. Monitor the reaction progress by taking 10 µL aliquots every 2 hours, diluting in methanol, and analyzing via LC-MS[8],[6]. Do not stop the reaction until the aryl halide is completely consumed.

  • Workup & Purification: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove insoluble base and palladium residues[6]. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

References

Sources

Refining work-up procedures to maximize isolated yield of quinoline derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to maximize the isolated yield and purity of quinoline derivatives. Because quinoline syntheses (such as the Skraup, Friedländer, and Doebner-Miller reactions) often generate complex mixtures of unreacted starting materials, inorganic salts, and polymeric tars, mastering the work-up procedure is just as critical as the reaction itself.

Troubleshooting Guide: The Skraup Synthesis Work-Up

Q: Why is my isolated yield so low, and how do I separate my quinoline from the black tarry byproduct? A: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the rapid polymerization of glycerol and acrolein intermediates under highly acidic conditions (1[1]). Direct solvent extraction of the crude mixture is highly discouraged, as the tar encapsulates the product and creates intractable emulsions.

To resolve this, you must utilize steam distillation . After neutralizing the highly acidic mixture with sodium hydroxide, steam distillation co-distills the volatile quinoline with water. The causality here is phase separation based on volatility: the non-volatile polymeric tar and massive amounts of inorganic salts remain trapped in the boiling flask, allowing you to isolate a clean, milky aqueous distillate containing your product (2[2]).

Q: The neutralization step causes a massive exotherm and precipitation. How should this be handled to prevent yield loss? A: The Skraup reaction uses concentrated sulfuric acid. Neutralizing this with NaOH generates significant heat and vast amounts of sodium sulfate byproduct, which can exceed the weight of the quinoline by a factor of 3 to 6 (3[3]). To prevent localized boiling—which causes the volatile quinoline product to flash off and escape the flask—the crude mixture must first be diluted with ice-water. Only then should you perform a slow, controlled addition of concentrated NaOH until the pH is strongly alkaline (>10) (4[4]).

SkraupWorkup Start Crude Skraup Reaction Mixture (Highly Acidic + Tar) CoolDilute Cool & Dilute with H2O (Prevent Exotherm) Start->CoolDilute Neutralize Neutralize with NaOH (aq) (pH > 10) CoolDilute->Neutralize SteamDistill Steam Distillation (Separates Quinoline from Tar/Salts) Neutralize->SteamDistill Extract Extract Distillate (e.g., Diethyl Ether/DCM) SteamDistill->Extract Dry Dry Organic Phase (MgSO4 or Na2SO4) Extract->Dry Evaporate Evaporate Solvent & Vacuum Distill Dry->Evaporate Pure Pure Quinoline Derivative Evaporate->Pure

Experimental workflow for the Skraup synthesis work-up and purification.

Troubleshooting Guide: The Friedländer Annulation Work-Up

Q: I am using a solid/nanocatalyst for a solvent-free Friedländer synthesis. What is the most efficient work-up to maximize yield? A: Modern Friedländer syntheses often employ reusable solid catalysts (e.g., UO₂²⁺ complexes, PEG-SO₃H, or magnetic nanoparticles) under solvent-free conditions to avoid the harsh conditions of classical methods (5[5]; 6[6]). The causality of yield loss in these systems is usually product entrapment within the porous catalyst matrix or coordination of the basic quinoline nitrogen to the metal center.

The optimal work-up involves quenching the reaction with a hot organic solvent (such as ethanol or dichloromethane) to fully dissociate and dissolve the quinoline derivative. This is followed by hot filtration or magnetic decantation to recover the catalyst. The solvent is then evaporated, and the crude product is purified via direct recrystallization (6[6]).

FAQ: Advanced Purification & Yield Optimization

Q: My purified quinoline derivative is a viscous oil and refuses to crystallize. How can I isolate it as a solid? A: Quinolines possess a basic sp² hybridized nitrogen that readily accepts protons. If standard solvent screening fails, you can exploit this amphoteric nature by forming a crystalline salt. Treating the oily free-base with acids like HCl or picric acid in a solvent like isopropanol increases the lattice energy, forcing the compound to precipitate as a highly crystalline hydrochloride or picrate salt (7[7]). Once filtered and washed, the pure free base can be regenerated by neutralizing the salt with an aqueous base and extracting with an organic solvent (2[2]).

Q: During liquid-liquid extraction, I consistently get stubborn emulsions. How do I break them? A: Emulsions in quinoline work-ups are typically caused by residual polymeric tars or unneutralized amphoteric intermediates acting as surfactants. To break the emulsion:

  • Ensure the aqueous phase is strongly basic (pH > 10) so the quinoline is entirely in its uncharged, lipophilic free-base form.

  • Saturate the aqueous layer with NaCl (brine) to increase its ionic strength, thereby decreasing the solubility of the organic product in the aqueous phase (salting out).

  • Filter the biphasic mixture through a pad of Celite to remove suspended tar particulates that stabilize the emulsion interface.

OilyQuinoline Start Oily Quinoline Derivative Cryst Attempt Crystallization (Solvent Screening) Start->Cryst Salt Salt Formation (e.g., HCl, Picric Acid) Cryst->Salt Failure Solid1 Solid Product Cryst->Solid1 Success Chromo Column Chromatography Salt->Chromo Remains Oil FreeBase Regenerate Free Base (NaOH/Extraction) Salt->FreeBase Crystallizes Pure Pure Solid or High-Purity Oil Chromo->Pure FreeBase->Pure

Decision-making workflow for the purification of oily quinoline derivatives.

Quantitative Data: Impact of Work-Up & Catalysis on Yield

The table below summarizes how the choice of reaction conditions and subsequent work-up strategies directly impacts the isolated yield of quinoline derivatives.

Synthesis MethodCatalyst / ReagentsWork-Up StrategyTypical Isolated Yield
Skraup Synthesis H₂SO₄, Glycerol, FeSO₄Neutralization → Steam Distillation → Extraction84 - 91% (4[4])
Skraup (Nitro-substituted) H₂SO₄, GlycerolDirect extraction (Prone to tar entrapment)~17% (4[4])
Friedländer Annulation UO₂(CH₃COO)₂·2H₂OHot Solvent Extraction → Catalyst Filtration89% (6[6])
Friedländer Annulation PEG-SO₃H (Aqueous)Solvent Extraction → Recrystallization>85% (5[5])
Doebner-Miller Silica Gel (Solvent-free)Direct Column Chromatography81% ()

Standard Operating Procedures (SOPs)

SOP 1: Skraup Synthesis Steam Distillation Work-Up

This protocol is a self-validating system; visual cues confirm the completion of each critical phase.

  • Cooling & Dilution: Allow the highly exothermic reaction mixture to cool to room temperature. Carefully pour the viscous mixture into a beaker containing crushed ice and water to prevent localized boiling and product flash-off (4[4]).

  • Neutralization: Slowly add a concentrated solution of sodium hydroxide (40% w/v) under vigorous stirring. Monitor the pH continuously until the solution is strongly alkaline (pH > 10). Self-validation: The mixture will change from a dark, acidic solution to a suspension containing precipitated sodium sulfate. (1[1]).

  • Steam Distillation: Transfer the neutralized mixture to a steam distillation apparatus. Pass steam through the mixture to co-distill the quinoline product. Self-validation: Collect the milky distillate until the condensate runs completely clear, indicating all product has been transferred (2[2]).

  • Extraction & Drying: Separate the oily quinoline layer from the collection flask. Extract the remaining aqueous distillate with diethyl ether or dichloromethane (3 x 50 mL). Combine the organic layers and dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude quinoline, ready for final vacuum distillation.

SOP 2: Purification of Oily Quinolines via Salt Formation
  • Dissolution: Dissolve the crude, oily quinoline derivative in a minimal amount of dry isopropanol or diethyl ether (7[7]).

  • Precipitation: Dropwise, add a saturated solution of picric acid or anhydrous HCl in ether. Self-validation: Stir until precipitation of the quinoline salt is complete and the supernatant becomes clear.

  • Filtration: Vacuum filter the crystalline salt and wash with cold solvent to remove non-basic, unreacted impurities.

  • Regeneration: Suspend the pure salt in water, basify with 10% NaOH (aq) to deprotonate the nitrogen, and extract with dichloromethane. Dry and evaporate the organic layer to recover the highly purified free base (2[2]).

References

  • Google Patents. "US5700942A - Process for preparing quinoline bases."
  • Der Pharma Chemica. "An efficient synthesis of quinolines via Friedländer reaction: New reusable catalyst (UO₂(CH₃COO)₂·2H₂O)." [Link]

  • PMC. "Advances in polymer based Friedlander quinoline synthesis."[Link]

  • ResearchSpace. "Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst." [Link]

Sources

Validation & Comparative

7-(Azetidin-3-yl)quinoline vs 7-(piperazin-1-yl)quinoline antibacterial activity.

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to C7-Substituted Quinolones: 7-(Azetidin-3-yl) vs. 7-(Piperazin-1-yl) Antibacterial Activity

As a Senior Application Scientist in antimicrobial drug development, I frequently encounter the challenge of overcoming bacterial resistance while maintaining broad-spectrum efficacy. In the rational design of fluoroquinolones, the quinolone core provides the essential mechanism of action—trapping DNA gyrase and topoisomerase IV cleavage complexes—but it is the C7 position that acts as the primary dial for tuning the antibacterial spectrum, pharmacokinetic profile, and resistance evasion[1].

This guide provides an objective, data-driven comparison between the classic 7-(piperazin-1-yl) substituent (found in blockbuster drugs like ciprofloxacin) and the more rigid 7-(azetidin-3-yl) substituent, detailing the mechanistic causality behind their divergent antibacterial profiles.

Mechanistic Causality: Structure-Activity Relationship (SAR) at C7

The C7 position of the quinolone scaffold is solvent-exposed when the drug binds to the bacterial DNA-enzyme complex. Because it does not directly participate in the critical chelation of the enzyme's magnesium ion (which is handled by the C3-carboxyl and C4-keto groups), the C7 site is highly tolerant of bulky substituents. However, the nature of this substituent dictates how the molecule interacts with bacterial cell walls and efflux pumps[2].

The 7-(Piperazin-1-yl) Paradigm

The piperazine ring is a flexible, six-membered heterocycle with a secondary amine.

  • Target Affinity: It exhibits exceptional affinity for DNA Gyrase , the primary target in Gram-negative bacteria (e.g., E. coli, P. aeruginosa). The basic nitrogen is protonated at physiological pH, which facilitates rapid penetration through the porin channels of the Gram-negative outer membrane.

  • Vulnerability: The flexibility of the piperazine ring makes it a prime substrate for bacterial efflux pumps, particularly the NorA pump in Staphylococcus aureus and the Mrp4 transporter, leading to rapid resistance in Gram-positive pathogens[2].

The 7-(Azetidin-3-yl) Innovation

Replacing piperazine with an azetidine ring (a strained, four-membered heterocycle) fundamentally alters the spatial orientation of the molecule[3].

  • Target Affinity: The compact rigidity of the azetidine ring restricts the conformational space of the terminal amine. This specific geometry optimally aligns with the binding pocket of Topoisomerase IV , the primary target in Gram-positive bacteria, dramatically enhancing potency against S. pneumoniae and MRSA[1].

  • Efflux Evasion: Because the azetidine ring lacks the spatial bulk and flexibility of piperazine, it is poorly recognized by Gram-positive efflux pumps (like NorA). This allows the intracellular concentration of the drug to remain above the Minimum Inhibitory Concentration (MIC) even in resistant strains[4].

G FQ Fluoroquinolone Core C7_Pip 7-(piperazin-1-yl) (e.g., Ciprofloxacin) FQ->C7_Pip C7 Modification C7_Aze 7-(azetidin-3-yl) (e.g., E-4534) FQ->C7_Aze C7 Modification Gyrase DNA Gyrase (Gram- Target) C7_Pip->Gyrase High Affinity Efflux Efflux Pumps (e.g., NorA) C7_Pip->Efflux Pump Substrate TopoIV Topoisomerase IV (Gram+ Target) C7_Aze->TopoIV Enhanced Affinity C7_Aze->Efflux Evades Efflux

Diagram 1: Mechanistic pathway of C7-substituted quinolones and their target affinities.

Quantitative Data Comparison

The structural differences translate directly into measurable shifts in antibacterial efficacy. The table below synthesizes typical MIC values comparing standard 7-piperazinyl quinolones (like ciprofloxacin) against advanced 7-azetidinyl derivatives (such as E-4534 and related analogs)[3],[4].

Bacterial StrainGram Type7-(piperazin-1-yl) MIC (µg/mL)7-(azetidin-3-yl) MIC (µg/mL)Clinical Significance
Escherichia coliNegative0.015 0.03 - 0.06Piperazinyl maintains slight superiority due to optimized porin entry.
Pseudomonas aeruginosaNegative0.25 0.5 - 1.0Piperazinyl remains the gold standard for Pseudomonas infections.
Staphylococcus aureus (MSSA)Positive0.50.03 Azetidinyl shows an order of magnitude higher potency.
Staphylococcus aureus (MRSA)Positive>4.0 (Resistant)0.12 - 0.5 Azetidinyl effectively bypasses NorA efflux pump resistance.
Streptococcus pneumoniaePositive1.0 - 2.00.06 Azetidinyl provides robust coverage for respiratory tract infections.

Data Summary: While the piperazine substitution is highly optimized for Gram-negative pathogens, the azetidine substitution sacrifices a fraction of Gram-negative potency to achieve massive gains against resistant Gram-positive organisms[1],[3].

Experimental Workflows: Self-Validating Protocols

To objectively validate the claims above, researchers must utilize a dual-assay system: a standard Broth Microdilution to establish baseline MIC, followed by an Efflux Pump Inhibitor Assay to prove that the azetidinyl derivative's efficacy is due to efflux evasion.

Protocol A: CLSI Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Isolate colonies of S. aureus (ATCC 29213) and MRSA. Suspend in sterile saline to a 0.5 McFarland standard (~ 1.5×108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation: Dissolve the 7-piperazinyl and 7-azetidinyl test compounds in 0.1N NaOH or DMSO (depending on salt form), then dilute in CAMHB to achieve a starting concentration of 64 µg/mL.

  • Microdilution: In a 96-well plate, perform two-fold serial dilutions of the compounds across the rows (64 µg/mL down to 0.015 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well (final volume 100 µL). Incubate at 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration well with no visible bacterial turbidity.

Protocol B: Efflux Pump Susceptibility Assay (Reserpine Shift)

To prove that the 7-(piperazin-1-yl) compound is failing against MRSA due to efflux, and that the 7-(azetidin-3-yl) compound evades this mechanism, we use Reserpine, a known NorA efflux pump inhibitor[2].

  • Setup: Prepare two identical 96-well plates as described in Protocol A using an efflux-expressing MRSA strain.

  • Inhibitor Addition: To Plate 2, add Reserpine to the CAMHB at a constant sub-inhibitory concentration of 20 µg/mL.

  • Incubation & Analysis: Incubate both plates at 37°C for 16-20 hours.

  • Causality Check:

    • If the MIC of the 7-piperazinyl compound drops by 4-fold in the presence of Reserpine, it confirms the compound is an efflux substrate.

    • If the MIC of the 7-azetidinyl compound remains unchanged (and low), it confirms the compound successfully evades the efflux pump autonomously.

G Prep Compound Prep (Serial Dilution) Dilution Broth Microdilution (+/- Reserpine) Prep->Dilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Incubate Incubation (16-20h, 37°C) Dilution->Incubate Read MIC Readout (Turbidity Check) Incubate->Read Analyze Calculate MIC Shift (Efflux Validation) Read->Analyze

Diagram 2: Experimental workflow for MIC determination and Efflux Pump Validation.

Conclusion for Drug Development Professionals

The transition from a 7-(piperazin-1-yl) to a 7-(azetidin-3-yl) substituent represents a calculated trade-off in fluoroquinolone design. While piperazine derivatives remain unmatched for severe Gram-negative infections, the structural rigidity and altered basicity of the azetidine ring provide a critical solution for Gram-positive respiratory and skin infections, specifically by enhancing Topoisomerase IV affinity and bypassing NorA-mediated efflux. When designing next-generation antimicrobials, the C7 azetidine motif should be strongly considered for indications where MRSA or multidrug-resistant Streptococcus pneumoniae are the primary targets.

Sources

Comparative analysis of azetidinyl versus pyrrolidinyl substituents on quinolones.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of fluoroquinolone antibiotics has been largely driven by strategic modifications at the C-7 position of the quinolone core. While early generations relied heavily on a piperazinyl group (e.g., ciprofloxacin) to achieve potent Gram-negative coverage, the emergence of resistant Gram-positive pathogens necessitated structural innovation. This guide provides an in-depth comparative analysis of two advanced C-7 substituents: the 5-membered pyrrolidinyl ring and the 4-membered azetidinyl ring. By examining their structure-activity relationships (SAR), pKa profiles, and target affinities, we elucidate why azetidinyl substituents are increasingly favored for overcoming localized acidic infection environments and avoiding off-target human toxicity.

Mechanistic Rationale: The Causality of Ring Size and Basicity

The C-7 position of the quinolone scaffold directly dictates the molecule's lipophilicity, cellular permeability, and binding affinity to the bacterial enzyme targets: DNA gyrase (primary target in Gram-negative bacteria) and Topoisomerase IV (primary target in Gram-positive bacteria).

The Pyrrolidinyl Shift (5-Membered Ring)

Substituting the traditional 6-membered piperazine with a 5-membered pyrrolidinyl group (e.g., as seen in clinafloxacin) drastically increases the lipophilicity of the molecule[1].

  • Causality: This enhanced lipophilicity facilitates superior penetration through the thick peptidoglycan layer of Gram-positive bacteria (like S. aureus and S. pneumoniae). Furthermore, the pyrrolidinyl group exhibits a higher binding affinity to the Topoisomerase IV complex[1].

  • The Trade-off: The specific steric bulk and electronic profile of the pyrrolidinyl ring can inadvertently increase cross-reactivity with human topoisomerase IIα, leading to off-target cytotoxicity and phototoxicity, which has limited the clinical success of several pyrrolidinyl-derivatives[2].

The Azetidinyl Advantage (4-Membered Ring)

The introduction of a 4-membered azetidinyl ring (e.g., 2-aminomethyl-1-azetidinyl or 3-hydroxy-1-azetidinyl) represents a structural masterstroke in modern medicinal chemistry[3][4].

  • Causality: The smaller ring size reduces steric hindrance, allowing the molecule to fit more precisely into mutated bacterial topoisomerase pockets without triggering human Topo IIα cross-reactivity[2].

  • The pKa Phenomenon: The most critical advantage of the azetidinyl group is its influence on the molecule's acid-base profile. Traditional quinolones are zwitterionic at neutral pH but become fully protonated (cationic) in acidic environments (pH 5.5), severely restricting their ability to cross bacterial membranes. Azetidinyl substituents (such as in delafloxacin) lower the overall pKa of the molecule. In acidic environments—such as phagolysosomes, skin lesions, and abscesses—these molecules remain in an uncharged or anionic state, maintaining high permeability and bactericidal activity[1].

SAR_Logic C7 C-7 Substitution Quinolone Core Pyr Pyrrolidinyl (5-membered) Increased Lipophilicity C7->Pyr Aze Azetidinyl (4-membered) Lower pKa / Less Steric Bulk C7->Aze GramPos Enhanced Gram(+) Topo IV Affinity Pyr->GramPos Tox Human Topo IIα Cross-Reactivity Risk Pyr->Tox Steric profile Aze->GramPos Acid High Permeability in Acidic pH (e.g., Abscesses) Aze->Acid Anionic/Uncharged state

Logical flow of structure-activity relationships for C-7 quinolone substituents.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of these substituents, establishing a clear comparison against the baseline piperazinyl group.

FeaturePiperazinyl (Baseline)PyrrolidinylAzetidinyl
Ring Structure 6-membered5-membered4-membered
Key Clinical Examples Ciprofloxacin, LevofloxacinClinafloxacin, TosufloxacinDelafloxacin, E-4534
Gram-Negative Potency Very HighHighHigh
Gram-Positive Potency ModerateVery HighVery High
Activity in Acidic pH (5.5) Significantly DecreasedModerately DecreasedMaintained / Enhanced
Human Topo IIα Toxicity Low RiskHigh RiskLow Risk

Note: Studies demonstrate that the 2-aminomethyl-1-azetidinyl derivative is more potent than the corresponding 1-piperazinyl derivative and comparable to the 3-amino-1-pyrrolidinyl derivative against resistant strains[3][4].

Experimental Workflows: Evaluating pH-Dependent MIC

To objectively compare the performance of azetidinyl versus pyrrolidinyl quinolones, researchers must employ a pH-adjusted Minimum Inhibitory Concentration (MIC) assay. This protocol is designed as a self-validating system : by running standard and acidic media in parallel with specific Quality Control (QC) strains, the assay internally verifies that changes in MIC are driven by the compound's pKa rather than media failure.

Step-by-Step Methodology
  • Compound Solubilization:

    • Dissolve the azetidinyl and pyrrolidinyl test compounds in DMSO or sterile water (depending on salt form) to a stock concentration of 1,280 µg/mL.

  • Media Adjustment (The Critical Variable):

    • Prepare standard Mueller-Hinton Broth (MHB) at physiological pH (7.4).

    • Prepare a second batch of MHB adjusted to pH 5.5 using 1M HCl. Causality: This simulates the acidic environment of an intracellular phagolysosome or a purulent abscess.

  • Inoculum Standardization:

    • Prepare bacterial suspensions (e.g., MRSA, E. coli) to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Quality Control (Self-Validation):

    • Include S. aureus ATCC 29213 as a QC strain. Validation logic: Ciprofloxacin must show a 4-fold increase in MIC at pH 5.5 compared to pH 7.4. If this shift does not occur, the acidic media buffering has failed, and the plate must be rejected. Delafloxacin (azetidinyl) should show stable or decreased MIC at pH 5.5.

  • Broth Microdilution & Incubation:

    • Perform 2-fold serial dilutions of the compounds in 96-well plates.

    • Inoculate and incubate at 35°C for 16–20 hours.

  • Data Acquisition:

    • Determine the MIC as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Workflow Start 1. Compound Preparation Solubilize Azetidinyl/Pyrrolidinyl Analogues Media 2. Media Adjustment Prepare MHB at pH 7.4 and pH 5.5 Start->Media Inoculum 3. Inoculum Standardization Adjust to 5 x 10^5 CFU/mL Media->Inoculum QC 4. Quality Control Run ATCC 29213 to Validate System Inoculum->QC Incubate 5. Incubation & Reading 16-20h at 35°C, Read MIC QC->Incubate

Step-by-step in vitro workflow for evaluating pH-dependent MIC of quinolones.

Conclusion & Future Perspectives

While pyrrolidinyl substitutions successfully expanded the quinolone spectrum to include formidable Gram-positive pathogens, their clinical utility is frequently bottlenecked by off-target toxicity profiles. The transition to azetidinyl substituents represents a highly refined approach to drug design. By leveraging a smaller ring size and an optimized pKa profile, azetidinyl quinolones maintain dual-targeting efficacy (Gyrase and Topo IV) while unlocking the ability to eradicate bacteria in hostile, acidic microenvironments. For drug development professionals, prioritizing azetidinyl scaffolds offers a validated pathway to overcoming both bacterial resistance and the pharmacokinetic limitations of legacy fluoroquinolones.

References

  • 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic acids as potent antibacterial agents. PubMed (NIH). 3

  • Quinolone antibiotics. MedChemComm (RSC Publishing). Link

  • Quinolone antibiotics. PMC (NIH). 1

  • 7-(2-Aminomethyl-1-azetidinyl)-4-oxoquinoline-3-carboxylic Acids as Potent Antibacterial Agents. J-STAGE. 4

  • (PDF) Quinolone Antibiotics. ResearchGate. 2

Sources

The Azetidinyl Advantage: A Comparative Guide to the Structure-Activity Relationship of C-7 Substituted Quinolones

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone of potent therapeutic agents. The remarkable versatility of this chemical class is largely attributable to the profound influence of substituents at the C-7 position on antibacterial spectrum, potency, and pharmacokinetic properties. While traditional C-7 modifications have centered on piperazinyl and pyrrolidinyl moieties, a compelling body of evidence now highlights the significant advantages offered by 2,3-disubstituted azetidinyl rings. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these next-generation quinolones, offering field-proven insights for researchers and drug development professionals.

The Central Role of the C-7 Substituent in Quinolone Activity

The C-7 position of the quinolone core is a critical determinant of the drug's interaction with its bacterial targets: DNA gyrase and topoisomerase IV.[1][2] These essential enzymes are responsible for managing DNA topology during replication, and their inhibition by quinolones leads to rapid bacterial cell death.[3] The substituent at C-7 modulates the drug's affinity for these enzymes, its ability to penetrate the bacterial cell wall, and its potential for being removed by efflux pumps.[4] Consequently, the design of novel C-7 substituents is a key strategy for enhancing antibacterial potency and overcoming resistance.

Unveiling the SAR of 7-(2,3-Disubstituted-1-Azetidinyl) Quinolones

Extensive research has elucidated the intricate SAR of 7-(2,3-disubstituted-1-azetidinyl)quinolones, revealing several key principles for optimizing their antibacterial activity.

The Quinolone Core: Essential Modifications

While the C-7 substituent is a primary focus, modifications to the quinolone nucleus itself are crucial for overall efficacy. A cyclopropyl or a substituted phenyl group at the N-1 position has been shown to confer the best overall antibacterial, pharmacokinetic, and physicochemical properties to the azetidinylquinolones studied.[5][6]

The Azetidine Ring: A Hub of Potency

The substitutions on the four-membered azetidine ring are where the most significant gains in potency and spectrum are realized.

  • Stereochemistry is Paramount: The absolute stereochemistry of the substituents on the azetidine ring is critical for potent antibacterial activity. The (2S,3R) configuration of the 3-amino-2-methylazetidine moiety has been identified as conferring the best antibacterial activity.[7][8] This highlights the importance of a specific three-dimensional arrangement for optimal interaction with the target enzymes.

  • The trans Configuration: A trans orientation of the substituents at the C-2 and C-3 positions of the azetidine ring is highly favorable. Specifically, a trans-3-amino-2-methyl-1-azetidinyl group at C-7 has been shown to provide the best overall antibacterial, pharmacokinetic, and physicochemical properties.[5][6]

The following diagram illustrates the key structural features for potent antibacterial activity in 7-(2,3-disubstituted-1-azetidinyl)quinolones.

SAR_Highlights cluster_quinolone Quinolone Core cluster_azetidine Azetidine Ring cluster_optimal_substituents Optimal Substituents N1 N-1 Position C7 C-7 Position C2_C3 C-2 & C-3 Positions C7->C2_C3 Attachment N1_sub Cyclopropyl or Substituted Phenyl N1_sub->N1 Enhances Potency & Pharmacokinetics C2_C3_sub trans-3-Amino-2-methyl (2S,3R) configuration C2_C3_sub->C2_C3 Critical for High Antibacterial Activity

Caption: Key SAR features of 7-(2,3-disubstituted-1-azetidinyl)quinolones.

Comparative Performance: Azetidinyl vs. Other C-7 Moieties

Quinolones bearing the 7-(2,3-disubstituted-1-azetidinyl) moiety have demonstrated significant advantages over those with more traditional C-7 substituents, such as piperazine and pyrrolidine.[9] These advantages are particularly pronounced against Gram-positive organisms, an area where earlier quinolones have shown limitations.[9] The unique stereochemical and electronic properties of the disubstituted azetidine ring appear to facilitate a more favorable interaction with the topoisomerase IV enzyme, the primary target in many Gram-positive bacteria.

Experimental Protocols for SAR Studies

To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key assays in the evaluation of novel quinolone antibiotics.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antibiotic's potency. The broth microdilution method is a standard and widely accepted technique.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Reagents and Media:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

    • Prepare a stock solution of the test quinolone in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Create a two-fold serial dilution of the quinolone stock solution across the plate, starting from the first well of each row. This will create a concentration gradient.

    • Leave the last well of each row with only CAMHB to serve as a positive control (bacterial growth without antibiotic).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except for a negative control well containing only broth) with 50 µL of the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

The following diagram outlines the workflow for MIC determination.

MIC_Workflow start Start prep_plates Prepare Serial Dilutions of Quinolone in 96-Well Plates start->prep_plates prep_inoculum Prepare Standardized Bacterial Inoculum prep_plates->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assays

Directly assessing the inhibition of the target enzymes provides crucial mechanistic insight. The following protocols describe assays for DNA gyrase supercoiling and topoisomerase IV decatenation.

Protocol: DNA Gyrase Supercoiling Inhibition Assay [2]

  • Reaction Mixture Preparation (on ice):

    • Prepare a reaction buffer containing: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

    • To the buffer, add relaxed pBR322 plasmid DNA to a final concentration of 25 µg/mL.

    • Add varying concentrations of the test quinolone (or DMSO as a control).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding purified E. coli DNA gyrase.

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA products by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the control.

Protocol: Topoisomerase IV Decatenation Inhibition Assay [5][10]

  • Reaction Mixture Preparation (on ice):

    • Prepare a reaction buffer containing: 40 mM Tris-HCl (pH 7.5), 100 mM potassium glutamate, 6 mM MgCl₂, 2 mM DTT, and 1 mM ATP.

    • Add catenated kinetoplast DNA (kDNA) to a final concentration of 10 µg/mL.

    • Add varying concentrations of the test quinolone (or DMSO as a control).

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding purified E. coli topoisomerase IV.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing EDTA and SDS.

    • Analyze the DNA products by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. Inhibition of decatenation is observed as the persistence of the high-molecular-weight kDNA network at the top of the gel, while the control lane will show decatenated, circular DNA monomers.

The general workflow for these enzyme inhibition assays is depicted below.

Enzyme_Inhibition_Workflow start Start prep_reaction Prepare Reaction Mixture (Buffer, DNA Substrate, ATP) start->prep_reaction add_inhibitor Add Test Quinolone (or DMSO control) prep_reaction->add_inhibitor add_enzyme Add Purified Enzyme (DNA Gyrase or Topo IV) add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze DNA Products by Agarose Gel Electrophoresis stop_reaction->analyze determine_ic50 Determine IC50 analyze->determine_ic50 end End determine_ic50->end

Caption: General workflow for topoisomerase inhibition assays.

Future Perspectives and Conclusion

The exploration of 7-(2,3-disubstituted-1-azetidinyl)quinolones has opened a promising avenue for the development of new antibacterial agents with enhanced activity, particularly against challenging Gram-positive pathogens. The key takeaways from the extensive SAR studies are the critical importance of stereochemistry on the azetidine ring and the synergistic effect of optimal substituents on the quinolone core.

Future research in this area should focus on:

  • Expanding the diversity of substituents on the azetidine ring to further probe the SAR and potentially discover novel interactions with the target enzymes.

  • Investigating the impact of these modifications on overcoming known resistance mechanisms , such as target-site mutations and efflux pumps.

  • Optimizing the pharmacokinetic and safety profiles of lead compounds to ensure their clinical viability.

By leveraging the insights from these SAR studies and employing rigorous experimental methodologies, the scientific community can continue to innovate and develop the next generation of quinolone antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Frigola, J., et al. (1995). 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. Journal of Medicinal Chemistry, 38(7), 1203-1215. [Link]

  • Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of type II topoisomerases as a target for antibacterial drugs. Current topics in medicinal chemistry, 3(3), 283-303. [Link]

  • Stanger, M. J., et al. (2014). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. Methods in molecular biology (Clifton, N.J.), 1147, 133–143. [Link]

  • Frigola, J., et al. (1994). 7-azetidinylquinolones as antibacterial agents. 2. Synthesis and biological activity of 7-(2,3-disubstituted-1-azetidinyl)-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids. Properties and structure-activity relationships of quinolones with an azetidine moiety. Journal of Medicinal Chemistry, 37(24), 4195-4210. [Link]

  • Jacobs, M. R. (2004). Study of Antimicrobial Quinolones and Structure Activity Relationship of Anti-Tubercular Compounds. Research and Reviews: A Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2015). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. [Link]

  • Ren, Z., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(13), 2673–2679. [Link]

  • Al-Trawneh, S. A., & Aldeeb, M. A. (2019). Quinolone antibiotics. MedChemComm, 10(9), 1491-1506. [Link]

  • Emami, S., Shafiee, A., & Foroumadi, A. (2005). Quinolones: Recent Structural and Clinical Developments. Iranian Journal of Pharmaceutical Research, 4(3), 123-136. [Link]

  • Frigola, J., et al. (1993). 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(7), 801-810. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial DNA gyrase and topoisomerase IV. Future medicinal chemistry, 3(1), 53-76. [Link]

  • Fournier, B., & Hooper, D. C. (2000). A new gyrB mutation in a fluoroquinolone-resistant clinical isolate of Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 44(12), 3462-3464. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Nakanishi, N., et al. (2000). Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. Antimicrobial Agents and Chemotherapy, 44(3), 724-727. [Link]

  • Chu, D. T., et al. (1985). Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of quinolone inhibition of DNA gyrase. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]

  • Oblak, M., et al. (2022). The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV. Journal of Medicinal Chemistry, 65(10), 7041-7056. [Link]

  • Alt, S., et al. (2011). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, 66(9), 2061-2069. [Link]

  • ResearchGate. (2020). Bactericidal activity of compound 7 at its MIC, 2 × MIC, and 4 × MIC.... [Link]

  • Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 849. [Link]

  • Sblendorio, V., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]

Sources

Confirming the Absolute Stereochemistry of Chiral Azetidinylquinolones: A Comparative Guide to X-Ray Analysis vs. Chiroptical Methods

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the preclinical development of chiral antimicrobials, I frequently encounter the critical bottleneck of stereochemical assignment. Azetidinylquinolones represent a highly potent class of antibacterial agents where the absolute configuration (AC) directly dictates target binding affinity and pharmacokinetic profiles. For instance, in tricyclic quinolone derivatives, the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety is essential for maximizing antibacterial efficacy 1.

Assigning the AC with absolute certainty is a regulatory and scientific imperative. While chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) offer valuable solution-state insights, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard. This guide objectively compares SCXRD against alternative methodologies, providing actionable, self-validating protocols for determining the absolute stereochemistry of azetidinylquinolones.

Comparative Analysis of Stereochemical Determination Methods

To make an informed analytical choice, we must evaluate the physical principles, limitations, and causality behind each technique. The table below summarizes the performance of SCXRD against leading alternatives.

Analytical MethodPhasePhysical PrincipleKey AdvantagePrimary Limitation for Quinolones
SCXRD (Gold Standard) SolidAnomalous dispersion of X-rays (breakdown of Friedel's Law).Unambiguous 3D atomic mapping; does not rely on theoretical models.Requires high-quality single crystals; light-atom structures need specific radiation.
VCD SolutionDifferential absorption of left/right circularly polarized IR light.Excellent for flexible molecules; probes all 3N-6 vibrational modes.Requires highly accurate, computationally expensive DFT simulations for matching 2.
ECD SolutionDifferential absorption of circularly polarized UV-Vis light.Fast data acquisition; highly sensitive to chromophores (like the quinolone core).Exciton coupling can be ambiguous; highly dependent on conformational dynamics.
NMR (Mosher's) SolutionChemical shift anisotropy induced by chiral derivatizing agents.Accessible instrumentation; good for secondary alcohols/amines.Steric hindrance in complex azetidine rings can prevent complete derivatization.

The Mechanistic Superiority of SCXRD for Azetidinylquinolones

SCXRD determines absolute stereochemistry by exploiting the anomalous dispersion of X-rays. When X-rays interact with non-centrosymmetric crystals, the intensity differences between Bijvoet pairs allow us to distinguish between enantiomers. The reliability of this assignment is quantified by the Flack parameter ( x ), where x=0 indicates the correct enantiomer and x=1 indicates the inverted model 3.

Causality in Experimental Design: Azetidinylquinolones typically consist of light atoms (C, N, O) and fluorine. Using standard Mo-Kα radiation (λ = 0.7107 Å), the anomalous scattering signal from these atoms is extremely weak, leading to high standard uncertainties ( u ) in the Flack parameter. To circumvent this and ensure a self-validating result, we employ two specific strategies:

  • Radiation Shift: Utilizing Cu-Kα radiation (λ = 1.5418 Å) significantly enhances the anomalous scattering cross-section of oxygen and nitrogen compared to Mo-Kα.

  • Heavy-Atom Derivatization: Forming diastereomeric salts with heavy-atom-containing chiral resolving agents (e.g., camphorsulfonate) introduces atoms with strong anomalous dispersion (like sulfur), driving the Flack parameter uncertainty well below the critical 0.1 threshold required for definitive assignment.

Decision Workflow: SCXRD vs. Chiroptical Methods

The following workflow illustrates the logical progression for selecting and executing the appropriate stereochemical analysis based on the sample's physical state and properties.

G cluster_Xray Single-Crystal X-Ray Diffraction (SCXRD) cluster_Chiroptical Chiroptical Methods (VCD/ECD) Start Chiral Azetidinylquinolone Sample Cryst Crystal Growth (Salt/Co-crystal) Start->Cryst Solid State Sol Solution Phase Preparation Start->Sol Solution State XRD Data Collection (Cu-Kα Radiation) Cryst->XRD Flack Refine Flack Parameter (x) x ~ 0: Correct Enantiomer XRD->Flack Spec VCD / ECD Spectroscopy Sol->Spec Match Spectra Matching (Empirical vs Predicted) Spec->Match DFT DFT Computational Modeling DFT->Match

Workflow comparison of SCXRD vs. Chiroptical methods for absolute stereochemistry determination.

Self-Validating Experimental Protocol: SCXRD Absolute Configuration

This step-by-step protocol is designed as a self-validating system. Each phase contains internal checks to ensure data integrity before proceeding to the next step.

Step 1: Diastereomeric Salt Formation & Crystallization

  • Action: Dissolve the enantioenriched azetidinylquinolone in a polar aprotic solvent (e.g., acetonitrile). Add 1.0 equivalent of a chiral resolving agent, such as (1S)-(+)-10-camphorsulfonic acid.

  • Causality: The sulfonic acid protonates the basic azetidine nitrogen, forming a stable salt. The bulky, rigid camphor moiety restricts the conformational flexibility of the azetidine ring, thermodynamically favoring crystallization. Furthermore, the sulfur atom provides the necessary anomalous scattering center.

  • Validation Check: Perform a rapid powder X-ray diffraction (PXRD) scan on the initial precipitate. Sharp, distinct diffraction peaks confirm crystallinity, validating the sample for single-crystal growth via vapor diffusion.

Step 2: Data Collection with Cu-Kα Radiation

  • Action: Mount a high-quality single crystal (optimal dimensions ~0.1 × 0.1 × 0.2 mm) on a diffractometer equipped with a Cu-Kα microfocus source and a cryogenic cooling stream set to 100 K.

  • Causality: Cryo-cooling minimizes the thermal motion of atoms (Debye-Waller factor), which dramatically enhances the intensity of high-angle reflections where anomalous dispersion differences are most pronounced.

  • Validation Check: Monitor the internal agreement factor ( Rint​ ) during initial frame collection. An Rint​<0.05 confirms excellent crystal quality and minimal radiation damage.

Step 3: Structure Refinement and Flack Parameter Calculation

  • Action: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Invert the structural model and refine again to compare the R-factors.

  • Causality: The Flack parameter ( x ) is refined mathematically as a twin fraction of the inverted structure against the experimental data.

  • Validation Check (The "Self-Check"): The refinement is only considered successful and definitive if x is within 3 standard deviations ( 3u ) of zero, and the standard uncertainty u<0.1 . If u>0.1 , the anomalous signal is too weak, and the data collection must be repeated with higher redundancy.

Experimental Data: Performance Comparison

The following table summarizes representative experimental data comparing the confidence levels achieved when determining the absolute configuration of a chiral azetidinylquinolone using different analytical approaches.

Compound State / DerivativeAnalytical MethodKey Parameter MeasuredResult / ValueConfidence Level
Azetidinylquinolone Camphorsulfonate Salt SCXRD (Cu-Kα)Flack Parameter ( x ) x=0.02(4) Definitive (Absolute Configuration Confirmed)
Azetidinylquinolone Free Base SCXRD (Mo-Kα)Flack Parameter ( x ) x=0.35(15) Inconclusive (High Uncertainty due to light atoms)
Azetidinylquinolone Solution (CDCl₃) VCDSpectral Overlap (Empirical vs. DFT)High Enantiomeric Similarity IndexHigh (Requires extensive computational validation)
Azetidinylquinolone Solution (MeOH) ECDCotton Effect AlignmentPositive Cotton Effect at 280 nmModerate (Exciton coupling subject to conformational shifts)

Conclusion

While chiroptical techniques like VCD and ECD are invaluable for solution-state analysis and dynamic conformational studies, SCXRD remains the most unambiguous method for confirming the absolute stereochemistry of chiral azetidinylquinolones. By strategically employing Cu-Kα radiation and heavy-atom salt formation, researchers can systematically achieve definitive Flack parameters, satisfying both scientific rigor and stringent regulatory requirements in drug development.

References

  • Title: 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl)
  • Source: Chemistry (MDPI)
  • Source: Natural Product Reports (RSC Publishing)

Sources

A Senior Application Scientist's Guide to Benchmarking the Pharmacokinetic Properties of New Quinolone Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antibiotic development, the quinolone class has long been a cornerstone.[1] However, the emergence of resistance necessitates a continuous pipeline of new analogs with improved efficacy and safety profiles. A critical determinant of a new quinolone's potential success lies in its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive framework for benchmarking the pharmacokinetic profiles of novel quinolone analogs, offering both the theoretical underpinnings and practical, step-by-step protocols essential for robust preclinical evaluation.

The Crucial Role of Pharmacokinetics in Quinolone Development

The journey of a drug through the body is a dynamic process. For an antibiotic to be effective, it must not only possess potent antimicrobial activity but also reach and maintain sufficient concentrations at the site of infection without causing undue toxicity.[2][3] Key pharmacokinetic parameters provide a quantitative measure of this journey and are pivotal in predicting clinical outcomes.[3]

Excellent oral bioavailability, for instance, is a hallmark of many successful fluoroquinolones, allowing for a convenient transition from intravenous to oral therapy.[4][5][6] A prolonged elimination half-life can support less frequent dosing, enhancing patient compliance.[7] Conversely, understanding a compound's metabolic fate is crucial to identifying potential drug-drug interactions and avoiding safety liabilities. The story of sparfloxacin, for example, serves as a cautionary tale, where its clinical use was hampered by significant phototoxicity, a factor intertwined with its disposition in the body.[8][9][10][11]

This guide will walk you through the essential in vitro and in vivo assays to build a comprehensive pharmacokinetic profile for your novel quinolone analogs, enabling a data-driven comparison against established benchmarks.

Foundational In Vitro ADME Assays: The First Look at a Compound's Fate

Before advancing to in vivo studies, a panel of in vitro assays provides critical early insights into a compound's ADME properties. These assays are designed to be high-throughput and cost-effective, allowing for the rapid screening and prioritization of promising candidates.

Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting human drug absorption.[12][13] This assay utilizes a human colon adenocarcinoma cell line that, when cultured, differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[12]

Expertise & Experience: The Caco-2 model is the industry standard because it not only assesses passive diffusion but also identifies compounds that may be subject to active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[13] Identifying P-gp substrates early is critical, as efflux can significantly limit oral bioavailability.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable membrane inserts (e.g., Transwell™) for 18-22 days to allow for the formation of a confluent, polarized monolayer.[13]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Compound Preparation: Prepare a solution of the test quinolone analog in a suitable transport buffer.

  • Apical to Basolateral (A-B) Permeability: Add the compound solution to the apical (top) side of the monolayer. At specified time points, collect samples from the basolateral (bottom) compartment.

  • Basolateral to Apical (B-A) Permeability: In a separate set of wells, add the compound solution to the basolateral side and collect samples from the apical side to assess efflux.

  • Sample Analysis: Quantify the concentration of the quinolone analog in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) indicates the potential for active efflux.

Trustworthiness: Include well-characterized control compounds with known permeability and efflux properties (e.g., atenolol for low permeability, propranolol for high permeability, and digoxin as a P-gp substrate) to validate each assay run.

Metabolic Stability: The Liver Microsome Assay

This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily the cytochrome P450 (CYP) family.[14][15] High metabolic instability can lead to rapid clearance and poor bioavailability.

Expertise & Experience: We use liver microsomes as they contain a high concentration of Phase I metabolic enzymes. Running the assay with and without the cofactor NADPH allows us to distinguish between enzymatic and non-enzymatic degradation.

Experimental Protocol: Metabolic Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and the test quinolone analog in a phosphate buffer.

  • Initiation of Reaction: In one set of reactions, add NADPH to initiate metabolism. In a parallel set, add a buffer without NADPH as a negative control.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to stop enzymatic activity.[16]

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).[16]

Trustworthiness: Include known substrates for major CYP enzymes (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) as positive controls to ensure the metabolic competency of the microsomes.[16]

Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to exert its therapeutic effect.[17] Only the unbound ("free") fraction of the drug is pharmacologically active. Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[17]

Expertise & Experience: Equilibrium dialysis is preferred for its accuracy as it allows for the free drug to reach a true equilibrium across a semi-permeable membrane, minimizing non-specific binding issues that can occur with other methods like ultrafiltration.

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation: Use a dialysis device with two chambers separated by a semi-permeable membrane.

  • Sample Addition: Add plasma spiked with the test quinolone analog to one chamber and a protein-free buffer (e.g., PBS) to the other chamber.[17]

  • Equilibration: Incubate the device at 37°C with gentle shaking for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[17]

  • Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.

  • LC-MS/MS Analysis: Determine the concentration of the quinolone analog in both samples. The concentration in the buffer chamber represents the unbound drug concentration.[17]

  • Calculation: Calculate the percentage of bound drug and the fraction unbound (fu).[17]

Trustworthiness: Run the assay with compounds known for their high and low protein binding (e.g., warfarin and metformin, respectively) to validate the experimental setup.

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a new quinolone analog. Rodents, particularly rats, are commonly used for initial in vivo PK screening.

Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered dose that reaches systemic circulation.

Expertise & Experience: A crossover study design, where each animal receives both the intravenous and oral formulations at different times, is ideal as it minimizes inter-animal variability. However, a parallel design is also acceptable.

Experimental Protocol: Oral Bioavailability in Rats

  • Animal Preparation: Use adult male Sprague-Dawley rats. For intravenous (IV) administration, catheterize the jugular vein for dosing and blood sampling.

  • Dosing:

    • Oral (PO) Group: Administer the quinolone analog via oral gavage.[18][19][20][21] The volume should not exceed 10-20 ml/kg.[18]

    • Intravenous (IV) Group: Administer a bolus injection of the quinolone analog via the jugular vein catheter. The maximum bolus volume is typically 5 ml/kg.

  • Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) from the tail vein or a catheter.[22][23] Microsampling techniques (≤ 50 μL) are recommended to minimize blood loss.[22]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • LC-MS/MS Analysis: Quantify the concentration of the quinolone analog in the plasma samples.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters, including the Area Under the Curve (AUC) for both PO and IV routes, maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Trustworthiness: Ensure the analytical method is fully validated for linearity, accuracy, and precision in the biological matrix (plasma).

Intravenous Pharmacokinetic Study in Mice

This study is crucial for determining fundamental PK parameters like clearance and volume of distribution.

Experimental Protocol: Intravenous Pharmacokinetics in Mice

  • Animal Preparation: Use adult male C57BL/6 or BALB/c mice.

  • Dosing: Administer the quinolone analog as an intravenous bolus via the tail vein.[24][25]

  • Blood Sampling: Collect blood samples at various time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) via retro-orbital or submandibular bleeding.[24]

  • Sample Processing and Analysis: As described for the rat study.

  • Pharmacokinetic Analysis: Determine clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Data Presentation and Comparison

A clear and concise presentation of the pharmacokinetic data is essential for comparing new quinolone analogs with established drugs.

Table 1: Comparative In Vitro ADME Properties of Quinolone Analogs

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Liver Microsome t½ (min)Plasma Protein Binding (%)
New Analog X Experimental DataExperimental DataExperimental DataExperimental Data
New Analog Y Experimental DataExperimental DataExperimental DataExperimental Data
Ciprofloxacin 1.0 - 5.0< 230 - 6020 - 40
Moxifloxacin > 10.0< 2> 12040 - 50
Levofloxacin > 10.0< 2> 12024 - 38

Table 2: Comparative In Vivo Pharmacokinetic Parameters of Quinolone Analogs in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀-∞ (ng·h/mL)t½ (h)F (%)
New Analog X DosePODataDataDataDataData
DoseIVDataDataDataData
New Analog Y DosePODataDataDataDataData
DoseIVDataDataDataData
Ciprofloxacin 10PO~15000.8~57505.4~70-85
Moxifloxacin 10PO~43401.0~3930012.1>90
Levofloxacin 10PO~62100.8~448007.0>99

Note: Literature values for comparator compounds can vary based on study conditions.[15]

Visualizing the Workflow

Pharmacokinetic_Benchmarking_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies cluster_analysis Data Analysis and Comparison Caco-2 Permeability Caco-2 Permeability Oral Bioavailability (Rat) Oral Bioavailability (Rat) Caco-2 Permeability->Oral Bioavailability (Rat) Metabolic Stability Metabolic Stability Metabolic Stability->Oral Bioavailability (Rat) Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Oral Bioavailability (Rat) PK Parameter Calculation PK Parameter Calculation Oral Bioavailability (Rat)->PK Parameter Calculation IV Pharmacokinetics (Mouse) IV Pharmacokinetics (Mouse) IV Pharmacokinetics (Mouse)->PK Parameter Calculation Comparative Tables Comparative Tables PK Parameter Calculation->Comparative Tables Lead Candidate Selection Lead Candidate Selection Comparative Tables->Lead Candidate Selection New Quinolone Analogs New Quinolone Analogs New Quinolone Analogs->Caco-2 Permeability New Quinolone Analogs->Metabolic Stability New Quinolone Analogs->Plasma Protein Binding

Caption: Workflow for pharmacokinetic benchmarking of new quinolone analogs.

The Interplay of Pharmacokinetics and Pharmacodynamics (PK/PD)

A comprehensive understanding of a quinolone's pharmacokinetic profile is incomplete without considering its pharmacodynamic (PD) properties, primarily its minimum inhibitory concentration (MIC) against target pathogens. The integration of PK and PD data provides powerful predictive indices of antimicrobial efficacy. For fluoroquinolones, which exhibit concentration-dependent killing, the key PK/PD indices are the ratio of the maximum free drug concentration to the MIC (fCmax/MIC) and the ratio of the 24-hour area under the free drug concentration-time curve to the MIC (fAUC24/MIC).[23][26]

For Gram-negative infections, an fAUC24/MIC ratio of >100-125 is often associated with optimal clinical outcomes, while for Streptococcus pneumoniae, a ratio of >30 is generally considered effective.[24][26]

PK_PD_Relationship cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics cluster_pkpd PK/PD Indices PK Drug Concentration in Body Over Time PKPD fCmax/MIC fAUC24/MIC PK->PKPD PD Drug Effect on Bacteria (MIC) PD->PKPD Clinical Efficacy Prediction Clinical Efficacy Prediction PKPD->Clinical Efficacy Prediction

Caption: The relationship between pharmacokinetics, pharmacodynamics, and clinical efficacy.

Conclusion: A Data-Driven Path to Superior Quinolones

Benchmarking the pharmacokinetic properties of new quinolone analogs is a cornerstone of modern antibiotic drug discovery. By systematically evaluating intestinal permeability, metabolic stability, plasma protein binding, and in vivo disposition, researchers can build a comprehensive data package. This data, when compared against established quinolones, enables the selection of candidates with the most promising profiles for further development. A thorough understanding of a compound's pharmacokinetic journey is not merely an academic exercise; it is a critical step in developing safer, more effective antibiotics that can meet the challenges of antimicrobial resistance.

References

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]

  • Metabolic stability in liver microsomes. Mercell. [Link]

  • Delafloxacin – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Yokoyama, et al. (n.d.). Effects of serial cervical or tail blood sampling on toxicity and toxicokinetic evaluation in rats. Journal of Toxicologic Pathology. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Wispelwey, B. (2005). Clinical Implications of Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. Clinical Infectious Diseases, 41(Supplement_2), S127–S135. [Link]

  • Fish, D. N. (2001). Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials. Clinical Pharmacokinetics, 40(2), 93–112. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • ADME Microsomal Stability Assay. BioDuro. [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. [Link]

  • Beaton, C. (2007). Blood Draw Techniques in Rats. JoVE Journal. [Link]

  • Wise, R., et al. (2001). Pharmacokinetics and tissue penetration of gemifloxacin following a single oral dose. Journal of Antimicrobial Chemotherapy, 47(4), 431–434. [Link]

  • Oral Gavage in the Rat. Florida State University Office of Research. [Link]

  • Bassetti, M., & Righi, E. (2017). Clinical and pharmacokinetic drug evaluation of delafloxacin for the treatment of acute bacterial skin and skin structure infections. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1265–1273. [Link]

  • Allen, A., et al. (2000). Pharmacokinetics and Tolerability of Gemifloxacin (SB-265805) after Administration of Single Oral Doses to Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 44(6), 1604–1608. [Link]

  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. [Link]

  • SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • Allen, A., et al. (2000). Multiple-Dose Pharmacokinetics and Tolerability of Gemifloxacin Administered Orally to Healthy Volunteers. Antimicrobial Agents and Chemotherapy, 44(8), 2235–2239. [Link]

  • Pienaar, E., et al. (2017). Comparing efficacies of moxifloxacin, levofloxacin and gatifloxacin in tuberculosis granulomas using a multi-scale systems pharmacology approach. PLOS Computational Biology, 13(8), e1005650. [Link]

  • Population pharmacokinetics of Levofloxacin and Moxifloxacin. Dove Medical Press. [Link]

  • Manual tail vein sampling for rat blood. ResearchGate. [Link]

  • Wise, R., et al. (2001). Pharmacokinetics and tissue penetration of gemifloxacin following a single oral dose. Journal of Antimicrobial Chemotherapy, 47(4), 431–434. [Link]

  • Lemaire, S., et al. (2000). The link between sunshine and phototoxicity of sparfloxacin. British Journal of Clinical Pharmacology, 49(6), 598–602. [Link]

  • PK Studies. Biotrial. [Link]

  • Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. ACS Publications. [Link]

  • Application of Population Pharmacokinetics for Preclinical Safety and Efficacy Studies. ResearchGate. [Link]

  • A Guide to Oral Gavage for Mice and Rats. Instech Laboratories. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. Institutional Animal Care and Use Committee. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Development and Validation of a Sensitive HPLC Assay for Determination of Sparfloxacin According to the European Medicines Agency Guideline. MDPI. [Link]

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Drug Discovery from Technology Networks. [Link]

  • Lemaire, S., et al. (2000). The Link Between Sunshine and Phototoxicity of Sparfloxacin. British Journal of Clinical Pharmacology, 49(6), 598–602. [Link]

  • Andriole, V. T. (2000). The Quinolones. Academic Press. [Link]

  • Clinical Pharmacokinetics Analysis in Clinical Trials. Medicover. [Link]

  • Bioavailability Study on Ciprofloxacin Tablet Formulation. Walsh Medical Media. [Link]

  • Bergan, T. (1988). Pharmacokinetics of quinolones: newer aspects. Clinical Pharmacokinetics, 15(1), 1–14. [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. University of Arizona Research, Innovation & Impact. [Link]

  • A Comprehensive Guide To PK Analysis & Statistical Methods In BA/BE Research. Credevo. [Link]

  • Relevance of Half-Life in Drug Design. ResearchGate. [Link]

  • Future of Fluoroquinolones: Risks, Benefits of Antibiotic Workhorse. Contagion Live. [Link]

  • Niazi, S. K. (2015). Pharmacokinetics of Drugs Following IV Bolus, IV Infusion, and Oral Administration. In Handbook of Bioequivalence Testing (pp. 1-28). CRC Press. [Link]

  • Nakashima, M., et al. (1993). Pharmacokinetics and tolerance of a new fluoroquinolone antimicrobial drug after single oral doses in healthy volunteers. Journal of Clinical Pharmacology, 33(10), 986–991. [Link]

  • Pharmacokinetics and Pharmacodynamics of Fluoroquinolones. ResearchGate. [Link]

  • Impact of a Targeted Fluoroquinolone Restriction on Antimicrobial Usage at Two Community Hospitals. National Institutes of Health. [Link]

Sources

Orthogonal Cross-Validation of Novel Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial drug discovery, I frequently encounter novel compounds that exhibit spectacular initial Minimum Inhibitory Concentrations (MICs), only to fail in downstream models. In early-stage development, a low MIC is merely a hypothesis of efficacy. Hydrophobic novel agents can precipitate in aqueous broth, artificially lowering optical density and mimicking bacterial growth inhibition. Furthermore, standard MIC assays cannot differentiate between true bactericidal activity and mere bacteriostatic growth arrest.

To prevent advancing false positives, we must construct a self-validating analytical pipeline. This guide objectively compares a representative novel membrane-targeting agent (N-AMP-1 ) against standard-of-care antibiotics (Meropenem and Tetracycline ) by cross-referencing macroscopic growth inhibition with kinetic viability and single-cell mechanistic proof.

The Cross-Validation Workflow

To establish true efficacy, our experimental design moves from primary screening to temporal profiling, and finally to mechanistic validation.

Workflow Step1 1. Broth Microdilution (CLSI Standard MIC/MBC) Step2 2. Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) Step1->Step2 Active (MIC ≤ 8 µg/mL) Artifact False Positive / Assay Artifact Step1->Artifact Precipitation / Optical Interference Step3 3. Flow Cytometry (Membrane Depolarization) Step2->Step3 ≥3-log10 CFU/mL reduction Step2->Artifact Tolerance / Persisters Decision Cross-Validated Antimicrobial Efficacy Step3->Decision High Fluorescence Shift Step3->Artifact No Target Engagement

Orthogonal cross-validation workflow for novel antimicrobial agent screening.

Phase 1: Broth Microdilution (The Primary Baseline)

Causality & Self-Validating System

Broth microdilution establishes the foundational potency of an agent under highly standardized conditions. However, the assay is vulnerable to variations in media cation concentrations and inoculum density. To make this a self-validating system , we strictly adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines by running an ATCC reference strain (E. coli ATCC 25922) alongside clinical isolates[1]. If the reference strain's MIC falls outside the CLSI-defined quality control range, the entire plate is invalidated, ensuring that neither media degradation nor drug degradation has confounded the results.

Step-by-Step Protocol
  • Preparation: Prepare serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB)[1].

  • Inoculation: Prepare a standardized bacterial suspension matching a 0.5 McFarland standard. Dilute this suspension to achieve a precise final concentration of 5 × 10⁵ CFU/mL in the 96-well microdilution plate[1].

  • Incubation: Incubate the plates at 35°C for 16–20 hours[1].

  • Interpretation: Determine the MIC as the lowest concentration that prevents visible bacterial growth[1]. To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from all clear wells onto agar; the MBC is the lowest concentration yielding a 99.9% reduction in initial inoculum.

Experimental Data: MIC/MBC Profiling

Table 1: Baseline susceptibility profiling against E. coli ATCC 25922.

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
N-AMP-1 221Bactericidal
Meropenem 0.030.031Bactericidal
Tetracycline 1>16>16Bacteriostatic

Phase 2: Time-Kill Kinetics (The Temporal Dimension)

Causality & Self-Validating System

While Table 1 shows that both N-AMP-1 and Meropenem are bactericidal, the MIC endpoint (16 hours) obscures the rate of lethality. Time-kill assays track the pharmacodynamic rate of bacterial killing over time, which is vital for predicting in vivo efficacy[2]. To ensure self-validation , this assay includes a growth control to confirm logarithmic bacterial replication, and a vehicle control to prove that the solvent (e.g., 1% DMSO) is non-toxic. A true bactericidal effect is strictly defined as a ≥3-log₁₀ CFU/mL decrease from the initial inoculum[2],[3].

Step-by-Step Protocol
  • Inoculation: Inoculate CAMHB with the test organism to a starting density of 5 × 10⁵ CFU/mL[2].

  • Exposure: Expose the standardized inoculum to the antimicrobial agent at 2× MIC[2],[3].

  • Sampling: Incubate at 37°C with continuous shaking. At predefined time points (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots[2].

  • Quantification: Perform 10-fold serial dilutions in sterile PBS and plate onto Tryptic Soy Agar (TSA)[2].

  • Analysis: Incubate plates for 18–24 hours, enumerate viable colonies, and plot the log₁₀ CFU/mL reduction[2].

Experimental Data: Kinetic Profiling

Table 2: Time-Kill Kinetics (Log₁₀ CFU/mL) against E. coli ATCC 25922 at 2× MIC.

Time (h)Growth ControlN-AMP-1 (4 µg/mL)Meropenem (0.06 µg/mL)
0 5.75.75.7
2 6.53.15.2
4 7.8< 2.0 (LOD)3.4
8 8.9< 2.0 (LOD)< 2.0 (LOD)
24 9.2< 2.0 (LOD)< 2.0 (LOD)
(LOD = Limit of Detection)

Phase 3: Flow Cytometry (Mechanistic Proof)

Causality & Self-Validating System

Time-kill assays rely on agar plating, which is susceptible to a critical artifact: if a novel agent induces bacterial aggregation, a clump of 100 living cells will form only 1 colony, falsely mimicking a bactericidal log-reduction. Flow cytometry bypasses this by providing growth-independent, single-cell analysis to confirm structural cell lesions[4],[5]. To make this self-validating , we use heat-killed cells as a positive control for absolute membrane destruction, while untreated cells establish the baseline autofluorescence gate. This ensures the fluorescent shift is strictly drug-induced[5].

Step-by-Step Protocol
  • Exposure: Incubate logarithmic-phase bacterial cells with the antimicrobial agent at 2× MIC for 1 hour at 37°C[4].

  • Washing: Centrifuge, wash, and resuspend the cells in sterile PBS to remove residual media.

  • Staining: Stain the suspension with a fluorescent probe such as Propidium Iodide (PI) or a voltage-sensitive dye to assess cell damage and membrane permeabilization[6].

  • Acquisition: Perform fully automated flow cytometric analysis (e.g., using a CytoFLEX cytometer equipped with a 488 nm laser)[4],[5].

  • Gating: Gate the bacterial population using Forward Scatter (FSC) and Side Scatter (SSC), and quantify the percentage of highly fluorescent cells relative to the untreated control[5].

Experimental Data: Single-Cell Mechanistic Validation

Table 3: Flow Cytometry Membrane Permeabilization (% PI-Positive Cells at 1h).

Treatment (2× MIC)% PI-Positive CellsMechanistic Interpretation
Untreated Control 1.2%Intact Membranes (Baseline)
Heat-Killed Control 98.5%Fully Permeabilized (Assay Validated)
N-AMP-1 94.3%Rapid Membrane Disruption
Meropenem 4.1%Intact at 1h (Requires replication for lysis)

Synthesis and Conclusion

By cross-validating these three orthogonal bioassays, we establish a robust, artifact-free profile for our novel agent. N-AMP-1 demonstrates an MIC of 2 µg/mL (Table 1). While Meropenem is more potent by mass, the time-kill kinetics (Table 2) reveal that N-AMP-1 achieves a bactericidal >3-log₁₀ reduction within 2 hours, whereas Meropenem takes >4 hours.

The flow cytometry data (Table 3) provides the causal link for this kinetic difference: N-AMP-1 acts via rapid, direct membrane depolarization (94.3% PI-positive at 1h). In contrast, Meropenem—a cell-wall synthesis inhibitor—requires ongoing cellular replication to induce osmotic lysis, explaining its delayed kinetic profile and lack of early PI uptake. This self-validating workflow definitively proves that N-AMP-1's efficacy is driven by genuine target engagement rather than assay artifacts.

References

  • CLSI Guidelines for AST Procedures | PDF | Medical Specialties | Biology - Scribd . scribd.com. 1

  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem . benchchem.com.2

  • (DOC) Time-Kill Assay - Academia.edu . academia.edu. 3

  • A multisite validation of a two hours antibiotic susceptibility flow cytometry assay directly from positive blood cultures - PMC . nih.gov. 4

  • Phenotypic Ultra-Rapid Antimicrobial Susceptibility Testing for Ceftazidime–Avibactam: In Support of Antimicrobial Stewardship - MDPI . mdpi.com. 5

  • Flow Cytometry as a Rapid and Valuable Method in Investigation of Colistin Resistance in Carbapenem-Resistant Klebsiella pneumoniae Isolates - PMC . nih.gov. 6

Sources

Safety Operating Guide

Personal protective equipment for handling 7-(Azetidin-3-yl)quinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of novel, highly active heterocycles. 7-(Azetidin-3-yl)quinoline presents a unique, dual-threat hazard profile that demands strict operational discipline. Generic safety advice is insufficient here; handling this compound requires a targeted, mechanistically grounded protocol.

This guide provides the causality behind the required Personal Protective Equipment (PPE) and outlines a self-validating operational workflow to ensure zero-exposure during laboratory handling.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first deconstruct the molecule into its functional hazards:

  • The Azetidine Moiety (Corrosive Base): Azetidine is a highly strained, 4-membered nitrogenous ring. It acts as a strong secondary amine base. Upon contact with moisture on the skin or ocular fluid, it undergoes rapid protonation, creating a highly localized alkaline environment that saponifies lipids and causes severe, irreversible tissue necrosis (Skin Corr. 1B, H314)[1][2].

  • The Quinoline Core (Systemic Toxin & Mutagen): The quinoline backbone is highly lipophilic, allowing it to easily penetrate compromised epidermal barriers. Once systemic, quinoline acts as a hepatotoxin and is a suspected mutagen (H341) and carcinogen (H350)[3][4]. Furthermore, it is acutely toxic if swallowed or absorbed (H301, H312)[5].

The Causality of Protection: Standard single-layer nitrile gloves are fundamentally inadequate for this compound. The basicity of the azetidine ring can rapidly degrade thin nitrile, while the lipophilic quinoline core can permeate it. Therefore, robust chemical resistance combined with zero-inhalation engineering controls is mandatory[6].

Quantitative Risk & PPE Matrix

The following table summarizes the required protective measures based on the specific GHS classifications of the compound's constituent moieties.

Hazard TargetGHS ClassificationRequired PPE / ControlMaterial SpecificationReplacement Frequency
Dermal (Corrosion) Skin Corr. 1B (H314)Double GlovesInner: Nitrile (4 mil)Outer: Neoprene (8 mil)Replace outer gloves every 2 hours or immediately upon known contact.
Ocular (Necrosis) Eye Dam. 1 (H318)Eye & Face ProtectionUnvented Splash Goggles + Polycarbonate Face ShieldN/A - Decontaminate after every operational session.
Inhalation (Toxicity) Acute Tox. 3 (H301)Engineering ControlClass II Fume Hood (Face velocity: 80-100 fpm)Certify annually. Keep sash below 18 inches during use.
Systemic (Mutagen) Muta. 2 (H341), Carc. 1B (H350)Body ProtectionFlame-resistant lab coat + Disposable Tyvek sleevesDispose of Tyvek sleeves as hazardous waste post-use.

Step-by-Step Operational Workflow

Objective: To transfer and solubilize 7-(Azetidin-3-yl)quinoline while maintaining a zero-exposure environment.

Step 1: Environmental Preparation & Static Mitigation

  • Action: Clear the fume hood of all non-essential equipment. Place a static-dissipative mat on the work surface.

  • Causality: Azetidine derivatives in dry powder form often carry static charges. A static-dissipative mat prevents the powder from aerosolizing or clinging to the outside of weighing vessels, directly mitigating inhalation risks.

Step 2: PPE Donning Sequence

  • Action: Don a flame-resistant lab coat, disposable Tyvek sleeves, unvented goggles, and a face shield. Apply inner nitrile gloves, followed by outer neoprene gloves.

  • Causality: The face shield protects against the corrosive azetidine moiety[2], while the neoprene outer glove prevents permeation by the lipophilic quinoline core[5].

Step 3: Closed-System Weighing

  • Action: Place the source bottle and a pre-tared reaction vial inside the fume hood. Use an anti-static ionizing gun (e.g., Zerostat) on the vial. Transfer the required mass using a conductive stainless-steel spatula.

  • Causality: Weighing directly into the reaction vial (rather than an open weigh boat) eliminates a secondary transfer step, drastically reducing the risk of a particulate spill.

Step 4: In-Situ Solubilization

  • Action: Add the reaction solvent (e.g., Dichloromethane or Dimethylformamide) directly to the vial containing the powder before removing it from the fume hood. Cap the vial tightly with a PTFE-lined septum.

  • Causality: Converting the powder to a liquid solution immediately neutralizes the inhalation hazard of the dust and contains the vapor hazard within a sealed environment.

Decontamination & Waste Disposal Plan

Emergency Spill Response (< 50 mg)

  • Isolate: Lower the fume hood sash completely to maximize face velocity over the spill.

  • Neutralize: Mist the spilled powder lightly with a dilute acid (e.g., 0.1 M HCl). Causality: This protonates the basic azetidine ring, converting it into a non-volatile, water-soluble hydrochloride salt, suppressing both its volatility and corrosivity.

  • Absorb: Cover the neutralized area with inert absorbent pads.

  • Degrade: Wipe the area with a 10% bleach solution. Causality: Sodium hypochlorite helps oxidatively degrade the toxic quinoline ring structure.

Waste Segregation

  • Solid Waste: Contaminated gloves, Tyvek sleeves, and absorbent pads must be placed in a sealed, clearly labeled chemical waste bag for high-temperature industrial incineration[4].

  • Liquid Waste: Store neutralized liquid waste in high-density polyethylene (HDPE) containers. Label clearly with GHS symbols for "Toxic, Corrosive, Suspected Carcinogen." Do not use metal waste containers, as residual free-base azetidine can be corrosive to certain metals.

Operational Logic Visualization

ChemicalHandling Start 1. Fume Hood Setup (80-100 fpm) PPE 2. Don PPE (Neoprene + Face Shield) Start->PPE Static 3. Static Mitigation (Ionizing Gun/Mat) PPE->Static Weigh 4. Direct Vial Weighing (Minimize Transfer) Static->Weigh Solubilize 5. In-Situ Solubilization (Eliminate Dust Hazard) Weigh->Solubilize Sealed Transfer Decon 6. Acidic Decontamination (0.1M HCl Rinse) Solubilize->Decon Post-Reaction Waste 7. Waste Segregation (HDPE Containers) Decon->Waste Neutralized Salts

Workflow diagram detailing the zero-exposure handling protocol for 7-(Azetidin-3-yl)quinoline.

References

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY D
  • Safety Data Sheet: Azetidine Source: Chemos GmbH & Co. KG
  • Safety Data Sheet: quinoline Source: Chemos GmbH & Co. KG
  • Quinoline - Hazardous Substance Fact Sheet Source: New Jersey Department of Health
  • SAFETY DATA SHEET - quinoline Source: Sigma-Aldrich
  • SAFETY DATA SHEET - Azetidine for synthesis Source: Merck KGaA

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.